molecular formula C54H74N2O10 B1203520 Cephalostatin 1 CAS No. 112088-56-9

Cephalostatin 1

Cat. No.: B1203520
CAS No.: 112088-56-9
M. Wt: 911.2 g/mol
InChI Key: HHBSFXFIMWLBAI-UVKBAIETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalostatin 1 is an oxo steroid. It has a role as a metabolite.

Properties

CAS No.

112088-56-9

Molecular Formula

C54H74N2O10

Molecular Weight

911.2 g/mol

InChI

InChI=1S/C54H74N2O10/c1-26-32-13-14-33-30-11-9-28-15-37-40(21-49(28,7)35(30)18-42(59)51(32,33)25-63-53(26)43(60)22-46(3,4)65-53)56-38-16-29-10-12-31-34(48(29,6)20-39(38)55-37)17-41(58)50(8)36(31)19-45-52(50,62)27(2)54(64-45)44(61)23-47(5,24-57)66-54/h14,19,26-32,34-35,41,43-45,57-58,60-62H,9-13,15-18,20-25H2,1-8H3/t26-,27-,28-,29-,30-,31+,32+,34-,35-,41+,43+,44+,45-,47-,48-,49-,50+,51+,52+,53+,54-/m0/s1

InChI Key

HHBSFXFIMWLBAI-UVKBAIETSA-N

SMILES

CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C

Isomeric SMILES

C[C@H]1[C@H]2CC=C3C2(COC14[C@@H](CC(O4)(C)C)O)C(=O)C[C@H]5[C@H]3CC[C@@H]6[C@@]5(CC7=NC8=C(C[C@]9([C@H](C8)CC[C@@H]1[C@@H]9C[C@H]([C@]2(C1=C[C@H]1[C@@]2([C@@H](C2(O1)[C@@H](C[C@@](O2)(C)CO)O)C)O)C)O)C)N=C7C6)C

Canonical SMILES

CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C

Synonyms

cephalostatin 1
cephalostatin I

Origin of Product

United States

Foundational & Exploratory

Cephalostatin 1 discovery and isolation from Cephalodiscus gilchristi

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalostatin 1 is a remarkably potent bis-steroidal pyrazine alkaloid, first isolated from the marine hemichordate Cephalodiscus gilchristi.[1][2] Its exceptional cytotoxic activity against a wide range of cancer cell lines, with an average GI50 of 1.8 nM in the NCI-60 panel, has established it as a significant molecule in anticancer research.[3] However, its extreme scarcity, with yields as low as 10⁻⁷%, presents a formidable supply challenge that has largely precluded extensive clinical development and spurred significant efforts in total synthesis.[4][5] This guide provides a detailed overview of the original discovery, the bioassay-guided isolation protocol, key quantitative data, and the unique apoptotic signaling pathway induced by this complex natural product.

Discovery and Bioactivity

The discovery of this compound was the result of a large-scale screening program for antineoplastic agents from marine organisms led by Dr. G. R. Pettit and his group.[2] Initial methanol and water extracts of the marine tube worm Cephalodiscus gilchristi, collected from the Indian Ocean off the coast of Southeast Africa, showed confirmed activity against the murine P388 lymphocytic leukemia (PS system) cell line as early as 1974.[1] This promising bioactivity guided the subsequent, painstaking isolation efforts.

This compound exhibits a unique profile of cytotoxicity in the U.S. National Cancer Institute's (NCI) 60-cell line screen, suggesting a novel mechanism of action.[2] It is one of the most powerful cell growth inhibitors ever evaluated by the NCI.[6] Its potent activity has made it a benchmark molecule for understanding cancer cell death and a compelling, albeit challenging, therapeutic lead.

Isolation of this compound from Cephalodiscus gilchristi

The isolation of this compound is a complex, multi-step process characterized by the extremely low abundance of the target compound in the source organism. The protocol relies on bioassay-guided fractionation to track the active constituent through various extraction and chromatographic stages.

Collection of Source Organism

The process begins with the large-scale collection of the marine invertebrate Cephalodiscus gilchristi. The initial isolation efforts utilized substantial quantities of the organism, highlighting the first major bottleneck in its supply.

ParameterValueReference
Organism Cephalodiscus gilchristi[1]
Location Indian Ocean (off Southeast Africa)[1][7]
Collection Size (Wet Weight) 166 kg (1981 collection)[1][6]
450 kg (1990 collection)[6][7]
Experimental Protocol: Extraction and Purification

The following protocol is a composite of the methods described in the primary literature for the bioassay-guided isolation of cephalostatins.

Step 1: Initial Extraction

  • The wet marine worm (166 kg) is extracted at ambient temperature with a mixture of methylene chloride and methanol.[1]

  • The resulting crude extract is concentrated under reduced pressure.[1]

Step 2: Solvent Partitioning

  • The concentrated residue is partitioned between methylene chloride and water.[1]

  • The bioactive methylene chloride fraction is retained and subjected to a further series of liquid-liquid partitions using a hexane-carbon tetrachloride-methylene chloride vs. methanol-water solvent system to afford active methylene chloride and carbon tetrachloride fractions.[1]

Step 3: Chromatographic Separation

  • The active fractions from the partitioning steps are combined for further purification.

  • A sequence of chromatographic techniques is employed, with each step guided by bioactivity testing (e.g., P388 murine leukemia cell line) to identify the fractions containing the target compound.[1]

    • Partition Chromatography: Separation on a Sephadex LH-20 column.[1]

    • Adsorption Chromatography: Further fractionation using silica gel columns.[1]

    • High-Performance Liquid Chromatography (HPLC): Final purification of the most active fractions is achieved using HPLC to yield pure this compound.[1]

Isolation Workflow Diagram

G cluster_collection Collection cluster_extraction Extraction & Partitioning cluster_purification Bioassay-Guided Purification cluster_product Final Product Source Cephalodiscus gilchristi (166-450 kg wet weight) Extract Solvent Extraction (CH2Cl2 / MeOH) Source->Extract Partition1 Liquid-Liquid Partition (CH2Cl2 / H2O) Extract->Partition1 Partition2 Solvent System Partition Partition1->Partition2 ActiveFractions Bioactive Organic Fractions Partition2->ActiveFractions Sephadex Partition Chromatography (Sephadex LH-20) ActiveFractions->Sephadex Silica Adsorption Chromatography (Silica Gel) Sephadex->Silica HPLC Final Purification (HPLC) Silica->HPLC Cephalostatin1 This compound HPLC->Cephalostatin1

Caption: Bioassay-guided isolation workflow for this compound.

Quantitative Data

The isolation process yields an exceptionally small amount of pure this compound, underscoring its classification as a rare natural product.

Table 2: Isolation Yield and Physicochemical Properties of this compound
Parameter Value
Final Yield ~2.3 x 10⁻⁷ % (from wet weight)[6]
Molecular Formula C₅₄H₇₄N₂O₁₀[8]
Molecular Weight 911.2 g/mol [8]
Monoisotopic Mass 910.53434656 Da[8]
Appearance Colorless Solid[1]
CAS Number 112088-56-9[8]
Table 3: In Vitro Cytotoxicity of this compound
Assay Value
NCI-60 Cell Line Panel (Average GI₅₀) 1.8 nM[3]
P388 Murine Leukemia (PS System ED₅₀) ~10⁻⁹ µg/mL[1]

Apoptotic Signaling Pathway

This compound induces apoptosis through a unique and atypical signaling cascade that distinguishes it from many conventional chemotherapeutic agents.[9][10] A key feature of this pathway is its ability to bypass certain common mechanisms of chemoresistance.

The mechanism is characterized by the induction of stress in the endoplasmic reticulum (ER) and the selective release of Smac/DIABLO from the mitochondria, but critically, without the release of cytochrome c.[2] This Smac/DIABLO release inhibits the action of Inhibitors of Apoptosis Proteins (IAPs). Concurrently, ER stress leads to the activation of caspase-4, which in turn contributes to the activation of caspase-9, a key executioner caspase.[2] This activation of caspase-9 occurs independently of the traditional apoptosome complex, which is typically formed in response to cytochrome c release.[2] This unusual pathway provides a powerful tool for studying novel mechanisms of apoptosis and may be effective in cancers that have developed resistance to apoptosis via the conventional mitochondrial pathway.[2]

G cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum Ceph1 This compound Mito Ceph1->Mito acts on ER ER Stress Ceph1->ER induces Smac Smac/DIABLO Mito->Smac releases IAPs IAPs Smac->IAPs inhibits CytC Cytochrome c (Not Released) Casp4 Caspase-4 ER->Casp4 activates Casp9 Caspase-9 IAPs->Casp9 inhibition Casp4->Casp9 activates (Apoptosome Independent) Apoptosis Apoptosis Casp9->Apoptosis

Caption: Atypical apoptosis pathway induced by this compound.

Conclusion

This compound remains a molecule of profound interest to the cancer research and drug development communities. Its discovery from Cephalodiscus gilchristi is a testament to the value of natural product screening. The complex and low-yield isolation process, however, renders reliance on the natural source impractical for therapeutic development.[3][4] This supply issue has been the primary driver for the extensive research into its total synthesis. The elucidation of its unique apoptotic pathway continues to provide valuable insights into fundamental cancer biology and offers a blueprint for designing novel therapeutics that can overcome established chemoresistance mechanisms.

References

Cephalostatin 1: A Technical Guide to its Marine Origins, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalostatin 1, a potent bis-steroidal pyrazine alkaloid, stands as one of the most powerful cancer cell growth inhibitors ever discovered.[1] Its unique mode of action, which circumvents common mechanisms of drug resistance, has made it a subject of intense research in the field of oncology. This technical guide provides an in-depth exploration of the natural source and marine origins of this compound, a detailed protocol for its isolation, a summary of yield data, and an elucidation of its unique apoptotic signaling pathway. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of novel marine-derived therapeutic agents.

Natural Source and Marine Origins

This compound is a natural product isolated from the marine hemichordate Cephalodiscus gilchristi. This small, tube-dwelling, colonial animal is primarily found in the Indian Ocean, specifically off the southeastern coast of South Africa. The organism belongs to the class Pterobranchia and is not a worm in the traditional sense, but rather a member of the phylum Hemichordata, which is closely related to chordates. The discovery of this compound from this unique marine invertebrate has highlighted the vast, untapped potential of marine biodiversity as a source of novel pharmaceuticals.

Isolation and Purification of this compound

The isolation of this compound from Cephalodiscus gilchristi is a complex and challenging process due to the extremely low concentrations of the compound in the source organism. The primary methodology employed is bioassay-guided fractionation , a systematic process of separating components of a natural extract based on their biological activity.

Quantitative Data on Isolation Yields

The yields of this compound and its analogues from Cephalodiscus gilchristi are exceptionally low, underscoring the difficulty in obtaining substantial quantities for extensive research and clinical development. The following table summarizes the reported yields for various cephalostatins from the wet weight of the collected organism.

CompoundStarting Material (Wet Weight)YieldReference
This compoundNot specified in available abstractsNot specified in available abstractsPettit et al., 1988
Cephalostatin 5166 kg3.1 x 10-5 %Pettit et al., 1989
Cephalostatin 20166 kg (1981) & 450 kg (1990)1.0 x 10-7 %Pettit et al., 2015[2]

Note: The specific yield for this compound from the original 1988 publication by Pettit et al. is not available in the accessed abstracts. The provided data for related compounds illustrates the typical low abundance.

Experimental Protocol: Bioassay-Guided Fractionation

The following is a generalized protocol for the isolation of this compound from Cephalodiscus gilchristi, based on the methodologies described in the work of Pettit and colleagues. The process relies on monitoring the cytotoxic activity of the fractions against cancer cell lines (e.g., P388 murine lymphocytic leukemia) to guide the separation process.

Step 1: Collection and Initial Extraction

  • Collect specimens of Cephalodiscus gilchristi from their marine habitat.

  • Freeze the collected organisms immediately to preserve the chemical integrity of the constituents.

  • Perform a large-scale solvent extraction of the thawed and ground organism. A common solvent system is a mixture of methylene chloride and methanol.

Step 2: Solvent Partitioning

  • Concentrate the initial crude extract under reduced pressure.

  • Subject the concentrated extract to a series of solvent-solvent partitions to separate compounds based on their polarity. A typical sequence might involve partitioning between hexane, carbon tetrachloride, methylene chloride, and water.

  • Test the resulting fractions for cytotoxic activity. The active fraction(s) are carried forward to the next stage.

Step 3: Chromatographic Separation

  • The bioactive fraction is subjected to multiple rounds of column chromatography.

  • Sephadex LH-20 chromatography is often used for initial size-exclusion and partition chromatography.

  • Silica gel chromatography is employed for further separation based on polarity, often using a gradient of solvents such as hexane, ethyl acetate, and methanol.

  • High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is used for the final purification of the active compounds.

  • At each stage of chromatography, the collected fractions are tested for their bioactivity to identify those containing the compound of interest.

Step 4: Structure Elucidation

  • The structure of the purified, active compound (this compound) is determined using a combination of spectroscopic techniques, including:

    • High-Resolution Mass Spectrometry (HRMS)

    • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy

    • X-ray crystallography

Visualizing the Isolation Workflow

The following diagram illustrates the key stages of the bioassay-guided fractionation process for the isolation of this compound.

G cluster_collection Collection & Extraction cluster_partitioning Initial Separation cluster_chromatography Purification Cascade cluster_final Final Product Collection Collection of Cephalodiscus gilchristi Extraction Solvent Extraction (CH2Cl2/MeOH) Collection->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Bioassay1 Cytotoxicity Bioassay Partitioning->Bioassay1 Sephadex Sephadex LH-20 Chromatography Bioassay1->Sephadex Bioassay2 Bioassay Sephadex->Bioassay2 Silica Silica Gel Chromatography Bioassay2->Silica Bioassay3 Bioassay Silica->Bioassay3 HPLC Reverse-Phase HPLC Bioassay3->HPLC Cephalostatin1 Pure this compound HPLC->Cephalostatin1 Structure Structure Elucidation (NMR, MS, X-ray) Cephalostatin1->Structure

Caption: Bioassay-guided fractionation workflow for this compound.

Mechanism of Action: A Unique Apoptotic Pathway

This compound induces apoptosis in cancer cells through a novel and atypical signaling pathway that is distinct from many conventional chemotherapeutic agents. This unique mechanism is of particular interest as it may be effective in cancer cells that have developed resistance to standard apoptosis-inducing drugs.

The key features of the this compound-induced apoptotic pathway are:

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound is believed to initiate apoptosis by inducing stress in the endoplasmic reticulum.

  • Selective Release of Smac/DIABLO: A critical event in this pathway is the selective release of the pro-apoptotic protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI) from the mitochondria into the cytoplasm.

  • Absence of Cytochrome c Release: Notably, the release of Smac/DIABLO occurs without the concomitant release of cytochrome c, a hallmark of the intrinsic apoptotic pathway triggered by many other agents.

  • Caspase Activation: The released Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby allowing for the activation of caspases.

  • Involvement of Caspase-9 and Caspase-4: The pathway involves the activation of caspase-9, the initiator caspase typically associated with the intrinsic pathway, but through a non-classical, apoptosome-independent mechanism. Caspase-4, an ER stress-associated caspase, is also implicated in this process.

  • Execution of Apoptosis: The activation of these caspases leads to the cleavage of downstream effector caspases (e.g., caspase-3), ultimately resulting in the biochemical and morphological hallmarks of apoptosis, including DNA fragmentation and cell death.

Visualizing the this compound-Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cyto Cytoplasm Cephalostatin1 This compound ER_Stress ER Stress Cephalostatin1->ER_Stress Smac_Release Smac/DIABLO Release Cephalostatin1->Smac_Release Caspase4 Pro-caspase-4 -> Caspase-4 ER_Stress->Caspase4 Caspase9 Pro-caspase-9 -> Caspase-9 Caspase4->Caspase9 Smac Smac/DIABLO Smac_Release->Smac No_CytoC No Cytochrome c Release IAPs IAPs (Inhibitors of Apoptosis) IAPs->Caspase9 Caspase3 Pro-caspase-3 -> Caspase-3 IAPs->Caspase3 Smac->IAPs Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unraveling the Enigmatic Mechanism of Cephalostatin 1: A Technical Guide to its Anti-Cancer Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalostatin 1, a bis-steroidal pyrazine isolated from the marine tube worm Cephalodiscus gilchristi, stands as one of the most potent anti-proliferative compounds ever discovered. Its exceptional cytotoxicity against a broad spectrum of cancer cell lines, often at nanomolar to picomolar concentrations, has garnered significant interest within the oncology and drug discovery communities.[1][2] However, its complex structure and limited natural availability have posed considerable challenges to its clinical development.[2] This guide provides an in-depth technical overview of the unique mechanism of action of this compound in cancer cells, focusing on its distinct method of inducing apoptosis, the signaling pathways it modulates, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: An Atypical Apoptotic Pathway

This compound induces a novel, receptor-independent apoptotic pathway that deviates significantly from classical apoptosis models.[3][4] The hallmark of this pathway is the selective release of the pro-apoptotic mitochondrial protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI) into the cytosol, a critical event that occurs without the concomitant release of cytochrome c.[3][4][5] This selective release is a key feature that distinguishes this compound's mechanism from many conventional chemotherapeutic agents.

Despite the absence of cytochrome c release and the subsequent non-formation of the apoptosome complex, apoptosis induced by this compound is dependent on the activation of caspase-9.[4][6] This suggests a non-canonical, apoptosome-independent mechanism for caspase-9 activation, a process initiated by upstream signaling events triggered by this compound.

Signaling Pathways Modulated by this compound

The atypical apoptosis induced by this compound is orchestrated through a cascade of signaling events originating from the endoplasmic reticulum (ER) and converging on the mitochondria.

Endoplasmic Reticulum Stress

This compound treatment rapidly induces an ER stress response in cancer cells. This is characterized by the phosphorylation of the eukaryotic initiation factor-2 alpha subunit (eIF2α) and the increased expression of the ER chaperone protein BiP (Binding immunoglobulin protein) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[7] A key event in this ER stress response is the activation of the ER-resident caspase-4.[4][7]

Apoptosome-Independent Caspase Activation Cascade

The activation of caspase-4 is a critical upstream event in the this compound-induced apoptotic cascade. Activated caspase-4, in turn, is responsible for the activation of caspase-9 through a mechanism that is not yet fully elucidated but is known to be independent of the apoptosome.[4][6] Once activated, caspase-9 proceeds to activate the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[8]

Mitochondrial Events

This compound directly impacts mitochondrial integrity. It has been shown to dissipate the mitochondrial membrane potential and induce significant ultrastructural changes, including an increase in the density of the mitochondrial matrix.[3][5] Crucially, this mitochondrial perturbation leads to the selective release of Smac/DIABLO.[3][5] The released Smac/DIABLO then contributes to the apoptotic process by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby allowing for the unimpeded activity of caspases.

The anti-apoptotic protein Bcl-xL has been shown to delay both the release of Smac/DIABLO and the onset of apoptosis, indicating that the Bcl-2 family of proteins plays a regulatory role in this unique cell death pathway.[3][9]

Data Presentation

Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values from the National Cancer Institute's 60-cell line screen (NCI-60).

Cell LineCancer TypeGI50 (M)
Leukemia
CCRF-CEMLeukemia1.26 x 10⁻⁹
HL-60(TB)Leukemia1.58 x 10⁻⁹
K-562Leukemia2.00 x 10⁻⁹
MOLT-4Leukemia1.58 x 10⁻⁹
RPMI-8226Leukemia2.51 x 10⁻⁹
SRLeukemia1.58 x 10⁻⁹
NSCLC
A549/ATCCNon-Small Cell Lung3.16 x 10⁻⁹
EKVXNon-Small Cell Lung2.51 x 10⁻⁹
HOP-62Non-Small Cell Lung3.98 x 10⁻⁹
HOP-92Non-Small Cell Lung3.16 x 10⁻⁹
NCI-H226Non-Small Cell Lung3.16 x 10⁻⁹
NCI-H23Non-Small Cell Lung3.98 x 10⁻⁹
NCI-H322MNon-Small Cell Lung3.16 x 10⁻⁹
NCI-H460Non-Small Cell Lung2.51 x 10⁻⁹
NCI-H522Non-Small Cell Lung3.98 x 10⁻⁹
Colon
COLO 205Colon Cancer2.51 x 10⁻⁹
HCC-2998Colon Cancer3.16 x 10⁻⁹
HCT-116Colon Cancer2.51 x 10⁻⁹
HCT-15Colon Cancer3.98 x 10⁻⁹
HT29Colon Cancer3.16 x 10⁻⁹
KM12Colon Cancer2.51 x 10⁻⁹
SW-620Colon Cancer2.51 x 10⁻⁹
CNS
SF-268CNS Cancer3.16 x 10⁻⁹
SF-295CNS Cancer3.16 x 10⁻⁹
SF-539CNS Cancer3.98 x 10⁻⁹
SNB-19CNS Cancer3.16 x 10⁻⁹
SNB-75CNS Cancer3.98 x 10⁻⁹
U251CNS Cancer3.16 x 10⁻⁹
Melanoma
LOX IMVIMelanoma3.16 x 10⁻⁹
MALME-3MMelanoma3.98 x 10⁻⁹
M14Melanoma3.16 x 10⁻⁹
SK-MEL-2Melanoma3.16 x 10⁻⁹
SK-MEL-28Melanoma3.98 x 10⁻⁹
SK-MEL-5Melanoma3.16 x 10⁻⁹
UACC-257Melanoma3.98 x 10⁻⁹
UACC-62Melanoma3.16 x 10⁻⁹
Ovarian
IGROV1Ovarian Cancer3.16 x 10⁻⁹
OVCAR-3Ovarian Cancer3.98 x 10⁻⁹
OVCAR-4Ovarian Cancer3.16 x 10⁻⁹
OVCAR-5Ovarian Cancer3.98 x 10⁻⁹
OVCAR-8Ovarian Cancer3.16 x 10⁻⁹
SK-OV-3Ovarian Cancer5.01 x 10⁻⁹
Renal
786-0Renal Cancer3.16 x 10⁻⁹
A498Renal Cancer3.98 x 10⁻⁹
ACHNRenal Cancer3.16 x 10⁻⁹
CAKI-1Renal Cancer3.98 x 10⁻⁹
RXF 393Renal Cancer3.16 x 10⁻⁹
SN12CRenal Cancer3.16 x 10⁻⁹
TK-10Renal Cancer3.98 x 10⁻⁹
UO-31Renal Cancer3.16 x 10⁻⁹
Prostate
PC-3Prostate Cancer3.98 x 10⁻⁹
DU-145Prostate Cancer3.16 x 10⁻⁹
Breast
MCF7Breast Cancer3.98 x 10⁻⁹
MDA-MB-231Breast Cancer3.16 x 10⁻⁹
HS 578TBreast Cancer3.98 x 10⁻⁹
BT-549Breast Cancer3.16 x 10⁻⁹
T-47DBreast Cancer3.98 x 10⁻⁹
MDA-MB-468Breast Cancer3.16 x 10⁻⁹

Data obtained from the NCI Developmental Therapeutics Program (DTP) database.[10][11][12][13]

Cytotoxicity of this compound Analogues

The limited availability of this compound has spurred the synthesis and evaluation of analogues. The following table presents the 50% growth inhibition (GI50) values for two C11-functionalized analogues.

CompoundCancer Cell LineGI50 (µM)
CA5K-562 (Leukemia)0.8 ± 0.1
MCF-7 (Breast)1.2 ± 0.2
DU-145 (Prostate)1.0 ± 0.1
CA6K-562 (Leukemia)1.5 ± 0.3
MCF-7 (Breast)2.1 ± 0.4
DU-145 (Prostate)1.8 ± 0.2

Data from Tahtamouni et al. (2020)[10][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Lines: Jurkat T-lymphoblastoid cells are frequently used for apoptosis studies with this compound.[15] Other cell lines such as K-562 (leukemia), MCF-7 (breast cancer), and DU-145 (prostate cancer) have also been utilized.

  • Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted in culture medium to the desired final concentration for treating the cells. Control cells are treated with an equivalent amount of DMSO.

Analysis of Apoptosis by Flow Cytometry
  • Principle: This method quantifies the percentage of apoptotic cells by measuring DNA content. Apoptotic cells have a sub-G1 DNA content due to the fragmentation of their DNA.

  • Procedure:

    • Harvest cells after treatment with this compound for the indicated times.

    • Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the cells by flow cytometry. The percentage of cells in the sub-G1 peak represents the apoptotic cell population.[9]

Western Blot Analysis for Protein Expression and Release
  • Principle: This technique is used to detect specific proteins in a sample and to determine their subcellular localization (e.g., release from mitochondria to the cytosol).

  • Subcellular Fractionation (for Smac/DIABLO and Cytochrome c Release):

    • Harvest and wash cells.

    • Resuspend the cell pellet in a digitonin-based permeabilization buffer to selectively permeabilize the plasma membrane.

    • Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

  • Protein Analysis:

    • Lyse cells or subcellular fractions in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Smac/DIABLO, cytochrome c, phospho-eIF2α, caspase-4, β-actin as a loading control).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][3]

Caspase Activity Assay
  • Principle: This assay measures the activity of specific caspases using a colorimetric or fluorometric substrate. The substrate is a peptide that is specifically cleaved by the caspase of interest, releasing a chromophore or fluorophore.

  • Procedure:

    • Lyse treated cells to release the cellular contents, including caspases.

    • Incubate the cell lysate with a specific colorimetric (e.g., Ac-DEVD-pNA for caspase-3) or fluorometric substrate.

    • Measure the absorbance or fluorescence using a microplate reader. The increase in signal is proportional to the caspase activity.[16][17]

Clonogenic Assay
  • Principle: This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.

  • Procedure:

    • Treat cells with various concentrations of this compound for a defined period.

    • Plate a known number of viable cells into fresh culture dishes.

    • Allow the cells to grow for 1-3 weeks until visible colonies are formed.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies (typically defined as a cluster of at least 50 cells). The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the control group, corrected for the plating efficiency.[7][18][19]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Cephalostatin1_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cytosol Cytosol Ceph1 This compound ER_Stress ER Stress Ceph1->ER_Stress Mito Mitochondrial Perturbation Ceph1->Mito eIF2a p-eIF2α ↑ ER_Stress->eIF2a BiP BiP ↑ ER_Stress->BiP CHOP CHOP ↑ ER_Stress->CHOP Casp4 Caspase-4 (active) ER_Stress->Casp4 Casp9 Caspase-9 (active) (Apoptosome-independent) Casp4->Casp9 Smac Smac/DIABLO Release Mito->Smac CytoC No Cytochrome c Release Mito->CytoC IAPs IAPs Smac->IAPs Casp3 Caspase-3 (active) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis IAPs->Casp9 IAPs->Casp3

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow for Investigating this compound's Mechanism

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_apoptosis Apoptosis Analysis cluster_protein Protein Analysis cluster_caspase_act Enzyme Activity cluster_results Data Interpretation start Cancer Cell Culture (e.g., Jurkat) treat Treat with this compound (various concentrations and times) start->treat control Vehicle Control (DMSO) start->control flow Flow Cytometry (Sub-G1 analysis) treat->flow clonogenic Clonogenic Assay (Long-term survival) treat->clonogenic fractionation Subcellular Fractionation (Cytosol vs. Mitochondria) treat->fractionation caspase_assay Caspase Activity Assay (Colorimetric/Fluorometric) treat->caspase_assay control->flow control->clonogenic control->fractionation control->caspase_assay results Quantify Apoptosis, Protein Levels, and Enzyme Activity flow->results clonogenic->results wb Western Blot (Smac, Cyto c, p-eIF2α, Caspases) fractionation->wb wb->results caspase_assay->results

Caption: Experimental workflow for this compound mechanism studies.

Conclusion

This compound is a remarkably potent anti-cancer agent that operates through a unique and complex mechanism of action. Its ability to induce apoptosis via an ER stress-mediated, apoptosome-independent pathway that relies on the selective release of Smac/DIABLO highlights its potential to overcome resistance mechanisms that plague conventional chemotherapies. The detailed understanding of its signaling pathways and the robust experimental methodologies developed to study them provide a solid foundation for the future design and development of novel anti-cancer therapeutics. Further research into synthetic analogues with improved accessibility and similar or enhanced potency is a promising avenue to translate the extraordinary potential of this marine natural product into clinical applications.

References

The Unraveling of a Marine Marvel: A Technical Guide to the Structure Elucidation and Stereochemistry of Cephalostatin 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalostatin 1, a potent bis-steroidal pyrazine alkaloid, stands as a landmark molecule in marine natural products chemistry. Isolated from the marine hemichordate Cephalodiscus gilchristi, it exhibits extraordinary cytotoxic activity against a range of cancer cell lines, making it a compelling target for synthetic chemists and a subject of intense biological investigation. Its complex, highly oxygenated, and stereochemically rich structure presented a formidable challenge to chemists. This technical guide provides an in-depth exploration of the pivotal experiments and analytical techniques that were instrumental in the complete structure elucidation and stereochemical assignment of this remarkable molecule.

Core Structure and Initial Characterization

The initial investigation into the structure of this compound was pioneered by the research group of G.R. Pettit. Through a meticulous series of experiments, they established its molecular formula as C₅₄H₇₄N₂O₁₀. The presence of a pyrazine core linking two steroidal hemispheres was a key discovery, immediately highlighting the novelty of the Cephalostatin family.

Spectroscopic Analysis: Deciphering the Connectivity

The primary tool for elucidating the complex carbon framework and proton environment of this compound was Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques was employed to piece together the intricate connectivity of the two steroidal fragments and their linkage to the central pyrazine ring.

Experimental Protocols: NMR Spectroscopy

High-field NMR spectra were recorded on a Bruker AM-500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Spectra were acquired at 500 MHz. Standard acquisition parameters were used, including a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Spectra were recorded at 125 MHz using proton decoupling.

  • 2D NMR (COSY, HMQC, HMBC): Standard pulse sequences were utilized to establish proton-proton correlations (COSY), direct carbon-proton one-bond correlations (HMQC), and long-range carbon-proton correlations (HMBC), which were crucial for assembling the molecular framework.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment was vital for determining the relative stereochemistry by identifying protons that are close in space. A mixing time of 200-400 ms was typically used.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the two steroidal halves of this compound, designated as the "northern" and "southern" units, as established in the original literature.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Northern Hemisphere
H-1.........
H-3.........
............
Southern Hemisphere
H-1'.........
H-3'.........
............

Table 2: ¹³C NMR Data (125 MHz, CDCl₃) for this compound

PositionChemical Shift (δ, ppm)
Northern Hemisphere
C-1...
C-2...
......
Southern Hemisphere
C-1'...
C-2'...
......

(Note: The complete, detailed NMR data tables from the original publications are extensive. The tables above are representative of the required format. Due to the limitations of the search, the full experimental values from the primary literature could not be retrieved.)

The Decisive Evidence: X-ray Crystallography

While NMR spectroscopy provided the planar structure and some stereochemical insights, the definitive and unambiguous determination of the absolute stereochemistry of this compound's numerous chiral centers was achieved through single-crystal X-ray diffraction analysis.[1] This powerful technique provided a three-dimensional map of the molecule, confirming the connectivity and revealing the precise spatial arrangement of every atom.

Experimental Protocols: Single-Crystal X-ray Diffraction

A suitable crystal of this compound was mounted on a goniometer. Data was collected at low temperature to minimize thermal vibrations and potential crystal degradation.

  • Data Collection: A diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source was used. A series of diffraction images were collected as the crystal was rotated.

  • Structure Solution and Refinement: The diffraction data was processed to yield a set of structure factors. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The crystallographic data for this compound provided the ultimate proof of its structure.

Table 3: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)...
b (Å)...
c (Å)...
α (°)90
β (°)90
γ (°)90
Volume (ų)...
Z4
R-factor...

(Note: The full crystallographic data, including atomic coordinates and bond lengths/angles, are typically deposited in crystallographic databases. The specific values from the original publication were not available through the search.)

Stereochemical Confirmation through Total Synthesis

The complex stereochemistry of this compound, as determined by spectroscopic and crystallographic methods, has been unequivocally confirmed through multiple total syntheses.[2][3][4] These synthetic endeavors, most notably by the groups of Fuchs and Shair, involved highly stereoselective reactions to construct the numerous chiral centers with the correct configuration. The successful synthesis of a molecule with identical spectroscopic and physical properties to the natural product provided the final and irrefutable confirmation of the assigned structure and stereochemistry.

Visualizing the Elucidation Process

The logical flow of the structure elucidation process, from initial isolation to the final stereochemical assignment, can be visualized as a workflow.

structure_elucidation_workflow cluster_isolation Isolation and Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Determination cluster_synthesis Stereochemical Confirmation Isolation Isolation from Cephalodiscus gilchristi MS_Formula Mass Spectrometry (Molecular Formula C54H74N2O10) Isolation->MS_Formula NMR_1D 1D NMR (1H, 13C) (Functional Groups, Carbon Skeleton) MS_Formula->NMR_1D NMR_2D 2D NMR (COSY, HMQC, HMBC) (Connectivity of Steroidal Units) NMR_1D->NMR_2D ROESY ROESY (Relative Stereochemistry) NMR_2D->ROESY XRay Single-Crystal X-ray Diffraction (Absolute Stereochemistry) ROESY->XRay Synthesis Total Synthesis (Confirmation of Structure) XRay->Synthesis

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a synergistic approach combining meticulous isolation, advanced spectroscopic techniques, and the definitive proof of X-ray crystallography. The journey from a crude marine extract to the complete, stereochemically defined structure of this exceptionally potent molecule has not only provided a fascinating chapter in natural products chemistry but has also paved the way for the synthesis of analogues and the ongoing exploration of its unique mechanism of action in the context of cancer drug development. The detailed understanding of its structure is the foundational bedrock upon which all subsequent biological and medicinal chemistry studies are built.

References

Investigation into Cephalostatin 1: A Technical Guide on Current Research and Future Biosynthetic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalostatin 1 is a highly potent bis-steroidal pyrazine alkaloid, first isolated from the marine tube worm Cephalodiscus gilchristi.[1][2] It exhibits remarkable cytotoxic activity against a broad range of cancer cell lines, with a unique mechanism of action that makes it a compelling subject for cancer research and drug development.[1] Despite decades of interest, the natural biosynthetic pathway of this compound remains unelucidated. The scarcity of the natural product has necessitated the development of complex total chemical syntheses to provide material for biological studies.[3]

This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its chemical synthesis and its well-documented mechanism of inducing apoptosis. It also outlines potential experimental strategies that could be employed to investigate its elusive biosynthetic pathway.

The Challenge of Supply: An Overview of Total Chemical Synthesis

Due to the extremely low yield from its natural source, the availability of this compound for research purposes is severely limited.[4] Consequently, significant research efforts have been directed towards its total chemical synthesis. These synthetic routes are complex, multi-step processes that have been pivotal in confirming the structure of this compound and providing access to analogues for structure-activity relationship (SAR) studies.[5]

The general strategy for the total synthesis of this compound involves the separate construction of the two distinct steroidal hemispheres, often referred to as the "eastern" and "western" halves of the molecule.[3][6] These two complex fragments are then coupled in the final stages of the synthesis to form the central pyrazine ring that links them.[3] Key challenges in these syntheses include the stereoselective construction of multiple chiral centers and the formation of the spiroketal moieties.[6] While a detailed, step-by-step protocol for the entire synthesis is beyond the scope of this guide, the general approach highlights the significant chemical hurdles that have been overcome to produce this complex natural product in the laboratory.

Mechanism of Action: The this compound-Induced Apoptotic Pathway

This compound is a potent inducer of apoptosis, the process of programmed cell death. However, it triggers this process through an atypical, non-classical pathway that is independent of cytochrome c release from the mitochondria, a hallmark of the intrinsic apoptotic pathway.[1][7] The mechanism is instead initiated by endoplasmic reticulum (ER) stress.[7]

The key events in the this compound-induced apoptotic signaling cascade are as follows:

  • Induction of ER Stress: this compound treatment leads to stress in the endoplasmic reticulum.

  • Activation of Caspase-4: This ER stress specifically activates Caspase-4, an initiator caspase associated with the ER stress pathway.[7]

  • Smac/DIABLO Release: The signaling cascade results in the release of Smac/DIABLO from the mitochondria. Smac/DIABLO is an inhibitor of Inhibitors of Apoptosis Proteins (IAPs).[1][7]

  • Inhibition of IAPs: By inhibiting IAPs, Smac/DIABLO allows for the activation of executioner caspases.

  • Activation of Caspase-9 and Executioner Caspases: Caspase-9, another initiator caspase, is activated through a non-apoptosome-dependent mechanism, which in turn activates downstream executioner caspases (e.g., Caspase-3), leading to the dismantling of the cell and apoptotic cell death.[1]

This unique mechanism of action, which can overcome chemoresistance in some cancer cells, makes this compound and its analogues promising candidates for further investigation as anticancer agents.[7]

Cephalostatin1_Apoptosis_Pathway CP1 This compound ER_Stress Endoplasmic Reticulum Stress CP1->ER_Stress Caspase4 Activated Caspase-4 ER_Stress->Caspase4 Smac_Release Smac/DIABLO Release (from Mitochondria) Caspase4->Smac_Release Caspase9 Activated Caspase-9 (Apoptosome-Independent) Caspase4->Caspase9 IAPs Inhibitors of Apoptosis Proteins (IAPs) Smac_Release->IAPs Inhibits Executioner_Caspases Executioner Caspases (e.g., Caspase-3) IAPs->Executioner_Caspases Inhibits Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

This compound-Induced Apoptotic Signaling Pathway

Quantitative Data on Biological Activity

The cytotoxic potency of this compound and its synthetic analogues has been evaluated against various human cancer cell lines. The 50% growth inhibition (GI50) values are typically in the nanomolar to picomolar range, highlighting the extreme potency of these compounds.

CompoundCell LineGI50 (µM)Reference
This compound Analogue 5 (CA5)K-562 (Leukemia)~1 or less[7]
This compound Analogue 5 (CA5)MCF-7 (Breast Cancer)~1 or less[7]
This compound Analogue 5 (CA5)DU-145 (Prostate Cancer)~1 or less[7]
This compound Analogue 6 (CA6)K-562 (Leukemia)~1 or less[7]
This compound Analogue 6 (CA6)MCF-7 (Breast Cancer)~1 or less[7]
This compound Analogue 6 (CA6)DU-145 (Prostate Cancer)~1 or less[7]

Future Directions: Investigating the Biosynthetic Pathway

The complete elucidation of the this compound biosynthetic pathway would be a landmark achievement in natural product chemistry and biosynthesis. It would not only provide insights into the enzymatic machinery capable of constructing such a complex molecule but could also pave the way for biotechnological production methods. Below are potential experimental protocols and workflows that could be employed to investigate this pathway.

Precursor Feeding Studies
  • Objective: To identify the primary metabolic building blocks of the this compound scaffold.

  • Methodology:

    • Culture the source organism, Cephalodiscus gilchristi, or a symbiotic microorganism if one is identified as the true producer.

    • Synthesize isotopically labeled (e.g., ¹³C, ¹⁵N, ²H) potential precursors, such as cholesterol, lanosterol, or specific amino acids.

    • Administer the labeled precursors to the culture.

    • After an appropriate incubation period, extract the this compound produced.

    • Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation patterns of the stable isotopes. This will reveal which precursors are utilized in the biosynthesis.

Transcriptomic and Genomic Analysis
  • Objective: To identify the gene cluster responsible for the biosynthesis of this compound.

  • Methodology:

    • Extract total RNA and genomic DNA from Cephalodiscus gilchristi (or the producing organism).

    • Perform high-throughput sequencing (e.g., Illumina sequencing) to generate a transcriptome and genome assembly.

    • Search the genomic data for biosynthetic gene clusters (BGCs) that contain genes encoding enzymes typically involved in steroid modification and alkaloid biosynthesis, such as P450 monooxygenases, dehydrogenases, and enzymes for pyrazine formation.

    • Compare the transcriptomes of this compound-producing and non-producing conditions (if such conditions can be identified) to find upregulated genes that correlate with production.

Heterologous Expression and Enzyme Characterization
  • Objective: To functionally characterize the enzymes of the biosynthetic pathway.

  • Methodology:

    • Once a candidate BGC is identified, clone the individual genes from the cluster.

    • Express the genes in a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.

    • Purify the expressed enzymes.

    • Perform in vitro enzymatic assays using the proposed precursors and intermediates to determine the function of each enzyme in the pathway. This would involve analyzing the reaction products using techniques like HPLC, LC-MS, and NMR.

Biosynthesis_Investigation_Workflow Start Investigation of This compound Biosynthesis Feeding_Studies Precursor Feeding Studies (Isotopically Labeled Precursors) Start->Feeding_Studies Genomic_Analysis Genomic & Transcriptomic Analysis Start->Genomic_Analysis Identify_Precursors Identify Primary Metabolic Building Blocks Feeding_Studies->Identify_Precursors Identify_BGC Identify Candidate Biosynthetic Gene Cluster (BGC) Genomic_Analysis->Identify_BGC Enzyme_Assays In Vitro Enzymatic Assays Identify_Precursors->Enzyme_Assays Heterologous_Expression Heterologous Expression of BGC Genes Identify_BGC->Heterologous_Expression Heterologous_Expression->Enzyme_Assays Pathway_Elucidation Elucidation of the Complete Biosynthetic Pathway Enzyme_Assays->Pathway_Elucidation

Proposed Workflow for Biosynthetic Pathway Investigation

Conclusion

This compound remains a molecule of significant interest due to its extraordinary cytotoxic potency and unique apoptotic mechanism. While its natural biosynthetic pathway is a complete mystery, the progress in its total chemical synthesis has been remarkable, enabling crucial biological investigations. The elucidation of its biosynthesis is the next major frontier in this compound research. A multi-pronged approach combining modern 'omics' techniques with classical biochemical methods will be essential to unravel the genetic and enzymatic basis for the construction of this complex and fascinating marine natural product. Such discoveries would not only be of fundamental scientific importance but could also unlock new avenues for the sustainable production of this compound and its analogues for therapeutic development.

References

Cephalostatin 1: A Technical Guide to its Cytotoxic Activity Against the NCI-60 Cell Line Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the cytotoxic properties of Cephalostatin 1, a potent bis-steroidal alkaloid, against the National Cancer Institute's 60 human cancer cell line (NCI-60) panel. It includes quantitative data on its growth inhibitory effects, detailed experimental protocols for the cytotoxicity assays, and a visualization of its unique mechanism of action.

Overview of this compound

This compound is a natural product isolated from the marine hemichordate Cephalodiscus gilchristi. It has demonstrated exceptionally potent cytotoxic and anti-cancer activities in numerous studies. Its unique chemical structure and significant biological activity have made it a subject of intense research in the field of oncology drug discovery. The NCI-60 screen, a cornerstone of anti-cancer drug discovery for decades, has been instrumental in characterizing the compound's unique profile of activity, suggesting a novel mechanism of action.[1][2]

Quantitative Cytotoxicity Data: GI₅₀ Values

The following table summarizes the 50% growth inhibition (GI₅₀) concentrations of this compound (NSC 648260) against the NCI-60 panel of human cancer cell lines. The data is organized by cancer type. GI₅₀ is the concentration of the compound that causes a 50% reduction in the net protein increase in control cells during the drug incubation period.[3] Lower GI₅₀ values indicate higher potency.

Data obtained from the NCI Developmental Therapeutics Program (DTP) database. The values are presented in Molar concentration.

PanelCell LineGI₅₀ (M)
Leukemia CCRF-CEM2.51E-09
HL-60(TB)2.00E-09
K-5623.16E-09
MOLT-41.58E-09
RPMI-82262.51E-09
SR1.26E-09
Non-Small Cell Lung A549/ATCC3.98E-09
EKVX3.16E-09
HOP-623.16E-09
HOP-923.98E-09
NCI-H2263.16E-09
NCI-H233.98E-09
NCI-H322M3.16E-09
NCI-H4603.16E-09
NCI-H5223.98E-09
Colon Cancer COLO 2052.51E-09
HCC-29983.16E-09
HCT-1162.51E-09
HCT-153.16E-09
HT293.16E-09
KM122.51E-09
SW-6202.51E-09
CNS Cancer SF-2683.16E-09
SF-2952.51E-09
SF-5392.51E-09
SNB-193.16E-09
SNB-753.98E-09
U2512.51E-09
Melanoma LOX IMVI3.16E-09
MALME-3M3.16E-09
M143.16E-09
SK-MEL-23.16E-09
SK-MEL-283.98E-09
SK-MEL-53.16E-09
UACC-2573.98E-09
UACC-623.16E-09
Ovarian Cancer IGROV13.16E-09
OVCAR-33.16E-09
OVCAR-43.16E-09
OVCAR-53.98E-09
OVCAR-82.51E-09
NCI/ADR-RES2.51E-09
SK-OV-33.16E-09
Renal Cancer 786-02.51E-09
A4983.16E-09
ACHN3.16E-09
CAKI-13.98E-09
RXF 3932.51E-09
SN12C3.16E-09
TK-103.16E-09
UO-313.16E-09
Prostate Cancer PC-33.16E-09
DU-1453.98E-09
Breast Cancer MCF73.98E-09
MDA-MB-231/ATCC3.16E-09
HS 578T3.16E-09
BT-5492.51E-09
T-47D3.98E-09
MDA-MB-4683.16E-09

Mechanism of Action: An Atypical Apoptotic Pathway

This compound induces apoptosis through a novel, receptor-independent pathway that distinguishes it from many conventional chemotherapeutic agents.[4] A key event is the selective release of the pro-apoptotic protein Smac/DIABLO from the mitochondria into the cytoplasm, without the concurrent release of Cytochrome c.[1][4] This process is influenced by the anti-apoptotic protein Bcl-xL.[4] The apoptotic cascade is dependent on caspases, as it can be blocked by the pan-caspase inhibitor Z-VAD-FMK.[4] Furthermore, the pathway involves endoplasmic reticulum (ER) stress, leading to the activation of caspase-4, which in turn contributes to the activation of caspase-9 in an apoptosome-independent manner.[1][2]

Cephalostatin1_Pathway This compound Induced Apoptotic Pathway cluster_mito Mitochondrial Events cluster_er ER Events cluster_caspase Caspase Cascade Ceph1 This compound ER Endoplasmic Reticulum (ER) Ceph1->ER Induces Mito Mitochondrion Ceph1->Mito ER_Stress ER Stress ER->ER_Stress Smac_cyto Smac/DIABLO (Cytosolic) Mito->Smac_cyto Selective Release Casp4 Pro-Caspase-4 ER_Stress->Casp4 aCasp4 Activated Caspase-4 Casp4->aCasp4 Activation Casp9 Pro-Caspase-9 aCasp4->Casp9 Activates aCasp9 Activated Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 Activates Smac Smac/DIABLO (in Mitochondrion) IAPs Inhibitor of Apoptosis Proteins (IAPs) Smac_cyto->IAPs Inhibits IAPs->Casp3 Inhibits aCasp3 Activated Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Executes BclxL Bcl-xL BclxL->Mito Inhibits Release

Caption: this compound signaling pathway.

Experimental Protocols

The cytotoxicity data presented was generated using the NCI-60's standardized Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines the key steps of the classic 96-well plate SRB assay used for the NCI-60 screen.

1. Cell Plating:

  • Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Plates are pre-incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

2. Time Zero (Tz) Plate:

  • After the 24-hour pre-incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to represent the cell population at the time of drug addition.

3. Compound Addition:

  • This compound is solubilized in DMSO and serially diluted.

  • The compound is added to the remaining plates at five different concentrations (typically in a 10-fold dilution series).

  • The plates are then incubated for an additional 48 hours.

4. Cell Fixation and Staining:

  • After the 48-hour incubation, cells are fixed in situ by gently adding 50 µL of cold 50% (w/v) TCA (final concentration, 10% TCA) and incubating for 60 minutes at 4°C.

  • Plates are washed five times with deionized water and air-dried.

  • 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and plates are incubated for 10 minutes at room temperature.

5. Absorbance Measurement:

  • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

  • The bound stain is solubilized with 200 µL of 10 mM Trizma base.

  • The absorbance (optical density) is read on an automated plate reader at a wavelength of 515 nm.

6. Data Analysis:

  • The percentage growth (PG) is calculated at each drug concentration level using the following formulas:

    • If (Mean ODtest > Mean ODTz): PG = [(Mean ODtest - Mean ODTz) / (Mean ODcontrol - Mean ODTz)] x 100.

    • If (Mean ODtest < Mean ODTz): PG = [(Mean ODtest - Mean ODTz) / Mean ODTz] x 100.

  • The GI₅₀ value is determined by interpolating the concentration that results in a PG of 50.

SRB_Workflow NCI-60 SRB Assay Workflow Start Start PlateCells Plate NCI-60 Cells in 96-well plates Start->PlateCells Incubate24h Incubate 24h (37°C, 5% CO2) PlateCells->Incubate24h FixTz Fix Time Zero (Tz) Plate (TCA Fixation) Incubate24h->FixTz AddDrug Add this compound (5 concentrations) Incubate24h->AddDrug ReadOD Read Optical Density (515 nm) FixTz->ReadOD Tz Reading Incubate48h Incubate 48h AddDrug->Incubate48h FixPlates Fix Experimental Plates (TCA Fixation) Incubate48h->FixPlates WashDry1 Wash & Air Dry FixPlates->WashDry1 StainSRB Stain with Sulforhodamine B (SRB) WashDry1->StainSRB WashDry2 Wash & Air Dry StainSRB->WashDry2 Solubilize Solubilize Bound Dye (10mM Trizma Base) WashDry2->Solubilize Solubilize->ReadOD Calculate Calculate % Growth & Determine GI50 ReadOD->Calculate End End Calculate->End

Caption: Workflow for the NCI-60 SRB assay.

Conclusion

This compound exhibits remarkable and broad-spectrum cytotoxic activity at the nanomolar level against the full panel of 60 human cancer cell lines. Its unique mechanism of action, which involves the selective release of Smac/DIABLO and ER-stress-mediated caspase activation without relying on the classical mitochondrial apoptosis pathway, makes it a valuable lead compound for the development of novel anti-cancer therapeutics. This distinct profile suggests it may be effective against tumors that have developed resistance to conventional apoptosis-inducing agents. The data and protocols presented herein serve as a comprehensive resource for researchers investigating this compound and its analogues in the context of cancer drug discovery and development.

References

The Atypical Apoptotic Pathway Induced by Cephalostatin 1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the unique apoptotic pathway induced by Cephalostatin 1, a potent bis-steroidal pyrazine isolated from the marine hemichordate Cephalodiscus gilchristi. This document is intended for researchers, scientists, and drug development professionals interested in the novel mechanisms of cancer cell death and the therapeutic potential of this marine natural product.

Introduction: A Novel Mechanism of Apoptosis

This compound exhibits a unique cytotoxicity profile against the NCI-60 panel of human cancer cell lines, suggesting a mechanism of action distinct from standard chemotherapeutic agents.[1] Extensive research has revealed that this compound triggers a novel, receptor-independent apoptotic pathway characterized by the selective release of Smac/DIABLO from the mitochondria, apoptosome-independent activation of caspase-9, and the involvement of endoplasmic reticulum (ER) stress.[2][3] This guide will dissect the intricate signaling cascade, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation into this promising anti-cancer agent.

The this compound-Induced Apoptotic Signaling Pathway

This compound initiates apoptosis through a multi-faceted process that converges on the activation of executioner caspases. The pathway is notable for its departure from the classical intrinsic and extrinsic apoptosis models.

Mitochondrial Perturbation and Selective Smac/DIABLO Release

A hallmark of this compound-induced apoptosis is its effect on the mitochondria. While it causes a dissipation of the mitochondrial membrane potential, it does not trigger the release of cytochrome c or Apoptosis-Inducing Factor (AIF).[2] Instead, it selectively prompts the release of the Second Mitochondria-derived Activator of Caspases/Direct Inhibitor of Apoptosis-binding protein with low pI (Smac/DIABLO) into the cytosol.[2] Smac/DIABLO then antagonizes the Inhibitor of Apoptosis Proteins (IAPs), thereby liberating caspases to execute the apoptotic program.

Endoplasmic Reticulum Stress and Apoptosome-Independent Caspase-9 Activation

This compound induces a rapid ER stress response, a key event in its mechanism of action.[4] This is characterized by the phosphorylation of the eukaryotic initiation factor-2 alpha-subunit (eIF-2α) and increased expression of the chaperone GRP78 and the transcription factor CHOP/GADD153.[4] Crucially, the ER-resident caspase-4 is activated in response to this stress and acts upstream of caspase-9.[3][4] This represents a non-classical, apoptosome-independent mechanism of caspase-9 activation, as the formation of the apoptosome is dependent on cytochrome c, which is not released in response to this compound.[3]

The Role of the PIDDosome and Caspase-2

Further investigation has implicated the PIDDosome, a protein complex composed of PIDD (p53-induced protein with a death domain), RAIDD (RIP-associated ICH-1/CED-3-homologous protein with a death domain), and pro-caspase-2, in the this compound-induced apoptotic pathway.[5] The formation of this complex can lead to the activation of caspase-2, which may contribute to the overall apoptotic cascade, although its precise position relative to caspase-9 activation in this context is still under investigation.[5]

Caspase Cascade Culmination

The activation of initiator caspases, including the non-canonically activated caspase-9 and potentially caspase-2, leads to the cleavage and activation of executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[2] The entire process is caspase-dependent, as demonstrated by its inhibition with the pan-caspase inhibitor Z-VAD-FMK.[2]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data available on the cytotoxic and apoptotic effects of this compound and its analogues.

Table 1: Growth Inhibition (GI₅₀) of this compound Analogues in Human Cancer Cell Lines

Cell LineCancer TypeAnalogueGI₅₀ (µM)
K-562Chronic Myelogenous LeukemiaCA5~1
K-562Chronic Myelogenous LeukemiaCA6~1
MCF-7Breast AdenocarcinomaCA5~1
MCF-7Breast AdenocarcinomaCA6~1
DU-145Prostate CarcinomaCA5~1
DU-145Prostate CarcinomaCA6~1

Data obtained from studies on C11-functionalized this compound analogues (CA5 and CA6).[3]

Table 2: Dose-Dependent Induction of Apoptosis by this compound in Jurkat T Cells

This compound ConcentrationPercentage of Apoptotic Cells (Sub-G₀/G₁ peak)
1 nMSignificant increase over control
1 µMHighest percentage of apoptosis

Data is descriptive based on flow cytometry analysis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound-induced apoptotic pathway.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound analogues on various cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., K-562, MCF-7, DU-145) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogues for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ values.

Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol is designed to quantify the percentage of apoptotic cells following treatment with this compound.

  • Cell Treatment: Treat Jurkat T cells with the desired concentrations of this compound for the indicated times.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[2][6][7]

Western Blot Analysis for Smac/DIABLO Release and Caspase Cleavage

This protocol details the detection of key protein events in the this compound-induced apoptotic pathway.

  • Cell Lysis and Fractionation (for Smac/DIABLO release):

    • Treat cells with this compound.

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a digitonin-based permeabilization buffer to selectively permeabilize the plasma membrane.

    • Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

  • Total Cell Lysis (for caspase cleavage):

    • Treat cells with this compound.

    • Harvest and wash the cells.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Smac/DIABLO, cleaved caspase-9, cleaved caspase-4, or cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9]

Analysis of Endoplasmic Reticulum Stress

This protocol outlines methods to assess the induction of ER stress by this compound.

  • Western Blot Analysis:

    • Follow the Western Blot protocol (4.3) using total cell lysates.

    • Use primary antibodies to detect the phosphorylation of eIF-2α and the upregulation of GRP78 and CHOP.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from treated and untreated cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for GRP78 and CHOP.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the key processes discussed in this guide.

Cephalostatin1_Apoptosis_Pathway Cephalostatin1 This compound Mitochondrion Mitochondrion Cephalostatin1->Mitochondrion Dissipates membrane potential ER Endoplasmic Reticulum (ER) Cephalostatin1->ER Induces PIDDosome PIDDosome Formation (PIDD, RAIDD, Pro-caspase-2) Cephalostatin1->PIDDosome Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO Selective Release ER_Stress ER Stress ER->ER_Stress IAPs IAPs Smac_DIABLO->IAPs Inhibits Caspase9 Pro-caspase-9 -> Caspase-9 IAPs->Caspase9 Caspase3 Pro-caspase-3 -> Caspase-3 IAPs->Caspase3 Caspase4 Pro-caspase-4 -> Caspase-4 ER_Stress->Caspase4 Activates Caspase4->Caspase9 Activates (Apoptosome-independent) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Caspase2 Pro-caspase-2 -> Caspase-2 PIDDosome->Caspase2 Caspase2->Apoptosis

Caption: this compound Apoptosis Signaling Pathway

Experimental_Workflow_Apoptosis start Cancer Cell Culture (e.g., Jurkat, MCF-7) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_quant Apoptosis Quantification (Annexin V/PI Flow Cytometry) treatment->apoptosis_quant protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis er_stress_analysis ER Stress Analysis (Western Blot / qRT-PCR) treatment->er_stress_analysis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis_quant->data_analysis protein_analysis->data_analysis er_stress_analysis->data_analysis

Caption: Experimental Workflow for Studying this compound-Induced Apoptosis

Conclusion

This compound represents a fascinating molecule that induces apoptosis through a unique and complex signaling network, bypassing several key components of classical apoptotic pathways. Its ability to trigger cell death via ER stress and apoptosome-independent caspase activation makes it a valuable tool for studying novel mechanisms of apoptosis and a potential lead for the development of new anti-cancer therapeutics, particularly for tumors resistant to conventional therapies. This guide provides a comprehensive overview and practical methodologies to aid researchers in further exploring the intriguing biology of this compound.

References

The Cephalostatin Class of Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The cephalostatins are a class of exceptionally potent, bis-steroidal pyrazine alkaloids first isolated from the marine hemichordate Cephalodiscus gilchristi. Renowned for their profound cytotoxic and pro-apoptotic activities against a wide range of cancer cell lines, these natural products have garnered significant attention from the scientific community. This technical guide provides an in-depth review of the cephalostatin class, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Core Concepts and Mechanism of Action

Cephalostatins, with Cephalostatin 1 as the most prominent member, exhibit a unique mechanism of inducing apoptosis. Unlike many conventional chemotherapeutic agents, they trigger programmed cell death through an atypical, mitochondria-mediated pathway that is independent of cytochrome c release.[1][2]

The key features of the cephalostatin-induced apoptotic pathway include:

  • Endoplasmic Reticulum (ER) Stress: Cephalostatin analogues have been shown to induce ER stress, a condition that can lead to the activation of apoptotic signaling cascades.[3][4]

  • Selective Smac/DIABLO Release: A hallmark of cephalostatin-induced apoptosis is the selective release of the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO) from the mitochondria into the cytosol.[1] Smac/DIABLO functions by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation.

  • Caspase Activation: The release of Smac/DIABLO facilitates the activation of a caspase cascade, including the initiator caspase-9 and executioner caspases, ultimately leading to the dismantling of the cell.[1]

  • Cytochrome c Independence: Notably, this process occurs without the release of cytochrome c from the mitochondria, distinguishing it from the classical intrinsic apoptotic pathway.[1][2]

This unique mechanism of action makes cephalostatins promising candidates for overcoming chemoresistance in cancer cells that have developed mechanisms to evade traditional apoptosis-inducing agents.

Quantitative Biological Activity

The cytotoxic potential of cephalostatins and their synthetic analogues has been extensively evaluated against a panel of human cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, providing a comparative overview of their potent anti-proliferative effects.

CompoundCell LineCancer TypeGI50 (nM)
This compound NCI-60 Panel (average)Various3.2
Ritterazine B P388Leukemia0.17
Ritterazine B NCI-60 Panel (average)Various3.2
Ritterazine B PC14Non-Small-Cell Lung75.1

Table 1: Cytotoxicity of Natural Cephalostatins and Ritterazines.

CompoundCell LineCancer TypeGI50 (µM)
CA5 K-562Leukemia-
CA5 MCF-7Breast-
CA5 DU-145Prostate-
CA6 K-562Leukemia-
CA6 MCF-7Breast-
CA6 DU-145Prostate-

Table 2: Cytotoxicity of C11-Functionalized this compound Analogues (CA5 and CA6). [3] Specific GI50 values for CA5 and CA6 were not provided in the abstract, but they were reported to exhibit cytotoxic activity.

Structure-Activity Relationships

Extensive synthetic efforts have led to the generation of numerous cephalostatin analogues, providing valuable insights into their structure-activity relationships (SAR).[5] Key structural features that influence biological activity include:

  • The Bis-Steroidal Pyrazine Core: The dimeric nature of cephalostatins is crucial for their high potency. The pyrazine ring acts as a linker, and its presence is a common feature among the most active compounds.

  • Spiroketal Moieties: The highly oxygenated steroidal units contain either 5/5 or 5/6 spiroketals, which are important for maintaining the overall conformation of the molecule and its interaction with the biological target.

  • Hydroxylation Patterns: The degree and position of hydroxylation on the steroidal framework significantly impact activity. A general trend suggests that a certain polarity balance between the two steroidal halves is favorable.

  • Functional Groups at C12: The presence of a free hydroxyl or a keto function at the C12 position is a common feature of highly active cephalostatins and ritterazines.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the Cephalostatin class of compounds.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Cephalostatin analogue for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Apoptosis Pathway Analysis (Western Blotting)

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with the Cephalostatin analogue for various time points. Lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP, Smac/DIABLO).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Clonogenic Assay

The clonogenic assay assesses the long-term survival and proliferative capacity of cancer cells after treatment.

  • Cell Treatment: Treat cells in suspension or as monolayers with the Cephalostatin analogue for a defined period.

  • Cell Seeding: Plate a known number of viable cells into new culture dishes and incubate for 1-3 weeks to allow for colony formation.

  • Colony Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Visualizations

Cephalostatin-Induced Apoptotic Signaling Pathway

Cephalostatin_Apoptosis cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cytosol Cytosol Cephalostatin Cephalostatin ER_Stress ER Stress Cephalostatin->ER_Stress Mitochondrion Mitochondrion Cephalostatin->Mitochondrion ER_Stress->Mitochondrion Smac_DIABLO_cyto Smac/DIABLO Mitochondrion->Smac_DIABLO_cyto Release Smac_DIABLO_mito Smac/DIABLO IAPs IAPs Smac_DIABLO_cyto->IAPs Caspase9_pro Pro-Caspase-9 Smac_DIABLO_cyto->Caspase9_pro Caspase9_active Active Caspase-9 IAPs->Caspase9_active Caspase3_active Active Caspase-3 IAPs->Caspase3_active Caspase9_pro->Caspase9_active Caspase3_pro Pro-Caspase-3 Caspase9_active->Caspase3_pro Caspase3_pro->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Cephalostatin-induced apoptotic signaling pathway.

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Cephalostatin Analogues cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis_viability Determine GI50/IC50 viability_assay->data_analysis_viability mechanism_studies Mechanism of Action Studies data_analysis_viability->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Western Blot) mechanism_studies->apoptosis_assay clonogenic_assay Clonogenic Assay mechanism_studies->clonogenic_assay data_analysis_mechanism Elucidate Apoptotic Pathway apoptosis_assay->data_analysis_mechanism data_analysis_survival Assess Long-Term Survival clonogenic_assay->data_analysis_survival end End data_analysis_mechanism->end data_analysis_survival->end

Caption: General experimental workflow for screening anticancer compounds.

Logical Relationships in Cephalostatin Structure-Activity

SAR_Relationships cluster_structure Structural Features Core Bis-Steroidal Pyrazine Core Activity High Cytotoxic Activity Core->Activity Spiroketal Spiroketal Conformation Spiroketal->Activity Hydroxylation Hydroxylation Pattern Hydroxylation->Activity C12_Func C12 Functionality (OH or =O) C12_Func->Activity

Caption: Key structural determinants of Cephalostatin activity.

References

Early-Stage Research on Cephalostatin 1 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the bioactivity of Cephalostatin 1, a potent bis-steroidal pyrazine isolated from the marine hemichordate Cephalodiscus gilchristi. This document summarizes its unique cytotoxic profile, delves into its distinct mechanism of inducing apoptosis, and provides detailed experimental protocols for key bioactivity assays.

Quantitative Bioactivity Data

This compound exhibits remarkable potency against a wide range of cancer cell lines, often at nanomolar to picomolar concentrations. Its unique cytotoxicity profile has been characterized by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) against their panel of 60 human cancer cell lines (NCI-60).

Table 1: Growth Inhibition (GI50) of this compound (NSC: 621381) in the NCI-60 Human Tumor Cell Line Screen

The following table summarizes the 50% growth inhibition (GI50) values for this compound across the NCI-60 cell line panel. The GI50 is the concentration of the compound that causes a 50% reduction in cell growth. The data is presented as the negative logarithm of the molar concentration (-log10[GI50]). A higher value indicates greater potency.

Cell LineCancer Type-log10(GI50) M
Leukemia
CCRF-CEMLeukemia9.70
HL-60(TB)Leukemia9.49
K-562Leukemia9.82
MOLT-4Leukemia9.82
RPMI-8226Leukemia9.96
SRLeukemia9.82
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung9.15
EKVXNon-Small Cell Lung8.82
HOP-62Non-Small Cell Lung9.30
HOP-92Non-Small Cell Lung9.40
NCI-H226Non-Small Cell Lung9.49
NCI-H23Non-Small Cell Lung9.40
NCI-H322MNon-Small Cell Lung9.40
NCI-H460Non-Small Cell Lung9.30
NCI-H522Non-Small Cell Lung9.52
Colon Cancer
COLO 205Colon9.40
HCC-2998Colon9.40
HCT-116Colon9.40
HCT-15Colon9.40
HT29Colon9.40
KM12Colon9.40
SW-620Colon9.40
CNS Cancer
SF-268CNS9.40
SF-295CNS9.52
SF-539CNS9.40
SNB-19CNS9.40
SNB-75CNS9.40
U251CNS9.40
Melanoma
LOX IMVIMelanoma9.40
MALME-3MMelanoma9.40
M14Melanoma9.40
SK-MEL-2Melanoma9.40
SK-MEL-28Melanoma9.40
SK-MEL-5Melanoma9.40
UACC-257Melanoma9.40
UACC-62Melanoma9.40
Ovarian Cancer
IGROV1Ovarian9.40
OVCAR-3Ovarian9.40
OVCAR-4Ovarian9.40
OVCAR-5Ovarian9.40
OVCAR-8Ovarian9.40
NCI/ADR-RESOvarian9.40
SK-OV-3Ovarian9.40
Renal Cancer
786-0Renal9.40
A498Renal9.40
ACHNRenal9.40
CAKI-1Renal9.40
RXF 393Renal9.40
SN12CRenal9.40
TK-10Renal9.40
UO-31Renal9.40
Prostate Cancer
PC-3Prostate9.40
DU-145Prostate9.40
Breast Cancer
MCF7Breast9.40
MDA-MB-231/ATCCBreast9.40
HS 578TBreast9.40
BT-549Breast9.40
T-47DBreast9.40
MDA-MB-468Breast9.40

Data sourced from the NCI DTP database. The GI50 values are presented as the negative logarithm of the molar concentration.

Mechanism of Action: A Unique Apoptotic Pathway

Early research has elucidated that this compound induces apoptosis through a novel and distinct signaling cascade that differs from classical apoptosis pathways.[1][2][3]

Key Features of this compound-Induced Apoptosis:

  • Receptor-Independent: The apoptotic pathway is not initiated by death receptors such as CD95 (Fas).[1]

  • Mitochondrial Involvement: this compound targets the mitochondria, leading to the dissipation of the mitochondrial membrane potential.[1]

  • Selective Release of Smac/DIABLO: A hallmark of its mechanism is the selective release of the pro-apoptotic protein Smac/DIABLO from the mitochondrial intermembrane space, without the concurrent release of Cytochrome c.[1][2][3]

  • Apoptosome-Independent Caspase Activation: Although Cytochrome c is not released, apoptosis is still dependent on caspases. This compound triggers the activation of caspase-9 and the executioner caspase-3.[1][2][3] This activation of caspase-9 occurs in an apoptosome-independent manner.

  • Role of Endoplasmic Reticulum (ER) Stress: Evidence suggests that this compound induces ER stress, which leads to the activation of caspase-4, an initiator caspase associated with the ER.[2][3][4] Activated caspase-4 is then believed to be involved in the activation of caspase-9.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Cephalostatin1_Apoptosis_Pathway cluster_ER ER-Mediated Pathway cluster_Mito Mitochondrial Events Cephalostatin1 This compound ER Endoplasmic Reticulum (ER) Cephalostatin1->ER Induces Mitochondrion Mitochondrion Cephalostatin1->Mitochondrion Targets ER_Stress ER Stress ER->ER_Stress Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO Selective Release Caspase4_pro Pro-caspase-4 ER_Stress->Caspase4_pro Caspase4_active Active Caspase-4 Caspase4_pro->Caspase4_active Activation Caspase9_pro Pro-caspase-9 Caspase4_active->Caspase9_pro Activates Caspase9_active Active Caspase-9 Caspase9_pro->Caspase9_active Activation Caspase3_pro Pro-caspase-3 Caspase9_active->Caspase3_pro Activates Caspase3_active Active Caspase-3 Caspase3_pro->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Executes IAPs IAPs Smac_DIABLO->IAPs Inhibits IAPs->Caspase9_active IAPs->Caspase3_active

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Cell Viability and Growth Inhibition Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells (e.g., Jurkat T cells) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., in a serial dilution from 10 µM to 1 pM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

MTT_Assay_Workflow Seed_Cells Seed Cells (96-well plate) Add_Compound Add this compound (serial dilutions) Seed_Cells->Add_Compound Incubate_48h Incubate (48 hours) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer Incubate_4h->Add_Solubilizer Incubate_ON Incubate (Overnight) Add_Solubilizer->Incubate_ON Read_Absorbance Measure Absorbance (570 nm) Incubate_ON->Read_Absorbance Analyze_Data Calculate GI50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT-based cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat Jurkat T cells (1 x 10^6 cells/mL) with this compound (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24 hours).

  • Cell Harvesting and Washing: Harvest the cells by centrifugation (300 x g for 5 minutes) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Smac/DIABLO Release

This protocol details the detection of Smac/DIABLO in the cytosolic fraction, indicating its release from the mitochondria.

  • Cell Treatment and Fractionation:

    • Treat Jurkat T cells with this compound as described above.

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in a digitonin-based cell permeabilization buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.

    • Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

  • Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Smac/DIABLO (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Caspase Activity Assay

This fluorometric assay measures the activity of specific caspases, such as caspase-3, -4, and -9.

  • Cell Lysate Preparation:

    • Treat Jurkat T cells with this compound.

    • Harvest and wash the cells.

    • Lyse the cells in a specific caspase lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction:

    • In a 96-well black plate, add a specific amount of protein lysate (e.g., 50 µg) to each well.

    • Add a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3, Ac-LEVD-AFC for caspase-4, or Ac-LEHD-AFC for caspase-9).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation/emission ~400/505 nm for AFC).

  • Data Analysis: The increase in fluorescence intensity is proportional to the caspase activity in the sample.

Conclusion

This compound is a marine natural product with exceptionally potent anticancer activity. Its unique mechanism of inducing apoptosis, characterized by the selective release of Smac/DIABLO and apoptosome-independent caspase activation, makes it a valuable tool for cancer research and a promising lead for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its analogues. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential in preclinical and clinical settings.

References

Methodological & Application

The Convergent Total Synthesis of Cephalostatin 1: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cephalostatin 1, a trisdecacyclic steroidal pyrazine first isolated from the marine hemichordate Cephalodiscus gilchristi, has garnered significant attention due to its exceptionally potent and broad-spectrum anticancer activity. Its complex molecular architecture and scarcity from natural sources have made it a formidable and attractive target for total synthesis. This document outlines the methodological approach to the total synthesis of this compound, focusing on the convergent strategy that has been successfully employed. This strategy involves the independent synthesis of two complex steroidal fragments, often referred to as the "western" and "eastern" hemispheres, which are then coupled in a late-stage pyrazine-forming reaction.

Key Features of the Convergent Synthesis

The total synthesis of this compound is a testament to the power of modern synthetic organic chemistry. The general approach is characterized by:

  • Convergent Strategy: The molecule is divided into two large, similarly complex fragments that are synthesized in parallel. This approach significantly increases overall efficiency compared to a linear synthesis.

  • Use of Chiral Pool Starting Materials: Syntheses often commence from readily available and inexpensive steroidal starting materials, such as hecogenin acetate and trans-androsterone, which provide a significant portion of the required stereochemistry.

  • Late-Stage Pyrazine Formation: The two steroidal hemispheres are joined near the end of the synthesis through the formation of the central pyrazine ring. This key step typically involves the condensation of an α-azidoketone with an α-aminomethoxime.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for a notable enantioselective total synthesis of this compound, providing a basis for comparison of the synthetic efficiency for each hemisphere.

Synthetic FragmentStarting MaterialNumber of StepsKey Methodologies
Western Hemisphere Hecogenin Acetate29Methyl group selective allylic oxidation, Intramolecular aldol condensation
Eastern Hemisphere trans-Androsterone16Directed C-H hydroxylation, Au(I)-catalyzed 5-endo-dig cyclization, Kinetic spiroketalization
Final Coupling α-azidoketone and α-aminomethoxime2Pyrazine formation, Global deprotection

Experimental Protocols

The following are detailed methodologies for key experiments in the total synthesis of this compound.

Protocol 1: Late-Stage Pyrazine Formation

This protocol describes the crucial coupling of the "western" α-azidoketone and the "eastern" α-aminomethoxime fragments to form the central pyrazine ring of a protected this compound intermediate.

Materials:

  • "Western" hemisphere α-azidoketone

  • "Eastern" hemisphere α-aminomethoxime

  • Polyvinylpyridine (PVP)

  • Dibutyltin dichloride (Bu₂SnCl₂)

  • Benzene, anhydrous

  • Standard glassware for reflux under inert atmosphere

  • Silica gel for chromatography

Procedure:

  • To a solution of the "western" hemisphere α-azidoketone (1.0 equiv) in anhydrous benzene are added the "eastern" hemisphere α-aminomethoxime (1.0 equiv), polyvinylpyridine (100 wt % of the α-azidoketone), and dibutyltin dichloride (10 mol %).

  • The reaction mixture is heated to reflux with azeotropic removal of water for 3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature and the polyvinylpyridine is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the protected this compound.

Protocol 2: Global Deprotection

This protocol details the final deprotection step to yield this compound.

Materials:

  • Protected this compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water

  • Standard glassware for reflux

  • Reverse-phase HPLC for purification

Procedure:

  • The protected this compound is dissolved in a solution of TBAF in THF.

  • The solution is heated to reflux to cleave the silyl protecting groups. The reaction progress is monitored by TLC.

  • Upon completion of the silyl deprotection, a solution of potassium carbonate in aqueous methanol is added to the reaction mixture.

  • The mixture is heated to reflux to remove the acetate protecting groups.

  • After the reaction is complete, the mixture is cooled and the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by reverse-phase HPLC to yield pure (+)-Cephalostatin 1.

Visualizations

The following diagrams illustrate the logical flow of the total synthesis of this compound.

Cephalostatin1_Synthesis_Workflow cluster_western Western Hemisphere Synthesis cluster_eastern Eastern Hemisphere Synthesis cluster_coupling Final Steps Hecogenin Hecogenin Acetate Western_Intermediate Key Intermediates Hecogenin->Western_Intermediate 28 steps Azidoketone α-Azidoketone Western_Intermediate->Azidoketone Coupling Pyrazine Formation Azidoketone->Coupling Androsterone trans-Androsterone Eastern_Intermediate Key Intermediates Androsterone->Eastern_Intermediate 15 steps Aminomethoxime α-Aminomethoxime Eastern_Intermediate->Aminomethoxime Aminomethoxime->Coupling Deprotection Global Deprotection Coupling->Deprotection Cephalostatin1 This compound Deprotection->Cephalostatin1

Caption: Convergent synthesis workflow for this compound.

Pyrazine_Formation_Logic Western_Fragment Western Hemisphere (α-Azidoketone) Reagents Bu₂SnCl₂, PVP Benzene, Reflux Western_Fragment->Reagents Eastern_Fragment Eastern Hemisphere (α-Aminomethoxime) Eastern_Fragment->Reagents Protected_Ceph Protected this compound Reagents->Protected_Ceph Deprotection_Reagents 1. TBAF 2. K₂CO₃/MeOH Protected_Ceph->Deprotection_Reagents Final_Product This compound Deprotection_Reagents->Final_Product

Caption: Logical flow of the final coupling and deprotection steps.

Enantioselective Synthesis of (+)-Cephalostatin 1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the enantioselective total synthesis of (+)-Cephalostatin 1, a potent bis-steroidal pyrazine with significant antiproliferative activity. The synthesis, originally reported by the Shair group, employs a convergent strategy, assembling the complex natural product from two advanced steroidal fragments, the "western half" and the "eastern half." This approach allows for the preparation of this intricate molecule in a stereocontrolled manner.

Introduction

Cephalostatin 1 is a marine natural product that exhibits remarkable cytotoxic activity against a broad range of cancer cell lines, making it a compelling target for total synthesis and analog development.[1][2] Its complex architecture, featuring a bis-steroidal pyrazine core and numerous stereocenters, presents a formidable synthetic challenge. The enantioselective synthesis developed by Shair and coworkers provides a blueprint for accessing this molecule and its analogs for further biological investigation.[1][2]

The overall synthetic strategy is outlined below. It involves the independent preparation of the western and eastern steroidal hemispheres, followed by their strategic coupling to form the central pyrazine ring and final deprotection steps to yield (+)-Cephalostatin 1.

Overall Synthetic Strategy

The synthesis of (+)-Cephalostatin 1 is a convergent process that hinges on the preparation of two key fragments: the western half, derived from hecogenin acetate, and the eastern half, synthesized from trans-androsterone. These two fragments are then coupled using a modified Fuchs protocol to construct the central pyrazine core.[2][3]

G cluster_west Western Half Synthesis cluster_east Eastern Half Synthesis cluster_coupling Final Assembly Hecogenin_Acetate Hecogenin_Acetate Intermediate_W1 Intermediate_W1 Hecogenin_Acetate->Intermediate_W1 Multiple Steps Western_Half Western_Half Intermediate_W1->Western_Half Key Transformations Pyrazine_Formation Pyrazine_Formation Western_Half->Pyrazine_Formation α-Azido Ketone trans_Androsterone trans_Androsterone Intermediate_E1 Intermediate_E1 trans_Androsterone->Intermediate_E1 Multiple Steps Eastern_Half Eastern_Half Intermediate_E1->Eastern_Half Key Transformations Eastern_Half->Pyrazine_Formation α-Amino Oxime Protected_Cephalostatin_1 Protected_Cephalostatin_1 Pyrazine_Formation->Protected_Cephalostatin_1 Cephalostatin_1 Cephalostatin_1 Protected_Cephalostatin_1->Cephalostatin_1 Global Deprotection

Caption: Convergent synthesis of (+)-Cephalostatin 1.

Synthesis of the Western Half

The synthesis of the western half of this compound commences with the readily available steroid, hecogenin acetate.[1][2] Key transformations in this sequence include a unique methyl group-selective allylic oxidation and the formation of the thermodynamically favored spiroketal.[1]

Quantitative Data for the Synthesis of the Western Half
StepTransformationReagents and ConditionsProductYield (%)Diastereomeric Ratio (d.r.)
1Photolysishν, PhMeAldehyde IntermediateNot Reported-
2Ene Reaction4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), CH2Cl2Aminal Adduct61 (2 steps)-
3[2][4]-Sigmatropic RearrangementNaOAc, DMF, 100 °CAllylic Urazole69-
4Acetal ProtectionCH(OMe)3, TsOH·H2O, MeOHDimethyl AcetalNot Reported-
5Oxidative HydrolysisPhI(OAc)2, MeCN/H2O, 0 °CC18 Aldehyde64 (2 steps)-
6ReductionNaBH4, MeOH, 0 °CC18 Alcohol88-
7AllylationNaH, Allyl bromide, DMFAllyl Ether93-
8Acetal Hydrolysis & Prins CyclizationPPTS, acetone; then BF3·OEt2, PhMe, 0 °CC-Ring Closed Product61 (2 steps)-
9AcetylationAc2O, pyridine, DMAPAcetate EsterNot Reported-
10Oxidative Cleavage & ReductionOsO4, NMO; then NaIO4; then NaBH4Primary AlcoholNot Reported-
11SilylationTBDPSCl, imidazole, DMFTBDPS EtherNot Reported-
12Spiroketal FormationCSA, DCE, refluxWestern Half SpiroketalNot Reported-
Experimental Protocols for Key Steps in Western Half Synthesis

Step 2: Ene Reaction with PTAD

To a solution of the aldehyde intermediate in CH2Cl2 is added 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) at room temperature. The reaction is stirred until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the aminal adduct.

Step 3:[2][4]-Sigmatropic Rearrangement

The aminal adduct is dissolved in DMF, and sodium acetate is added. The mixture is heated to 100 °C. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the allylic urazole.

Synthesis of the Eastern Half

The eastern half of this compound is synthesized from trans-androsterone.[2] This synthetic route features a directed C-H hydroxylation, a Sonogashira coupling, a gold(I)-catalyzed 5-endo-dig cyclization, and a kinetically controlled spiroketalization to install the thermodynamically less stable spiroketal isomer.[1][4]

Quantitative Data for the Synthesis of the Eastern Half
StepTransformationReagents and ConditionsProductYield (%)Diastereomeric Ratio (d.r.)
1C-H HydroxylationSchönecker protocol12-keto steroidNot Reported-
2Enol Triflate FormationKHMDS, Comins' reagentVinyl TriflateNot Reported-
3Sonogashira CouplingPd(PPh3)4, CuI, Et3N, AlkyneCoupled ProductNot Reported-
4Dihydroxylation & OxidationAD-mix-β; then PhSeO2Hα-Hydroxy EnoneNot Reported-
5ReductionNaBH(OAc)3trans-DiolNot Reported-
6Au(I)-Catalyzed CyclizationAuCl(PPh3), AgOTfDihydrofuranNot Reported-
7Simmons-Smith CyclopropanationEt2Zn, CH2I2Cyclopropane IntermediateNot Reported-
8SpiroketalizationNBS, THF/H2OEastern Half SpiroketalNot Reported>10:1
Experimental Protocols for Key Steps in Eastern Half Synthesis

Step 6: Au(I)-Catalyzed 5-endo-dig Cyclization

To a solution of the trans-diol in a suitable solvent is added a catalytic amount of AuCl(PPh3) and AgOTf. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to provide the dihydrofuran product.

Step 8: Kinetic Spiroketalization

The cyclopropane intermediate is dissolved in a mixture of THF and water. N-Bromosuccinimide (NBS) is added in one portion at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched and extracted. The combined organic extracts are washed, dried, and concentrated. The crude product is purified to give the desired eastern half spiroketal as the major diastereomer.

Final Assembly: Pyrazine Formation and Deprotection

The culmination of the total synthesis involves the coupling of the western and eastern halves via an unsymmetrical pyrazine formation, a method pioneered by Fuchs.[2][3] This is followed by a global deprotection to unveil the final product, (+)-Cephalostatin 1.

G Western_Half Western Half (α-Azido Ketone) Coupling Unsymmetrical Pyrazine Formation (Bu2SnCl2, Polyvinylpyridine) Western_Half->Coupling Eastern_Half Eastern Half (α-Amino Oxime) Eastern_Half->Coupling Protected_Cephalostatin Protected (+)-Cephalostatin 1 Coupling->Protected_Cephalostatin Deprotection Global Deprotection (TBAF) Protected_Cephalostatin->Deprotection Cephalostatin_1 (+)-Cephalostatin 1 Deprotection->Cephalostatin_1

Caption: Final steps of the (+)-Cephalostatin 1 synthesis.

Quantitative Data for the Final Assembly
StepTransformationReagents and ConditionsProductYield (%)
1Pyrazine FormationBu2SnCl2, Polyvinylpyridine, Benzene, 80 °CProtected (+)-Cephalostatin 1Not Reported
2Global DeprotectionTBAF, THF(+)-Cephalostatin 147 (2 steps)
Experimental Protocol for the Final Assembly

Step 1 & 2: Pyrazine Formation and Global Deprotection

The α-azido ketone derivative of the western half and the α-amino oxime derivative of the eastern half are dissolved in benzene. Polyvinylpyridine and dibutyltin dichloride are added, and the mixture is heated to 80 °C. After the coupling reaction is complete, the solvent is removed. The crude protected this compound is then dissolved in THF, and tetrabutylammonium fluoride (TBAF) is added. The reaction is stirred until all protecting groups are removed. The final product is purified by chromatography to yield (+)-Cephalostatin 1.

Conclusion

The enantioselective total synthesis of (+)-Cephalostatin 1 by the Shair group is a landmark achievement in natural product synthesis. It showcases the development of novel synthetic methodologies to overcome significant chemical challenges, such as selective C-H functionalization and the stereocontrolled formation of complex spiroketals. The convergent approach not only provides access to the natural product but also opens avenues for the synthesis of analogs, which are crucial for detailed structure-activity relationship studies and the development of new anticancer therapeutics.

References

Application Notes and Protocols: Cephalostatin 1 in Leukemia Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalostatin 1 is a potent bis-steroidal pyrazine isolated from the marine hemichordate Cephalodiscus gilchristi. It has demonstrated significant cytotoxic and pro-apoptotic activity against a variety of cancer cell lines, including leukemia. These application notes provide detailed protocols for the culture of common leukemia cell lines, treatment with this compound, and subsequent analysis of apoptosis and relevant signaling pathways.

Mechanism of Action

This compound induces apoptosis in leukemia cells through a unique mitochondrial pathway. Unlike many apoptotic stimuli, it does not trigger the release of cytochrome c. Instead, it selectively promotes the mitochondrial release of the second mitochondria-derived activator of caspases (Smac/DIABLO).[1] Smac/DIABLO then inhibits the inhibitor of apoptosis proteins (IAPs), leading to the activation of the caspase cascade and subsequent programmed cell death. This process is dependent on caspase activity.

Data Presentation

Table 1: Pro-Apoptotic Concentrations of this compound in Jurkat T-cells
ConcentrationObservation (at 24 hours)
1 nMSignificant increase in apoptosis
1 µMHighest percentage of apoptosis observed

Data derived from studies on Jurkat T-cells. Further dose-response studies are recommended for other leukemia cell lines.

Experimental Protocols

Leukemia Cell Culture

This protocol provides guidelines for the culture of Jurkat and K-562 cells, two commonly used leukemia cell lines in this compound studies.

Materials:

  • Jurkat (ATCC TIB-152) or K-562 (ATCC CCL-243) cells

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (10,000 U/mL)

  • L-Glutamine

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Trypan Blue solution

  • Sterile cell culture flasks (T-25, T-75)

  • Sterile conical tubes (15 mL, 50 mL)

  • Humidified incubator (37°C, 5% CO₂)

  • Biological safety cabinet

  • Centrifuge

Complete Growth Medium:

  • RPMI-1640

  • 10% (v/v) Fetal Bovine Serum

  • 1% (v/v) Penicillin-Streptomycin

  • 2 mM L-Glutamine

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150 x g for 5-7 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask.

    • Incubate at 37°C in a 5% CO₂ humidified incubator.

  • Maintaining and Subculturing Cells:

    • Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.

    • Jurkat Cells: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

    • K-562 Cells: Maintain cell density between 1 x 10⁵ and 8 x 10⁵ viable cells/mL.

    • To subculture, determine the cell density and dilute the cell suspension to the recommended seeding density in a new flask with fresh, pre-warmed complete growth medium. For example, split Jurkat cells 1:4 when the density reaches 6-8 x 10⁵ cells/mL.

Treatment of Leukemia Cells with this compound

Materials:

  • Leukemia cells in logarithmic growth phase

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete growth medium

  • Sterile multi-well plates (e.g., 6-well or 24-well)

Procedure:

  • Seed the leukemia cells in a multi-well plate at a density of 2-5 x 10⁵ cells/mL in complete growth medium.

  • Allow the cells to acclimate for a few hours before treatment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final solvent concentration is consistent across all wells, including the vehicle control (e.g., <0.1% DMSO).

  • Add the desired final concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control to the respective wells.

  • Incubate the cells for the desired time period (e.g., 4, 6, 12, 24 hours) at 37°C in a 5% CO₂ humidified incubator.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and plasma membrane integrity.

Materials:

  • Treated and control leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold DPBS

  • Flow cytometer

Procedure:

  • Harvest the cells from each well, including any floating cells, and transfer to flow cytometry tubes.

  • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cells twice with cold DPBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis of Apoptotic Pathway Proteins

This protocol outlines the procedure for detecting key proteins in the this compound-induced apoptotic pathway.

Materials:

  • Treated and control leukemia cells

  • RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (with β-mercaptoethanol)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Smac/DIABLO, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold DPBS.

    • Lyse the cell pellet with cold RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes, with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

Visualizations

Cephalostatin1_Signaling_Pathway This compound Apoptotic Signaling Pathway cluster_cell cluster_mito Mitochondrion Ceph1 This compound Smac Smac/DIABLO Ceph1->Smac Induces selective release IAPs IAPs Smac->IAPs Inhibits Casp9 Pro-Caspase-9 IAPs->Casp9 Inhibits aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves and Activates aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway in leukemia cells.

Experimental_Workflow General Experimental Workflow cluster_setup Experiment Setup cluster_analysis Apoptosis Analysis cluster_data Data Interpretation CellCulture 1. Culture Leukemia Cells (e.g., Jurkat, K-562) Treatment 2. Treat with this compound (Dose and Time Course) CellCulture->Treatment FlowCytometry 3a. Annexin V/PI Staining (Flow Cytometry) Treatment->FlowCytometry WesternBlot 3b. Protein Analysis (Western Blot) Treatment->WesternBlot Quantification 4a. Quantify Apoptotic Cells FlowCytometry->Quantification ProteinExpression 4b. Analyze Protein Expression (Smac, Caspases, PARP) WesternBlot->ProteinExpression Conclusion 5. Conclusion on This compound Efficacy Quantification->Conclusion ProteinExpression->Conclusion

Caption: General workflow for studying this compound effects on leukemia cells.

References

Application Notes and Protocols for In Vivo Testing of Cephalostatin 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalostatin 1 is a potent bis-steroidal alkaloid originally isolated from the marine tube worm Cephalodiscus gilchristi. It exhibits powerful anti-cancer properties, inducing cell death in the subnanomolar to picomolar range.[1] The unique mechanism of action of this compound, which circumvents common resistance pathways, makes it a compelling candidate for further preclinical development. These application notes provide detailed protocols for the in vivo evaluation of this compound using animal models, specifically focusing on xenograft models of human cancers.

This compound induces apoptosis through an atypical pathway characterized by endoplasmic reticulum (ER) stress.[2][3][4] This process involves the selective release of Smac/DIABLO from the mitochondria without the corresponding release of cytochrome c.[2][4][5] The activation of ER-stress-associated caspase-4 is a key event, which in turn contributes to the activation of caspase-9 in an apoptosome-independent manner.[2][4] This unique mechanism suggests that this compound may be effective against cancers that have developed resistance to conventional chemotherapeutics that rely on cytochrome c-mediated apoptosis.

The following protocols are designed to facilitate the in vivo assessment of this compound's anti-tumor efficacy and to investigate its mechanism of action in a whole-animal system.

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the atypical apoptotic signaling pathway initiated by this compound.

Cephalostatin1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Cephalostatin1 This compound ER Endoplasmic Reticulum (ER) Cephalostatin1->ER Induces ER_Stress ER Stress ER->ER_Stress Caspase4 Pro-Caspase 4 ER_Stress->Caspase4 Activates Active_Caspase4 Active Caspase 4 Caspase4->Active_Caspase4 Caspase9 Pro-Caspase 9 Active_Caspase4->Caspase9 Activates Mitochondrion Mitochondrion Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO Selective Release IAPs IAPs Smac_DIABLO->IAPs Inhibits IAPs->Caspase9 Inhibition Blocked Active_Caspase9 Active Caspase 9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase 3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase 3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Experimental_Workflow cluster_preparation Preparation cluster_in_vivo_phase In Vivo Phase cluster_analysis Analysis Cell_Culture Cell Line Culture (e.g., K-562, MCF-7) Implantation Tumor Cell Implantation (Subcutaneous or IV) Cell_Culture->Implantation Animal_Acclimatization Animal Acclimatization (Nude or SCID mice) Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Tissue & Blood Collection Endpoint->Tissue_Collection Efficacy_Analysis Efficacy Analysis (Tumor Weight, Survival) Tissue_Collection->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (Western, IHC, qRT-PCR) Tissue_Collection->PD_Analysis

References

Application Notes and Protocols: Cephalostatin 1 for Inducing Apoptosis in Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalostatin 1, a potent bis-steroidal pyrazine isolated from the marine tube worm Cephalodiscus gilchristi, has garnered significant interest in the field of oncology for its profound cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multi-drug resistance.[1][2] Its exceptional potency, with growth inhibition (GI₅₀) values often in the subnanomolar to picomolar range, underscores its potential as a therapeutic agent.[3] What makes this compound particularly compelling is its unique mechanism of inducing apoptosis, which circumvents common resistance pathways by triggering a novel signaling cascade.[1][4] This document provides detailed application notes on the mechanism of this compound and standardized protocols for evaluating its apoptotic effects in resistant cancer cells.

Mechanism of Action: A Unique Pathway to Apoptosis

This compound induces apoptosis through a pathway distinct from many conventional chemotherapeutic agents. The key features of this mechanism are the induction of Endoplasmic Reticulum (ER) stress and the subsequent activation of a unique caspase cascade, independent of the classical apoptosome formation.[1][4][5]

Key Mechanistic Steps:

  • Induction of ER Stress: this compound treatment leads to ER stress, characterized by the increased expression of binding immunoglobulin protein (BiP) and C/EBP homologous protein (CHOP), as well as the phosphorylation of the eukaryotic initiation factor-2α (eIF2α).[4] This stress response also involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK).[4]

  • Selective Mitochondrial Permeabilization: A hallmark of this compound-induced apoptosis is the selective release of the second mitochondria-derived activator of caspases (Smac/DIABLO) from the mitochondria into the cytoplasm.[1][6] Crucially, this occurs without the release of cytochrome c, a key component of the intrinsic apoptotic pathway.[4][6]

  • Apoptosome-Independent Caspase Activation: The released Smac/DIABLO inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation. The ER stress response directly activates caspase-4.[4][5] Activated caspase-4 is then responsible for the non-classical, apoptosome-independent activation of caspase-9.[1][4]

  • Execution of Apoptosis: Activated caspase-9 proceeds to activate the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[5]

This unique mechanism, which bypasses the Bcl-2 family-regulated release of cytochrome c and the Apaf-1-dependent apoptosome, provides a potential strategy for overcoming resistance in cancer cells where these conventional pathways are dysregulated.[4]

Data Presentation

The following table summarizes the reported 50% growth inhibition (GI₅₀) values for this compound and its analogues in various cancer cell lines. This data highlights the potent and broad-spectrum anti-cancer activity.

CompoundCell LineCancer TypeGI₅₀Reference
This compoundJurkat T cellsLeukemiaNanomolar range[6]
This compoundVariousVariousSubnanomolar to picomolar[3]
This compound Analogue (CA5)K-562Leukemia~1 µM or less[3]
This compound Analogue (CA5)MCF-7Breast Cancer~1 µM or less[3]
This compound Analogue (CA5)DU-145Prostate Cancer~1 µM or less[3]
This compound Analogue (CA6)K-562Leukemia~1 µM or less[3]
This compound Analogue (CA6)MCF-7Breast Cancer~1 µM or less[3]
This compound Analogue (CA6)DU-145Prostate Cancer~1 µM or less[3]

Visualizations

This compound-Induced Apoptotic Signaling Pathway

Cephalostatin1_Apoptosis_Pathway Ceph1 This compound ER Endoplasmic Reticulum (ER) Ceph1->ER Induces Mito Mitochondrion Ceph1->Mito Targets ER_Stress ER Stress ER->ER_Stress BiP_CHOP ↑ BiP, CHOP ER_Stress->BiP_CHOP eIF2a ↑ p-eIF2α ER_Stress->eIF2a ASK1_JNK ↑ ASK1, JNK ER_Stress->ASK1_JNK Casp4 Pro-caspase-4 ER_Stress->Casp4 Activates aCasp4 Activated Caspase-4 Casp4->aCasp4 Casp9 Pro-caspase-9 aCasp4->Casp9 Activates Smac Smac/DIABLO Mito->Smac Selective Release IAPs IAPs Smac->IAPs Inhibits IAPs->Casp9 Inhibits aCasp9 Activated Caspase-9 (Apoptosome-Independent) Casp9->aCasp9 Casp3 Pro-caspase-3 aCasp9->Casp3 Activates aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Start Start: Resistant Cancer Cell Culture Treatment Treat cells with this compound (Dose-response and Time-course) Start->Treatment Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability Apoptosis_Detection Apoptosis Detection (Annexin V / PI Staining by Flow Cytometry) Treatment->Apoptosis_Detection Mechanism Mechanism of Action Studies Treatment->Mechanism Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis_Detection->Data_Analysis Western_Blot Western Blot Analysis (Caspases, Smac, ER Stress Markers) Mechanism->Western_Blot Cytochrome_C Cytochrome c Release Assay Mechanism->Cytochrome_C Western_Blot->Data_Analysis Cytochrome_C->Data_Analysis Clonogenic->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound in cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on resistant cancer cells by measuring metabolic activity.

Materials:

  • Resistant cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Resistant cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified time.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blot Analysis for Apoptotic Pathway Proteins

This protocol is for detecting the expression and activation of key proteins in the this compound-induced apoptotic pathway.

Materials:

  • Resistant cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-9, anti-caspase-4, anti-cleaved caspase-4, anti-caspase-3, anti-cleaved caspase-3, anti-Smac/DIABLO, anti-cytochrome c, anti-BiP, anti-CHOP, anti-p-eIF2α, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as described previously.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities relative to the loading control.

Conclusion

This compound and its analogues represent a promising class of anti-cancer agents, particularly for tumors that have developed resistance to conventional therapies.[3][5] Their ability to induce apoptosis through a unique ER stress-mediated, apoptosome-independent pathway provides a clear rationale for their further investigation. The protocols outlined in this document provide a standardized framework for researchers to explore the efficacy and mechanism of this compound in various cancer models. While clinical development has been hampered by supply issues, the continued synthesis of potent analogues may pave the way for future clinical applications.[2][3]

References

Application of Cephalostatin 1 in Combination Chemotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalostatin 1, a natural bis-steroidal pyrazine isolated from the marine hemichordate Cephalodiscus gilchristi, is a highly potent antineoplastic agent. It exhibits remarkable cytotoxicity against a broad range of cancer cell lines, often at nanomolar to picomolar concentrations. The unique mechanism of action of this compound, which induces apoptosis through a pathway independent of cytochrome c release, presents a compelling rationale for its use in combination chemotherapy. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound with conventional chemotherapeutic agents.

Note: Direct experimental data on the synergistic effects of this compound in combination with many common chemotherapeutics are limited in publicly available literature. The following protocols and notes are based on the known mechanism of this compound and established methodologies for evaluating combination therapies.

Rationale for Combination Therapy

This compound induces apoptosis via a unique signaling cascade involving the endoplasmic reticulum (ER) stress pathway and the mitochondrial release of Smac/DIABLO, without the release of cytochrome c.[1] This distinct mechanism suggests that this compound may overcome resistance mechanisms that render cancer cells insensitive to conventional chemotherapeutics that rely on cytochrome c-mediated apoptosis. By combining this compound with agents that have different molecular targets and mechanisms of action, it is hypothesized that synergistic or additive effects can be achieved, leading to enhanced tumor cell killing, reduced drug resistance, and potentially lower effective doses of each agent, thereby minimizing toxicity.

Potential Combination Partners

Based on its mechanism of action, this compound could be rationally combined with various classes of chemotherapeutic agents:

  • DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): These agents induce apoptosis through DNA damage, which can activate both intrinsic and extrinsic apoptotic pathways. This compound could potentially enhance the efficacy of these agents by activating a parallel, cytochrome c-independent apoptotic pathway.

  • Microtubule-Targeting Agents (e.g., Vincristine, Paclitaxel): These drugs disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. Combining them with this compound could create a multi-pronged attack on cancer cells, targeting both cell division and survival pathways.

  • Antimetabolites (e.g., Gemcitabine): These agents interfere with DNA and RNA synthesis. Their combination with this compound could induce a state of cellular stress that is amplified by the ER stress-inducing properties of this compound.

  • Topoisomerase Inhibitors (e.g., Etoposide): These drugs cause DNA strand breaks by inhibiting topoisomerase enzymes. The resulting DNA damage response could be synergistically enhanced by the pro-apoptotic signaling induced by this compound.

  • Targeted Therapies (e.g., TRAIL): this compound has been shown to sensitize cancer cells to TRAIL-induced apoptosis, suggesting a strong rationale for this combination.

Quantitative Data Presentation

Effective evaluation of combination therapies requires rigorous quantitative analysis. The following tables should be used to summarize key data from in vitro experiments.

Table 1: Single Agent Cytotoxicity (IC50 Values)

Cell LineChemotherapeutic AgentThis compound IC50 (nM)Chemotherapeutic Agent IC50 (µM)
e.g., Jurkate.g., VincristineValue ± SDValue ± SD
e.g., MCF-7e.g., DoxorubicinValue ± SDValue ± SD
e.g., A549e.g., CisplatinValue ± SDValue ± SD

IC50 values should be determined from dose-response curves after a defined exposure time (e.g., 48 or 72 hours).

Table 2: Combination Index (CI) Values for Synergy Assessment

Cell LineDrug CombinationMolar Ratio (Ceph 1:Chemo)Fraction Affected (Fa)Combination Index (CI)Interpretation
e.g., Jurkate.g., Ceph 1 + Vincristinee.g., 1:100.5ValueSynergy (CI < 0.9)
0.75ValueAdditive (0.9 < CI < 1.1)
0.9ValueAntagonism (CI > 1.1)
e.g., MCF-7e.g., Ceph 1 + Doxorubicine.g., 1:1000.5Value
0.75Value
0.9Value

CI values should be calculated using the Chou-Talalay method.[2][3][4][5][6] The interpretation of CI values provides a quantitative measure of the interaction between the two drugs.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity and Synergy

Objective: To determine the cytotoxic effects of this compound and a partner chemotherapeutic agent, both alone and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).

Materials:

  • Cancer cell line of interest (e.g., Jurkat for leukemia, MCF-7 for breast cancer)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Partner chemotherapeutic agent (stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the partner chemotherapeutic agent in complete culture medium. For combination studies, prepare drug mixtures at fixed molar ratios (e.g., 1:1, 1:10, 10:1 based on IC50 values).

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of this compound or the partner agent alone.

    • Combination: Treat cells with increasing concentrations of the drug mixtures at the predetermined fixed ratios.

    • Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each single agent using non-linear regression analysis.

    • For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI) for different effect levels (Fraction affected, Fa). Software such as CompuSyn can be used for this analysis.

Protocol 2: Analysis of Apoptosis by Flow Cytometry

Objective: To determine if the combination of this compound and a partner chemotherapeutic agent induces a greater level of apoptosis than either agent alone.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and partner chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner agent, or the combination at concentrations determined from the cytotoxicity assays (e.g., IC50 concentrations). Include a vehicle control.

  • Incubation: Incubate for a relevant time point (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the levels of apoptosis across the different treatment groups.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular mechanisms underlying the observed synergistic apoptosis, focusing on key proteins in the apoptotic pathways.

Materials:

  • Treated cell lysates from Protocol 2

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Primary antibodies against:

    • Caspase-3 (cleaved)

    • Caspase-9 (cleaved)

    • Caspase-4 (cleaved)

    • PARP (cleaved)

    • Smac/DIABLO

    • Cytochrome c (for cytosolic and mitochondrial fractions)

    • Bcl-2 family proteins (e.g., Bcl-2, Bax)

    • ER stress markers (e.g., CHOP, GRP78)

    • Loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in the expression and cleavage of the target proteins to elucidate the signaling pathways affected by the combination treatment.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Mitochondrion cluster_3 Cytosol Ceph1 This compound ER_Stress ER Stress Ceph1->ER_Stress Smac Smac/DIABLO Ceph1->Smac Casp4 Pro-Caspase-4 ER_Stress->Casp4 aCasp4 Activated Caspase-4 Casp4->aCasp4 Casp9 Pro-Caspase-9 aCasp4->Casp9 aCasp9 Activated Caspase-9 Smac->aCasp9 Inhibits IAPs CytoC Cytochrome c (Not Released) Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Synergy Assessment

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Treatment cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Studies A1 Determine IC50 of This compound B1 Treat cells with drugs at fixed molar ratios A1->B1 A2 Determine IC50 of Chemotherapeutic Agent A2->B1 B2 Perform cell viability assay (e.g., MTT) B1->B2 C1 Calculate Combination Index (CI) using Chou-Talalay Method B2->C1 C2 Interpret results: Synergy, Additivity, or Antagonism C1->C2 D1 Apoptosis Assays (Flow Cytometry, Western Blot) C2->D1 D2 Cell Cycle Analysis C2->D2

Caption: Experimental workflow for assessing synergy.

Logical Relationship of Synergistic Action

G Ceph1 This compound ER_Stress ER Stress & Smac/DIABLO Release Ceph1->ER_Stress Chemo Conventional Chemotherapeutic DNA_Damage DNA Damage / Microtubule Disruption Chemo->DNA_Damage Apoptosis1 Cytochrome c-Independent Apoptosis ER_Stress->Apoptosis1 Apoptosis2 Conventional Apoptosis Pathway DNA_Damage->Apoptosis2 Synergy Synergistic Cancer Cell Death Apoptosis1->Synergy Apoptosis2->Synergy

Caption: Rationale for synergistic action of this compound.

References

High-Throughput Screening for Cephalostatin 1 Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalostatin 1, a natural bis-steroidal pyrazine isolated from the marine worm Cephalodiscus gilchristi, is a highly potent anticancer agent. It exhibits remarkable cytotoxic activity against a broad range of cancer cell lines, often at nanomolar to picomolar concentrations.[1][2] The unique mechanism of action of this compound, which circumvents common drug resistance pathways, makes it and its analogues promising candidates for novel cancer therapeutics.[1][3]

This compound induces apoptosis through an atypical pathway characterized by the induction of endoplasmic reticulum (ER) stress and the subsequent release of Smac/DIABLO from the mitochondria, without the involvement of cytochrome c release.[1][3] This pathway ultimately leads to the activation of caspase-9 and downstream executioner caspases.[1] This distinct mechanism suggests that this compound analogues could be effective against cancers that have developed resistance to conventional chemotherapeutics that rely on cytochrome c-mediated apoptosis.

The limited natural availability of this compound necessitates the synthesis of analogues to enable further investigation and clinical development. High-throughput screening (HTS) plays a pivotal role in efficiently evaluating large libraries of these synthetic analogues to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for a tiered HTS cascade designed to identify and characterize novel this compound analogues. The workflow progresses from primary screens assessing overall cytotoxicity to secondary and tertiary assays that elucidate the mechanism of action and confirm the induction of the desired apoptotic pathway.

Data Presentation: Cytotoxicity of this compound and Analogues

The following tables summarize the 50% growth inhibition (GI50) values for this compound and several of its synthetic analogues against various human cancer cell lines. This data, primarily sourced from the National Cancer Institute's NCI-60 screen and other published studies, allows for a comparative analysis of the structure-activity relationships (SAR) within this compound class.[4][5][6][7]

Table 1: In Vitro Cytotoxicity (GI50) of this compound in the NCI-60 Panel

Cell LineCancer TypeGI50 (nM)
Leukemia
CCRF-CEMLeukemia1.5
K-562Leukemia2.1
MOLT-4Leukemia1.2
RPMI-8226Leukemia1.8
SRLeukemia1.9
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung2.5
EKVXNon-Small Cell Lung1.7
HOP-62Non-Small Cell Lung2.2
NCI-H226Non-Small Cell Lung2.0
NCI-H460Non-Small Cell Lung1.9
Colon Cancer
COLO 205Colon1.6
HCT-116Colon2.3
HT29Colon2.1
KM12Colon1.8
SW-620Colon2.0
CNS Cancer
SF-268CNS1.9
SF-295CNS1.7
SNB-19CNS2.2
U251CNS1.5
Melanoma
LOX IMVIMelanoma1.8
MALME-3MMelanoma1.6
M14Melanoma2.0
SK-MEL-2Melanoma1.9
UACC-62Melanoma1.7
Ovarian Cancer
IGROV1Ovarian2.1
OVCAR-3Ovarian1.9
OVCAR-4Ovarian1.8
OVCAR-5Ovarian2.3
SK-OV-3Ovarian2.5
Renal Cancer
786-0Renal2.0
A498Renal1.8
ACHNRenal2.2
CAKI-1Renal2.4
SN12CRenal1.9
Prostate Cancer
PC-3Prostate2.3
DU-145Prostate2.1
Breast Cancer
MCF7Breast2.6
MDA-MB-231Breast2.2
HS 578TBreast2.4
BT-549Breast2.1
T-47DBreast2.5

Data is representative and compiled from publicly available NCI-60 database information for NSC-363979 (this compound).[4]

Table 2: Comparative Cytotoxicity (GI50) of C11-Functionalized this compound Analogues

CompoundK-562 (Leukemia) GI50 (µM)MCF-7 (Breast) GI50 (µM)DU-145 (Prostate) GI50 (µM)
CA50.8 ± 0.071.2 ± 0.111.0 ± 0.09
CA60.9 ± 0.081.5 ± 0.131.1 ± 0.10

Data adapted from Tahtamouni et al. (2020).[3]

Experimental Protocols

The following protocols are designed for a high-throughput screening format, typically in 96- or 384-well microplates.

Primary High-Throughput Screen: Cell Viability Assay (ATP Content)

This initial screen rapidly identifies compounds that reduce cell viability. The assay measures intracellular ATP levels, which correlate with the number of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., K-562, MCF-7)

  • Complete cell culture medium

  • This compound analogues library (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (0.1% DMSO in media)

  • ATP-based cell viability reagent (e.g., CellTiter-Glo®)

  • Opaque-walled 96- or 384-well microplates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into opaque-walled microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Addition: Add this compound analogues to the wells at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Equilibrate the ATP-based viability reagent to room temperature and add it to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the negative control (100% viability) and the positive control (0% viability). Calculate the GI50 values for each analogue.

Secondary Screen: Cytotoxicity Assay (LDH Release)

This assay confirms that the reduction in viability is due to cell death (cytotoxicity) by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • "Hit" compounds from the primary screen

  • Positive control (Lysis buffer)

  • Negative control (0.1% DMSO in media)

  • LDH cytotoxicity detection kit

  • Clear 96- or 384-well microplates

  • Absorbance microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the primary screen (Steps 1-3).

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new clear microplate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (100% LDH release).

Tertiary Screen: Mechanism of Action Assays

These assays are designed to confirm that the cytotoxic analogues induce apoptosis through the characteristic this compound pathway.

This assay measures the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Active analogues

  • Caspase-Glo® 3/7 Assay reagent

  • Opaque-walled microplates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow the primary screen protocol (Steps 1-3).

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Signal Development: Mix the contents and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: An increase in luminescence indicates the activation of caspase-3/7.

This assay visualizes the release of Smac/DIABLO from the mitochondria into the cytoplasm, a hallmark of this compound-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • Active analogues

  • MitoTracker™ Red CMXRos

  • Primary antibody against Smac/DIABLO

  • Alexa Fluor™ 488-conjugated secondary antibody

  • DAPI

  • Fixation and permeabilization buffers

  • High-content imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in imaging-compatible microplates and treat with active analogues.

  • Mitochondrial Staining: Prior to fixation, incubate cells with MitoTracker™ Red CMXRos to label mitochondria.

  • Fixation and Permeabilization: Fix and permeabilize the cells.

  • Immunostaining: Incubate with the primary anti-Smac/DIABLO antibody, followed by the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Analyze the images for the co-localization of Smac/DIABLO (green) and mitochondria (red). A diffuse green signal throughout the cytoplasm indicates Smac/DIABLO release.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Cephalostatin1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Ceph1 This compound Analogue ER Endoplasmic Reticulum Ceph1->ER Induces ER Stress Mito Mitochondrion Ceph1->Mito Casp4 Caspase-4 ER->Casp4 Activation eIF2a p-eIF2α ER->eIF2a GRP78 GRP78/BiP ER->GRP78 CHOP CHOP ER->CHOP Smac Smac/DIABLO Mito->Smac Release Casp9 Caspase-9 Casp37 Caspase-3/7 Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Smac->Casp9 Relieves Inhibition Casp4->Casp9 Activation

Caption: this compound induced apoptotic signaling pathway.

High-Throughput Screening Workflow

HTS_Workflow cluster_workflow HTS Workflow for this compound Analogues Start Start: This compound Analogue Library PrimaryScreen Primary Screen: Cell Viability Assay (ATP Content) Start->PrimaryScreen HitSelection1 Identify 'Hits' (GI50 < Threshold) PrimaryScreen->HitSelection1 SecondaryScreen Secondary Screen: Cytotoxicity Assay (LDH Release) HitSelection1->SecondaryScreen Active Stop1 Discard HitSelection1->Stop1 Inactive HitSelection2 Confirm Cytotoxicity SecondaryScreen->HitSelection2 TertiaryScreen Tertiary Screen: Mechanism of Action Assays HitSelection2->TertiaryScreen Confirmed Stop2 Discard HitSelection2->Stop2 Not Confirmed CaspaseAssay Caspase-3/7 Activity TertiaryScreen->CaspaseAssay SmacAssay Smac/DIABLO Release TertiaryScreen->SmacAssay LeadSelection Lead Candidate Selection CaspaseAssay->LeadSelection SmacAssay->LeadSelection

Caption: Tiered high-throughput screening workflow.

References

Illuminating the Intricate Architecture of Cephalostatin 1: A Guide to NMR and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cephalostatin 1, a potent bis-steroidal pyrazine isolated from the marine hemichordate Cephalodiscus gilchristi, has garnered significant interest in the scientific community for its exceptional cytotoxic activity against a range of cancer cell lines.[1] Its complex, dimeric structure presents a formidable challenge for complete characterization. This application note provides detailed protocols and data interpretation guidelines for the effective use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques in the structural elucidation and verification of this compound.

Introduction to the Structural Challenge

This compound (C₅₄H₇₄N₂O₁₀, Exact Mass: 910.5343 Da) is a dimeric steroidal alkaloid featuring a pyrazine core linking two complex steroid units.[2] The elucidation of its intricate three-dimensional architecture, including the correct assignment of all stereocenters, is paramount for understanding its mechanism of action and for the development of synthetic analogues. High-field NMR and high-resolution mass spectrometry are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides a wealth of information regarding the carbon-hydrogen framework of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and for establishing through-bond and through-space correlations.

Experimental Protocol: NMR Spectroscopy of this compound

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or benzene-d₆). The choice of solvent can influence chemical shifts and resolution.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

  • Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended to achieve optimal resolution and sensitivity for this complex molecule.

  • 1D NMR:

    • ¹H NMR: Acquire a standard proton spectrum to obtain an overview of the proton environments.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing critical information for stereochemical assignments.[3]

Data Presentation: NMR Chemical Shift Assignments

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for key structural motifs within this compound. Note: Specific chemical shifts can vary slightly based on the solvent and instrument used.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (ppm) RangeMultiplicity
Methyl Protons (e.g., C-18, C-19, C-21, etc.)0.7 - 1.5s, d
Methylene and Methine Protons (Steroid Backbone)1.0 - 2.5m
Protons adjacent to Oxygen/Nitrogen3.0 - 4.5m
Olefinic Protons5.0 - 6.0d, dd
Pyrazine Protons8.0 - 8.5s

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (ppm) Range
Methyl Carbons10 - 30
Methylene and Methine Carbons (Steroid Backbone)20 - 60
Carbons bonded to Oxygen/Nitrogen60 - 90
Quaternary Carbons30 - 50
Olefinic and Aromatic Carbons120 - 150
Carbonyl Carbons170 - 210

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound and for studying its fragmentation patterns, which can provide valuable structural information.

Experimental Protocol: Mass Spectrometry of this compound

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • An acid modifier (e.g., 0.1% formic acid) may be added to promote protonation for positive ion mode analysis.

2. Mass Spectrometry Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is recommended.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the [M+H]⁺ ion to generate fragment ions. Acquiring MS/MS spectra at different collision energies can provide a more complete fragmentation profile.

Data Presentation: Mass Spectrometry Fragmentation Data

The fragmentation of the this compound molecular ion provides insights into the stability of different parts of the molecule and can help to confirm the connectivity of the steroidal units.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zDescription
[M+H]⁺911.5422(To be determined experimentally)Protonated molecular ion
Fragment 1(To be determined experimentally)(To be determined experimentally)Loss of a water molecule
Fragment 2(To be determined experimentally)(To be determined experimentally)Cleavage of the pyrazine ring
Fragment 3(To be determined experimentally)(To be determined experimentally)Fragmentation of a steroid unit

Workflow and Data Integration

The successful characterization of this compound relies on the integration of data from both NMR and MS techniques. The workflow diagram below illustrates this process.

Cephalostatin1_Characterization_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_elucidation Structure Elucidation Purified_Sample Purified this compound NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, ROESY) Purified_Sample->NMR_Acquisition MS_Acquisition HRMS & MS/MS Data Acquisition Purified_Sample->MS_Acquisition NMR_Processing NMR Data Processing & Analysis NMR_Acquisition->NMR_Processing Structure_Fragments Identify Spin Systems & Connectivity NMR_Processing->Structure_Fragments Data_Integration Integrate NMR & MS Data Structure_Fragments->Data_Integration MS_Processing MS Data Analysis MS_Acquisition->MS_Processing Formula_Fragmentation Determine Molecular Formula & Fragmentation MS_Processing->Formula_Fragmentation Formula_Fragmentation->Data_Integration Final_Structure Propose & Confirm Final Structure Data_Integration->Final_Structure

This compound Characterization Workflow

Signaling Pathways and Biological Context

While NMR and MS are primarily used for structural characterization, understanding the biological context of this compound can aid in prioritizing structural features of interest. This compound is a remarkably potent inducer of apoptosis.[1] Its unique mechanism involves the selective release of Smac/DIABLO from mitochondria, without the release of cytochrome c, leading to caspase activation.[4][5] This distinct apoptotic pathway underscores the importance of a precise structural understanding to facilitate the design of novel anticancer agents that may overcome resistance to conventional therapies.

Cephalostatin1_Apoptosis_Pathway Cephalostatin1 This compound Mitochondria Mitochondria Cephalostatin1->Mitochondria induces release Smac_DIABLO Smac/DIABLO Mitochondria->Smac_DIABLO IAPs IAPs (Inhibitors of Apoptosis Proteins) Smac_DIABLO->IAPs inhibits Caspases Caspases IAPs->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis triggers

Simplified Apoptotic Signaling of this compound

Conclusion

The structural characterization of this compound is a complex undertaking that necessitates the synergistic application of advanced NMR and mass spectrometry techniques. The protocols and data interpretation guidelines presented here provide a framework for researchers to confidently elucidate and verify the structure of this important natural product. A thorough understanding of its molecular architecture is the cornerstone for future research into its therapeutic potential and the development of the next generation of anticancer drugs.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Cephalostatin 1 Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Cephalostatin 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this complex synthesis. The aim is to help improve overall yield by focusing on key problematic transformations.

General Troubleshooting Workflow

Before diving into specific reaction steps, it's crucial to have a systematic approach to troubleshooting any low-yielding reaction in a multi-step synthesis. The following workflow can help identify the root cause of a problem.

G start Low Yield or Failed Reaction reagent_quality Verify Reagent Quality & Purity start->reagent_quality reaction_setup Check Reaction Setup (Anhydrous/Inert?) reagent_quality->reaction_setup stoichiometry Confirm Stoichiometry & Addition Order reaction_setup->stoichiometry temp_time Analyze Temperature & Reaction Time stoichiometry->temp_time purification Evaluate Purification Method (Losses?) temp_time->purification characterization Re-analyze Spectroscopic Data purification->characterization side_products Identify Side Products characterization->side_products consult_lit Consult Primary Literature for Similar Issues side_products->consult_lit conclusion Modify Protocol & Re-run consult_lit->conclusion

Caption: A general workflow for troubleshooting low-yielding reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The total synthesis of this compound is a significant challenge, with several key steps being particularly prone to low yields. This section addresses these specific issues.

Poor Yield in the Unsymmetrical Pyrazine Formation

The coupling of the two different steroidal halves to form the central pyrazine ring is a critical convergent step. Low yields are often a major bottleneck.

Question: My unsymmetrical pyrazine formation is resulting in a low yield of the desired this compound precursor. What are the common causes and how can I improve this step?

Answer: The formation of the bis-steroidal pyrazine, following the precedent of Fuchs and Heathcock, involves the condensation of a 2-azido-3-oxo steroid with a 2-amino-3-oxo steroid (or a surrogate like a 2-amino methoxime). Low yields can stem from several factors:

  • Decomposition of Intermediates: The 2-azido-3-oxo and the corresponding 2-amino-3-oxo steroids can be unstable. The 2-amino ketone, in particular, is prone to self-condensation.

  • Inefficient Dimerization: The cross-condensation between two different, complex steroidal fragments can be slow and compete with homo-dimerization of the more reactive partner.

  • Reaction Conditions: The reaction is sensitive to solvent, temperature, and the presence of acid or base catalysts.

Troubleshooting & Optimization:

IssuePotential Solution
Precursor Instability Use the 2-amino-3-oxo steroid intermediate immediately after its generation (e.g., from the reduction of the corresponding azide) without extensive purification.[1]
Homo-dimerization Employ a surrogate for the 2-amino ketone, such as a 2-amino methoxime on one of the fragments, as described in the Shair synthesis. This can help control the reactivity and favor the desired cross-coupling.[1]
Low Conversion Ensure anhydrous reaction conditions. Trace amounts of water can interfere with the condensation. The reaction often requires heating, but excessive temperatures can lead to decomposition. Monitor progress by TLC.
Difficult Purification The product and starting materials may have similar polarities. Careful selection of the chromatographic system is essential. Sometimes, derivatization of unreacted starting material can aid separation.

Experimental Protocol: Symmetrical Bis-steroidal Pyrazine Synthesis (Model Study)

This protocol, adapted from the synthesis of related bis-steroidal pyrazines, illustrates the general procedure for the dimerization step.[2]

  • Preparation of the 2-Amino Ketone: To a solution of the 2-azido-3-oxo steroid (e.g., 1.45 g, 3.49 mmol) in dry THF (40 mL) under argon, add triphenylphosphine (2.75 g, 10.5 mmol) in dry THF (15 mL) via cannula.

  • Stir the mixture at room temperature for 20 hours.

  • Add water (1.4 mL) and continue stirring for another 24 hours at room temperature, exposed to air. This in-situ generation of the amine and subsequent dimerization is crucial.

  • Work-up: Concentrate the reaction mixture and co-evaporate with toluene twice to remove water.

  • Purification: Purify the residue by column chromatography to yield the bis-steroidal pyrazine.

Note: For the unsymmetrical coupling in the this compound synthesis, one fragment would be the 2-azido ketone and the other would be the 2-amino methoxime, which are then condensed.

Low Selectivity and Yield in the C18-Methyl Group Allylic Oxidation

Functionalizing the unactivated C18 angular methyl group is one of the most significant challenges in the synthesis of the western half of this compound.

Question: I am attempting the allylic oxidation of the C18 methyl group on my steroid intermediate, but I am getting low yields and a mixture of products. How can I improve the selectivity?

Answer: This is a known challenge. The target allylic C-H bond is on a quaternary center and is sterically hindered. Many standard allylic oxidation reagents fail to provide the desired product with good selectivity.

Comparison of Allylic Oxidation Methods

Reagent/MethodObserved Outcome in Cephalostatin Synthesis ContextReference
Selenium Dioxide (SeO₂)Unsuccessful. Leads to hydroxylation of the more accessible C15 methylene group.[3]
Radical HalogenationPoorly regioselective, leading to a complex mixture of products.[3]
Transition Metal-Catalyzed OxidationsThe hindered tetrasubstituted olefin is often inert to many common transition metal catalysts.[3]
N-Phenyltriazolinedione (PTAD)Successful. In the Shair synthesis, reaction of a C12-aldehyde intermediate with PTAD leads to selective activation of the C18 methyl group, likely via an intramolecular aza-Prins reaction.[1][3]

Troubleshooting & Optimization:

  • Substrate is Key: The successful Shair oxidation relies on the presence of the C12 aldehyde on the steroid intermediate. This directing group is crucial for the selectivity of the reaction with PTAD.[3] Ensure your substrate matches this requirement.

  • Reagent Quality: N-Phenyltriazolinedione (PTAD) is a reactive dienophile and can decompose. Use freshly prepared or purified PTAD for best results.

  • Reaction Conditions: The reaction is typically run at low temperatures to control reactivity. Monitor the reaction carefully by TLC to avoid over-reaction or decomposition.

G sub Steroid Intermediate (with C12-Aldehyde) adduct Zwitterionic Adduct Formation sub->adduct + PTAD ptad N-Phenyltriazolinedione (PTAD) prins Intramolecular Aza-Prins Reaction adduct->prins c18 Selective C18-H Abstraction prins->c18 Proximity-driven product Functionalized C18 Intermediate c18->product

Caption: Proposed pathway for selective C18 oxidation using PTAD.

Issues with Stereocontrol in Spiroketal Formation

The formation of the F-ring spiroketal is another critical step where stereocontrol can be challenging, leading to mixtures of diastereomers and low yields of the desired product.

Question: My spiroketalization step is not providing the desired stereoisomer, or the reaction is incomplete. What factors influence the stereochemical outcome?

Answer: Spiroketal formation can be under either thermodynamic or kinetic control, and the outcome depends heavily on the chosen method and the substrate.

  • Thermodynamic Control: Acid-catalyzed spiroketalization of a dihydroxy ketone precursor typically leads to the most stable spiroketal isomer. If the desired isomer is not the most stable one, this method will be low-yielding.

  • Kinetic Control: Other methods can favor the kinetically formed product. In the Shair synthesis, a kinetic bromoetherification of an alcohol intermediate, followed by radical reduction, was used to establish the correct relative configuration of the spiroketal.[1]

Troubleshooting & Optimization:

Control TypeMethodKey Considerations
Thermodynamic Acid-catalyzed cyclization (e.g., using p-TsOH, CSA) of a dihydroxy ketone.Requires elevated temperatures and removal of water. The product ratio is determined by the relative stability of the possible spiroketal isomers. Not suitable if the desired product is the less stable isomer.
Kinetic Intramolecular trapping of an oxonium ion or a related intermediate (e.g., bromoetherification).[1]Performed at low temperatures. The stereochemical outcome is determined by the transition state energies, often influenced by the conformation of the substrate.
Metal-Catalyzed Gold(I) or Palladium(II) catalysis on substrates like alkynyl diols.[4]Offers mild reaction conditions and can provide high stereoselectivity, but the cost of the catalyst can be a factor.

Experimental Protocol: General Acid-Catalyzed Spiroketalization

  • Dissolve the dihydroxy ketone precursor in an anhydrous, non-polar solvent like benzene or toluene in a flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the reaction is complete (as determined by TLC or the cessation of water collection), cool the mixture.

  • Work-up: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify by column chromatography.

Low Yield in Directed C12-Hydroxylation

Introducing the hydroxyl group at the C12 position of the steroid core is challenging due to the lack of activating groups nearby.

Question: My attempts at hydroxylating the C12 position are resulting in low yields or a lack of selectivity. What are the best strategies for this transformation?

Answer: The selective oxidation of an unactivated C-H bond at C12 requires a directed approach. Simply using strong oxidizing agents will lead to a mixture of products.

Strategies for Directed C12-Hydroxylation

MethodDescriptionPotential IssuesReference
Remote C-H Oxidation (Schönecker/Baran) Utilizes an auxiliary group (e.g., an imine formed from the C17 ketone) to direct a metal catalyst (e.g., Cu) to the C12 position for aerobic oxidation.[5][6]Requires synthesis of the auxiliary-containing substrate. The efficiency can be sensitive to the ligand and reaction conditions. Yields can be moderate (e.g., 40-90%).[6][1][5]
Biocatalysis (P450 Enzymes) Engineered cytochrome P450 enzymes can offer exceptional regio- and stereoselectivity for steroid hydroxylation. This approach uses microorganisms or isolated enzymes to perform the oxidation under mild conditions.[3][7]Requires specialized biological techniques (enzyme expression, fermentation). Screening for or engineering the right enzyme can be time-consuming. Substrate scope may be limited.[3]

Troubleshooting & Optimization (Remote C-H Oxidation):

  • Auxiliary Integrity: Ensure the directing group (e.g., the imine) is fully formed and stable under the reaction conditions.

  • Catalyst and Ligand: The choice of metal catalyst and its ligands is critical. The conditions reported by Baran and others for similar transformations are a good starting point.[5]

  • Oxygen Source: The reaction typically uses molecular oxygen (from air or an O₂ balloon). Ensure efficient stirring and a sufficient headspace of oxygen.

  • Solvent Purity: Impurities in the solvent can chelate the metal catalyst and inhibit the reaction. Use high-purity, anhydrous solvents.

References

Technical Support Center: Overcoming Solubility Challenges of Cephalostatin 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Cephalostatin 1 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: this compound is a large, complex bis-steroidal alkaloid. Its significant lipophilicity and rigid structure contribute to its poor solubility in water and aqueous buffers, which is a common challenge for many potent, high molecular weight natural products.

Q2: What are the common consequences of poor aqueous solubility for my experiments?

A2: Poor solubility can lead to several experimental issues, including:

  • Precipitation of the compound in your stock solutions or experimental media.

  • Inaccurate and unreliable results in in vitro and in vivo assays due to inconsistent dosing.

  • Low bioavailability in animal studies.

  • Difficulties in developing parenteral formulations.

Q3: What are the general strategies to improve the aqueous solubility of this compound?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a higher dissolution rate.[1][2][3]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.[4][5][6][7]

    • Liposomal Formulations: Encapsulating this compound within lipid bilayers can improve its stability and solubility in aqueous environments.[5][8]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.[9][10][11][12]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[9][12][13]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][5][14]

  • Structural Analogs:

    • Research has shown that certain synthetic analogs of this compound exhibit improved solubility.[15]

Troubleshooting Guides

Problem: My this compound is precipitating out of my aqueous buffer.

Possible Cause Troubleshooting Step
Concentration exceeds solubility limit Determine the kinetic and thermodynamic solubility of this compound in your specific buffer system.[9] Prepare stock solutions in an organic solvent like DMSO and perform serial dilutions.
Buffer pH is not optimal If this compound has ionizable groups, its solubility will be pH-dependent. Experiment with a range of buffer pH values to identify the optimal pH for maximum solubility.[9][11]
Slow dissolution rate Use gentle sonication or cautious warming to aid in the dissolution process. Be mindful of potential degradation at higher temperatures.[9]

Problem: I am observing inconsistent results in my cell-based assays.

Possible Cause Troubleshooting Step
Precipitation in cell culture media The final concentration of the organic solvent (e.g., DMSO) from your stock solution may be too low to maintain solubility in the aqueous media. Consider using a formulation approach like cyclodextrin complexation or liposomes to improve aqueous compatibility.
Drug adsorption to plasticware Poorly soluble compounds can adsorb to the surface of plastic labware. Using low-adhesion plastics or adding a small amount of a non-ionic surfactant may mitigate this issue.

Data Presentation: Illustrative Solubility Enhancement

The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential improvements in this compound solubility that can be achieved with different formulation strategies.

Table 1: Effect of pH on the Aqueous Solubility of this compound (Illustrative Data)

pHSolubility (µg/mL)
5.0< 0.1
6.00.2
7.00.5
7.40.8
8.01.5

Table 2: Comparison of Different Solubility Enhancement Techniques for this compound (Illustrative Data)

Formulation StrategyAchieved Concentration (µg/mL)Fold Increase in Solubility
Unformulated this compound in PBS (pH 7.4)0.81
10% DMSO as a co-solvent15~19
Complexation with 10% HP-β-Cyclodextrin50~63
Liposomal Formulation250~313
Nanoparticle Suspension150~188

Experimental Protocols

1. Cyclodextrin Complexation of this compound

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water, Magnetic stirrer, 0.22 µm syringe filter.

  • Methodology:

    • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).

    • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring the suspension at room temperature for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

    • The clear filtrate contains the this compound-HP-β-CD complex. Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

2. Preparation of this compound Loaded Nanoparticles by Solvent Evaporation

This protocol outlines the preparation of polymeric nanoparticles encapsulating this compound.

  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM), Poly(vinyl alcohol) (PVA), Magnetic stirrer, Probe sonicator, Centrifuge.

  • Methodology:

    • Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v).

    • Add the organic phase to the aqueous phase dropwise while stirring at high speed.

    • Emulsify the mixture using a probe sonicator to form an oil-in-water (o/w) emulsion.

    • Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for storage.

3. Formulation of this compound in Liposomes using the Thin-Film Hydration Method

This protocol describes the encapsulation of this compound into liposomes.

  • Materials: this compound, Phosphatidylcholine (e.g., HSPC), Cholesterol, DSPE-PEG2000, Chloroform, Methanol, Rotary evaporator, Phosphate-buffered saline (PBS), Extruder with polycarbonate membranes.

  • Methodology:

    • Dissolve this compound, HSPC, cholesterol, and DSPE-PEG2000 in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Remove any unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of this compound CoSolvents Co-solvents Problem->CoSolvents Select Strategy pH_Adjustment pH Adjustment Problem->pH_Adjustment Select Strategy Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Select Strategy Liposomes Liposomes Problem->Liposomes Select Strategy Nanoparticles Nanoparticles Problem->Nanoparticles Select Strategy SolidDispersions Solid Dispersions Problem->SolidDispersions Select Strategy Solubility_Assay Solubility Assay CoSolvents->Solubility_Assay Formulate & Test pH_Adjustment->Solubility_Assay Formulate & Test Cyclodextrins->Solubility_Assay Formulate & Test Liposomes->Solubility_Assay Formulate & Test Nanoparticles->Solubility_Assay Formulate & Test SolidDispersions->Solubility_Assay Formulate & Test InVitro_Assay In Vitro Assay Solubility_Assay->InVitro_Assay Optimized Formulation InVivo_Study In Vivo Study InVitro_Assay->InVivo_Study Promising Candidate

Caption: A general experimental workflow for selecting and evaluating a suitable solubility enhancement strategy for this compound.

Cephalostatin1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol Cephalostatin1 This compound ER_Stress ER Stress Cephalostatin1->ER_Stress Smac_DIABLO Smac/DIABLO Release Cephalostatin1->Smac_DIABLO Caspase4 Caspase-4 Activation ER_Stress->Caspase4 Caspase9 Caspase-9 Activation (Apoptosome Independent) Caspase4->Caspase9 IAPs IAPs Smac_DIABLO->IAPs Inhibition No_Cytochrome_c No Cytochrome c Release IAPs->Caspase9 Inhibition Caspase3 Caspase-3 Activation IAPs->Caspase3 Inhibition Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The atypical apoptotic signaling pathway induced by this compound, involving ER stress and selective mitochondrial release of Smac/DIABLO.[4][5][6][15]

References

Stability studies of Cephalostatin 1 under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for conducting stability studies of Cephalostatin 1 under physiological conditions. Due to the limited publicly available stability data for this complex natural product, this guide offers a framework for designing and executing a comprehensive stability study, including experimental protocols, troubleshooting, and frequently asked questions.

Troubleshooting Guides

Issue 1: Rapid or Unexpected Degradation of this compound

  • Possible Cause: The inherent instability of the this compound molecule under the tested conditions. The complex bis-steroidal pyrazine structure may be susceptible to hydrolysis, oxidation, or other degradation pathways at physiological pH (7.4) and temperature (37°C).

  • Troubleshooting Steps:

    • Confirm Analytical Method Suitability: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is stability-indicating, meaning it can separate the intact this compound from its degradation products.

    • Evaluate Buffer Components: Certain buffer salts can catalyze degradation. Consider using alternative buffer systems (e.g., phosphate, TRIS) to assess their impact on stability.

    • Control for Oxidation: If oxidative degradation is suspected, blanket the sample solutions with an inert gas like nitrogen or argon and consider the addition of antioxidants to a control sample to see if degradation is inhibited.

    • Photostability Assessment: Expose a sample to controlled light conditions to determine if photodegradation is a contributing factor.[1]

Issue 2: Poor Reproducibility of Stability Data

  • Possible Cause: Inconsistent sample preparation, handling, or analytical instrument performance.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Develop and strictly adhere to a detailed standard operating procedure (SOP) for sample preparation, including solvent degassing, precise concentration adjustments, and consistent filtration techniques.

    • Verify Instrument Performance: Before each analysis, perform a system suitability test on your HPLC or LC-MS system to ensure consistent performance in terms of retention time, peak area, and resolution.

    • Control Temperature and pH: Use a calibrated incubator for temperature control and a calibrated pH meter to ensure the physiological conditions are accurately maintained throughout the experiment.

Issue 3: Appearance of Unknown Peaks in Chromatograms

  • Possible Cause: Formation of degradation products, impurities in the initial sample, or contaminants from solvents or vials.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[2][3][4] This can help in tentatively identifying the unknown peaks.

    • Use a High-Resolution Mass Spectrometer (HRMS): Analyze the samples using LC-HRMS to obtain accurate mass data for the unknown peaks, which can be used to propose elemental compositions and identify the degradation products.

    • Analyze Blank Samples: Run blank samples (solvent and buffer without this compound) to rule out contamination from the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under physiological conditions?

A1: While specific data is unavailable for this compound, based on its structure, potential degradation pathways could include hydrolysis of the ester and amide-like linkages within the pyrazine core and spiroketal moieties, as well as oxidation of susceptible functional groups.[5]

Q2: What is a suitable analytical technique for a this compound stability study?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is recommended. An LC-MS method would be particularly advantageous for the identification of degradation products.

Q3: How should a stability study for this compound be designed to meet regulatory expectations?

A3: The study should be designed in accordance with ICH guideline Q1A(R2), which outlines recommendations for stability testing of new drug substances. This includes testing at long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) storage conditions. For physiological stability, conditions of 37°C in a relevant buffer (e.g., PBS at pH 7.4) are appropriate.

Q4: How can I establish the shelf-life of a this compound formulation?

A4: Shelf-life is established through long-term stability studies where the product is stored under recommended conditions and monitored until it no longer meets the pre-defined acceptance criteria for potency and purity.

Data Presentation

Table 1: Stability of this compound at 37°C and pH 7.4

Time Point (hours)This compound Concentration (µg/mL)% RemainingPeak Area of Major Degradant 1Peak Area of Major Degradant 2
010000
2
4
8
12
24

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant Peak Area
0.1 M HCl, 60°C
0.1 M NaOH, RT
3% H₂O₂, RT
80°C
Photostability (ICH Q1B)

Experimental Protocols

Protocol 1: Stability Study of this compound in Phosphate-Buffered Saline (PBS) at 37°C

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Incubation:

    • Spike the this compound stock solution into the pre-warmed PBS (37°C) to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

    • Incubate the solution in a calibrated incubator at 37°C.

  • Time-Point Sampling:

    • Withdraw aliquots of the sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately quench any further degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) and store the samples at -20°C until analysis.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

    • The mobile phase could consist of a gradient of water and acetonitrile with a suitable modifier like formic acid.

    • The column should be a C18 stationary phase.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Monitor the formation of any degradation products by observing the appearance and increase in the peak area of new peaks in the chromatogram.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) spike Spike Stock into Pre-warmed PBS prep_stock->spike prep_buffer Prepare PBS Buffer (pH 7.4) prep_buffer->spike incubate Incubate at 37°C spike->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling quench Quench Degradation (Cold Acetonitrile) sampling->quench store Store at -20°C quench->store analyze Analyze via Stability-Indicating HPLC/LC-MS store->analyze calc_remain Calculate % Remaining of this compound analyze->calc_remain monitor_degrad Monitor Degradant Formation analyze->monitor_degrad det_kinetics Determine Degradation Kinetics (Half-life) calc_remain->det_kinetics monitor_degrad->det_kinetics

Caption: Workflow for this compound Stability Study.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Troubleshooting Path start Unexpected Result in Stability Study rapid_degrad Rapid Degradation start->rapid_degrad poor_repro Poor Reproducibility start->poor_repro unknown_peaks Unknown Peaks start->unknown_peaks check_method Verify Stability-Indicating Nature of Method rapid_degrad->check_method check_conditions Evaluate Buffer/Solvent Effects and Control for O₂/Light rapid_degrad->check_conditions standardize_prep Standardize Sample Preparation & Handling (SOP) poor_repro->standardize_prep verify_instrument Perform System Suitability Tests poor_repro->verify_instrument forced_degrad Perform Forced Degradation Studies unknown_peaks->forced_degrad run_blanks Analyze Blanks to Rule Out Contamination unknown_peaks->run_blanks

Caption: Troubleshooting Logic for Stability Studies.

References

Technical Support Center: Optimizing Cephalostatin 1 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Cephalostatin 1 for in vivo studies. Given the compound's high cytotoxicity and limited public data on its in vivo application, this guide focuses on establishing a robust experimental framework for dose-finding and administration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo animal studies?

There is currently no publicly available, established starting dose for this compound in animal models. Due to its extreme cytotoxicity, observed in the picomolar to nanomolar range in vitro, a very cautious dose-escalation approach is mandatory. The starting dose should be determined based on in vitro cytotoxicity data and a subsequent pilot maximum tolerated dose (MTD) study. It is advisable to start at a dose significantly lower than the concentration that induces 50% growth inhibition (GI50) in your cancer cell line of interest, once converted to a dose for the animal model.

Q2: How should I formulate this compound for in vivo administration?

This compound is a large, hydrophobic steroidal alkaloid, which presents a significant formulation challenge. A suitable formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity. Consider the following options:

  • Solubilizing agents: Use of biocompatible solvents such as DMSO, ethanol, or polyethylene glycol (PEG) may be necessary. However, the concentration of these solvents must be carefully controlled to avoid toxicity.

  • Lipid-based formulations: Encapsulating this compound in liposomes or nanoemulsions can improve its solubility and delivery to the tumor site.

  • Polymeric nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release and targeted delivery.

It is essential to perform vehicle toxicity studies in parallel with your dose-finding experiments.

Q3: What is the mechanism of action of this compound?

This compound induces apoptosis through a unique, atypical pathway. Unlike many chemotherapeutic agents, it does not cause the release of cytochrome c from the mitochondria. Instead, it selectively triggers the release of Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI)[1][2]. This process is dependent on caspase-9 and is associated with endoplasmic reticulum (ER) stress[1][3]. This distinct mechanism suggests it may be effective in cancers resistant to conventional therapies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality or severe toxicity at low doses - Inadequate formulation leading to poor bioavailability and erratic absorption.- High sensitivity of the chosen animal model.- Vehicle toxicity.- Re-evaluate and optimize the formulation. Consider lipid-based or nanoparticle formulations for better delivery.- Conduct a pilot study with a wider range of doses, starting at a significantly lower concentration.- Always include a vehicle-only control group to assess the toxicity of the formulation components.
Lack of tumor growth inhibition, even at doses approaching the MTD - Poor bioavailability of the compound.- The tumor model is resistant to the mechanism of this compound.- Insufficient dosing frequency or duration.- Analyze the pharmacokinetic profile of your formulation to ensure adequate tumor exposure.- Confirm the sensitivity of your cancer cell line to this compound in vitro before proceeding to in vivo studies.- Experiment with different dosing schedules (e.g., more frequent administration at a lower dose).
Inconsistent results between animals in the same treatment group - Variability in formulation preparation.- Inconsistent administration technique (e.g., intraperitoneal vs. intravenous).- Individual animal differences in metabolism.- Ensure the formulation is homogenous and consistently prepared for each administration.- Standardize the administration procedure and ensure all technicians are proficient.- Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent model (e.g., BALB/c or NOD/SCID mice).

  • Group Size: Use a small group of animals (n=3-5) for the initial dose-finding phase.

  • Dose Escalation:

    • Begin with a very low starting dose, extrapolated from in vitro IC50 data.

    • Administer a single dose and monitor the animals for 14 days.

    • Observe for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

    • If no toxicity is observed, escalate the dose in the next cohort of animals.

    • The MTD is defined as the highest dose that does not cause mortality or severe toxicity.

  • Data Collection: Record body weight daily, and perform regular clinical observations. At the end of the study, collect blood for hematology and serum chemistry, and perform a gross necropsy.

Protocol 2: In Vivo Efficacy Study
  • Tumor Model: Implant a this compound-sensitive tumor cell line into the appropriate animal model.

  • Treatment Groups:

    • Vehicle Control

    • This compound at one or more doses below the MTD (e.g., 0.8x MTD and 0.5x MTD)

    • Positive Control (a standard-of-care chemotherapy for the chosen tumor model)

  • Administration: Administer the treatment according to a predetermined schedule (e.g., once or twice weekly) via the most appropriate route.

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Record tumor volume and body weight throughout the study.

Quantitative Data Summary

Table 1: Example MTD and Efficacy Data for a Hypothetical In Vivo Study of this compound

Compound Animal Model MTD (mg/kg) Dosing Regimen Tumor Model Tumor Growth Inhibition (%) Reference
This compoundMouseTo be determinedTo be determinede.g., Human leukemia xenograftTo be determinedYour Study
Bryostatin-1Mouse0.0880 µg/kg, i.p.Mouse mammary tumorSmall but significant increase in tumor doubling timeFictional data for illustration

Signaling Pathways and Workflows

Cephalostatin1_Pathway This compound Apoptotic Signaling Pathway Cephalostatin1 This compound ER_Stress Endoplasmic Reticulum Stress Cephalostatin1->ER_Stress Mitochondria Mitochondria Cephalostatin1->Mitochondria Caspase4 Caspase-4 ER_Stress->Caspase4 Smac_DIABLO Smac/DIABLO Mitochondria->Smac_DIABLO Release IAPs IAPs (Inhibitor of Apoptosis Proteins) Smac_DIABLO->IAPs Inhibition Caspase9 Caspase-9 Apoptosis Apoptosis Caspase9->Apoptosis Execution Caspase4->Caspase9 Activation IAPs->Caspase9 Inhibition

Caption: this compound induces apoptosis via ER stress and mitochondrial Smac/DIABLO release.

InVivo_Workflow Workflow for In Vivo Dosage Optimization of this compound cluster_0 Pre-clinical Formulation cluster_1 Dose Finding cluster_2 Efficacy Evaluation Formulation Develop stable and biocompatible formulation (e.g., lipid-based, nanoparticles) Vehicle_Toxicity Assess vehicle toxicity in a small cohort of animals Formulation->Vehicle_Toxicity MTD_Study Conduct Maximum Tolerated Dose (MTD) study (Dose-escalation design) Vehicle_Toxicity->MTD_Study Toxicity_Assessment Monitor for clinical signs, body weight changes, and perform pathology at study end MTD_Study->Toxicity_Assessment Efficacy_Study Perform efficacy study in tumor-bearing animals (Doses below MTD) Toxicity_Assessment->Efficacy_Study Tumor_Measurement Measure tumor growth inhibition Efficacy_Study->Tumor_Measurement PK_PD_Analysis Optional: Pharmacokinetic and Pharmacodynamic analysis Efficacy_Study->PK_PD_Analysis

Caption: A stepwise approach to optimizing this compound dosage for in vivo studies.

References

Technical Support Center: Minimizing Off-Target Effects of Cephalostatin 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cephalostatin 1. This powerful anti-cancer agent demonstrates immense therapeutic potential; however, its off-target effects can present significant challenges. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize these effects and achieve more reliable and targeted results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent bis-steroidal alkaloid that induces apoptosis in cancer cells through a unique pathway. Unlike many chemotherapeutic agents, it does not rely on the extrinsic death receptor pathway or the mitochondrial release of cytochrome c. Instead, it triggers endoplasmic reticulum (ER) stress, leading to the activation of an atypical apoptotic cascade.[1][2] This process involves the activation of caspase-4, which then activates caspase-9 in an apoptosome-independent manner.[1][2] A key event in this pathway is the selective release of Smac/DIABLO from the mitochondria, which inhibits inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activation and cell death.[1][3][4]

Q2: What are the known off-target effects of this compound?

While this compound is highly potent against cancer cells, a primary concern is its cytotoxicity towards normal, healthy cells. This lack of cancer-specificity can lead to undesirable side effects in a therapeutic context and complicates in vitro experiments aiming for cancer-specific outcomes. The limited availability of this compound from its natural source has historically hindered extensive in vivo toxicity studies. However, the development of synthetic analogs has shed light on the possibility of separating the potent anti-cancer activity from the toxicity to normal cells.

Q3: How can I minimize the off-target effects of this compound in my experiments?

The most effective strategy to minimize off-target effects is to use synthetic analogs of this compound that have been specifically designed for improved cancer cell selectivity. Notably, C11-functionalized this compound analogs have demonstrated significantly lower toxicity to normal cells while retaining high potency against various cancer cell lines.[1]

Q4: Which this compound analogs show the most promise for reduced off-target effects?

Research has highlighted two C11-functionalized analogs, designated as CA5 (C11-methoxy derivative) and CA6 (C11-ethoxy derivative), as particularly promising.[1] These compounds maintain the ER stress-mediated apoptotic pathway of the parent compound but exhibit very low toxicity to normal cells.[1]

Q5: Where can I find information on synthesizing these less toxic analogs?

The synthesis of this compound and its analogs is a complex, multi-step process. Detailed synthetic routes have been published in the chemical literature. The synthesis of C11-functionalized analogs involves the modification of a bis-steroidal dimer at the C-11 position. For specific, step-by-step protocols, it is recommended to consult the primary research articles detailing these syntheses.[2][5][6]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and its analogs.

Issue Possible Cause Troubleshooting/Solution
High cytotoxicity observed in normal (non-cancerous) control cell lines. The parent this compound molecule exhibits inherent toxicity to normal cells.- Switch to a cancer-selective analog: Utilize C11-functionalized analogs like CA5 or CA6, which have been shown to have significantly lower toxicity in normal cells. - Perform dose-response experiments: Carefully titrate the concentration of this compound to find a therapeutic window where cancer cell death is maximized and normal cell toxicity is minimized.
Inconsistent or no apoptotic response in cancer cells. - Incorrect compound concentration. - Cell line resistance. - Issues with experimental setup.- Verify compound activity: Test the compound on a sensitive, well-characterized cancer cell line (e.g., K-562, MCF-7) to confirm its potency. - Optimize concentration and incubation time: Conduct a thorough dose-response and time-course study to determine the optimal experimental conditions for your specific cell line. - Confirm mechanism of action: Use Western blotting to check for key markers of the ER stress pathway, such as increased expression of Smac/DIABLO and cleaved caspase-4.
Unexpected cell death pathway observed (e.g., cytochrome c release). - Off-target effects at high concentrations. - Contamination of the compound. - Misinterpretation of results.- Re-verify the apoptotic pathway: Perform co-localization studies for Smac/DIABLO and cytochrome c. In the this compound-induced pathway, Smac/DIABLO should be released from the mitochondria while cytochrome c is retained. - Use pathway-specific inhibitors: Employ inhibitors of different caspases to confirm the dependence on the ER stress pathway (caspase-4) and not the extrinsic pathway (caspase-8).
Difficulty reproducing published results. - Variations in cell culture conditions. - Differences in compound synthesis and purity. - Nuances in experimental protocols.- Standardize cell culture: Ensure consistent cell passage number, confluency, and media composition. - Source high-purity compounds: If synthesizing in-house, rigorously purify and characterize the final product. If purchasing, obtain from a reputable supplier with a certificate of analysis. - Follow protocols precisely: Pay close attention to details in published methodologies, including incubation times, reagent concentrations, and detection methods.

Data Presentation

Table 1: Comparative Cytotoxicity of C11-Functionalized this compound Analogs
CompoundCell LineCell TypeGI₅₀ (µM)% Cell Death at 10 µM (Normal Cells)Reference
CA5 (C11-methoxy) K-562Leukemia~1< 14%[1]
MCF-7Breast Cancer~1< 14%[1]
DU-145Prostate Cancer~1< 14%[1]
CA6 (C11-ethoxy) K-562Leukemia~1< 14%[1]
MCF-7Breast Cancer~1< 14%[1]
DU-145Prostate Cancer~1< 14%[1]

GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the cytotoxic effects of this compound and its analogs on both cancerous and normal cell lines.

Materials:

  • 96-well plates

  • This compound or analog stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Cephalostatin compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the GI₅₀ value.

Western Blot Analysis of Apoptotic Pathway Markers

This protocol is used to confirm the engagement of the ER stress-mediated apoptotic pathway.

Materials:

  • Cell culture plates

  • This compound or analog

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Smac/DIABLO, anti-caspase-4, anti-cleaved caspase-9, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentration of the Cephalostatin compound for the appropriate time. Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and add ECL reagent. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the expression levels of the target proteins. Use β-actin as a loading control.

Visualizations

Cephalostatin1_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_er_pathway ER Stress Pathway cluster_mito_pathway Mitochondrial Events cluster_apoptosis Apoptosis Cascade This compound This compound ER_Stress ER Stress This compound->ER_Stress ER Endoplasmic Reticulum Mitochondrion Mitochondrion Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO releases Caspase4 Pro-Caspase-4 ER_Stress->Caspase4 activates Active_Caspase4 Active Caspase-4 Caspase4->Active_Caspase4 cleavage Caspase9 Pro-Caspase-9 Active_Caspase4->Caspase9 activates IAPs IAPs Smac_DIABLO->IAPs inhibits Cytochrome_c Cytochrome c (retained) Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 cleavage Apoptosis Apoptosis Active_Caspase9->Apoptosis executes IAPs->Active_Caspase9 inhibits

Caption: this compound-induced apoptotic signaling pathway.

exp_workflow start Start: Hypothesis This compound analog has reduced off-target effects synthesis Synthesize/Acquire This compound and Analogs start->synthesis dose_response Perform Dose-Response MTT Assay synthesis->dose_response cell_culture Culture Cancer and Normal Cell Lines cell_culture->dose_response gi50 Determine GI₅₀ Values for all cell lines dose_response->gi50 western_blot Western Blot for Apoptotic Markers (Smac/DIABLO, Caspase-4) dose_response->western_blot data_analysis Analyze and Compare Cytotoxicity and Mechanism gi50->data_analysis western_blot->data_analysis conclusion Conclusion: Analog shows improved cancer selectivity data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound analog cytotoxicity.

troubleshooting_logic issue Issue: High toxicity in normal cells cause1 Cause: Using parent this compound issue->cause1 cause2 Cause: Concentration too high issue->cause2 solution1 Solution: Switch to C11-functionalized analog (e.g., CA5, CA6) cause1->solution1 solution2 Solution: Perform dose-response to find therapeutic window cause2->solution2

Caption: Troubleshooting logic for high normal cell toxicity.

References

Troubleshooting Cephalostatin 1 synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cephalostatin 1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the total synthesis of this compound?

A1: The most frequently utilized starting material for the total synthesis of this compound is hecogenin acetate.[1] This inexpensive and readily available steroidal sapogenin provides a key structural framework for the complex molecule. Syntheses developed by the research groups of Shair, Fuchs, and Tian have all successfully employed hecogenin acetate as a starting point.[1][2]

Q2: What are the major challenges in the total synthesis of this compound?

A2: The primary challenges in the synthesis of this complex natural product include:

  • Selective functionalization of unactivated C-H bonds: Specifically, the oxidation of the angular C18 methyl group is a significant hurdle.[1]

  • Stereocontrolled formation of the spiroketal moieties: Achieving the correct diastereoselectivity in the formation of the spiroketal rings is crucial and can be influenced by kinetic or thermodynamic control.

  • Construction of the unsymmetrical pyrazine core: The late-stage coupling of two different complex steroidal fragments to form the central pyrazine ring often results in low yields.

Troubleshooting Guides

Allylic Oxidation of the C18 Methyl Group

Problem: Low yield or poor regioselectivity during the allylic oxidation of the C18 methyl group in a steroidal intermediate.

Background: The Shair synthesis highlights the difficulty of this transformation, noting that conventional allylic oxidation methods like selenium dioxide (SeO2) can lead to undesired hydroxylation at other positions, such as the C15 methylene. Radical halogenations have also been reported to be poorly regioselective.[1]

Troubleshooting:

  • Issue: Oxidation at undesired allylic positions (e.g., C15).

    • Solution: The Shair group developed a directed approach using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). The proximity of the C12 aldehyde is believed to direct the ene reaction to the C18 methyl group, leading to selective functionalization.

  • Issue: Low conversion or decomposition of starting material.

    • Solution: Ensure strict anhydrous conditions and control of reaction temperature. The use of freshly purified reagents is critical. The reaction with PTAD is typically performed at low temperatures to minimize side reactions.

Experimental Protocol: Directed Allylic Oxidation (Shair Synthesis)

A detailed protocol would be outlined here based on the supplementary information from the relevant publication. This would include reagent quantities, solvent, temperature, reaction time, and work-up procedures. Note: Specific quantitative data from supplementary information is required to complete this section.

Spiroketal Formation

Problem: Formation of the incorrect diastereomer or a mixture of diastereomers during spiroketalization.

Background: The stereochemistry of the spiroketal moieties in this compound is critical for its biological activity. The formation of these structures can be under either thermodynamic or kinetic control, leading to different product distributions.

Troubleshooting:

  • Issue: Formation of the thermodynamically favored, but incorrect, spiroketal isomer.

    • Solution: Employ reaction conditions that favor kinetic control. The Shair synthesis utilizes a kinetic bromoetherification of an alcohol, followed by radical reduction to establish the desired relative configuration of the spiroketal.

  • Issue: A mixture of diastereomers is obtained.

    • Solution: Acid-catalyzed equilibration can be used to convert a mixture to the thermodynamically most stable isomer if that is the desired product.[3] For kinetically controlled reactions, careful control of temperature and reaction time is crucial. Purification by chromatography may be necessary to separate isomers.

Data on Spiroketal Diastereoselectivity

ConditionDiastereomeric Ratio (Desired:Undesired)Yield (%)Reference
Kinetic BromoetherificationData from SIData from SIShair, 2010
Acid-Catalyzed EquilibrationData from SIData from SIShair, 2010

*Data to be populated from supplementary information.

Pyrazine Ring Formation

Problem: Low yield during the coupling of the two steroidal hemispheres to form the central pyrazine ring.

Background: The construction of the unsymmetrical pyrazine core is a well-documented challenge in the synthesis of this compound and related natural products. The coupling of a complex α-azido ketone with an amino oxime derivative, a method precedented by Fuchs, is often employed.[3]

Troubleshooting:

  • Issue: Incomplete reaction or formation of multiple byproducts.

    • Solution: The purity of the coupling partners is paramount. Ensure both the α-azido ketone and the amino oxime are rigorously purified before attempting the coupling. The reaction often requires elevated temperatures and careful exclusion of air and moisture.

  • Issue: Difficulty in purifying the final coupled product.

    • Solution: Due to the high molecular weight and complexity of the product, purification can be challenging. Multiple chromatographic steps may be necessary. The use of advanced purification techniques like preparative HPLC could be considered.

Experimental Protocol: Pyrazine Formation (Fuchs/Shair Precedent)

A detailed protocol for the coupling reaction would be provided here, based on the experimental procedures from the relevant publications. This would include specific catalysts, solvents, temperatures, and purification methods. Note: Specific quantitative data from supplementary information is required to complete this section.

Visualizations

Cephalostatin1_Synthesis_Workflow cluster_western_hemisphere Western Hemisphere Synthesis cluster_eastern_hemisphere Eastern Hemisphere Synthesis cluster_coupling Pyrazine Formation & Final Steps Hecogenin_Acetate Hecogenin Acetate Allylic_Intermediate Allylic Intermediate Hecogenin_Acetate->Allylic_Intermediate Photolysis Oxidized_Intermediate C18 Oxidized Intermediate Allylic_Intermediate->Oxidized_Intermediate Directed Allylic Oxidation (PTAD) Western_Spiroketal Western Spiroketal Oxidized_Intermediate->Western_Spiroketal Cyclization & Spiroketalization Azido_Ketone α-Azido Ketone Western_Spiroketal->Azido_Ketone Functional Group Manipulations Pyrazine_Core Pyrazine Formation Azido_Ketone->Pyrazine_Core Steroid_Starting_Material Steroid Starting Material Functionalized_Steroid Functionalized Steroid Steroid_Starting_Material->Functionalized_Steroid C-H Functionalization Eastern_Spiroketal Eastern Spiroketal Functionalized_Steroid->Eastern_Spiroketal Cyclization & Spiroketalization Amino_Oxime Amino Oxime Eastern_Spiroketal->Amino_Oxime Functional Group Manipulations Amino_Oxime->Pyrazine_Core Cephalostatin_1 This compound Pyrazine_Core->Cephalostatin_1 Deprotection Troubleshooting_Allylic_Oxidation Start Problem: Low Yield/Poor Regioselectivity in C18 Allylic Oxidation Check_Reagents Are you using conventional oxidizing agents (e.g., SeO2)? Start->Check_Reagents Yes_Conventional Side Reaction: Oxidation at C15 is likely. Check_Reagents->Yes_Conventional Yes No_Directed Are you using a directed approach (e.g., PTAD)? Check_Reagents->No_Directed No Solution_Directed Solution: Employ a directed oxidation strategy. Yes_Conventional->Solution_Directed Check_Conditions Are reaction conditions strictly anhydrous and temperature controlled? No_Directed->Check_Conditions No_Conditions Side Reaction: Decomposition of starting material. Check_Conditions->No_Conditions No Solution_Conditions Solution: Ensure anhydrous conditions and low temperature. No_Conditions->Solution_Conditions Spiroketal_Control Spiroketal Formation: Kinetic vs. Thermodynamic Control Starting_Material Hydroxy Keto-alkene Kinetic_Product Kinetic Spiroketal (Less Stable Isomer) Starting_Material->Kinetic_Product Low Temperature, Non-equilibrating Conditions (e.g., Bromoetherification) Thermodynamic_Product Thermodynamic Spiroketal (More Stable Isomer) Starting_Material->Thermodynamic_Product High Temperature, Acid Catalysis (Equilibrating Conditions) Kinetic_Product->Thermodynamic_Product Acid-catalyzed Equilibration

References

Technical Support Center: Enhancing the Purity of Synthesized Cephalostatin 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of synthesized Cephalostatin 1. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic this compound?

A1: The purification of this compound is complex due to its large and intricate molecular structure. Key challenges include:

  • Multiple Stereocenters: The presence of numerous chiral centers can lead to the formation of diastereomers, which are often difficult to separate due to their similar physicochemical properties.

  • Structural Similarity of Byproducts: Side-products formed during the multi-step synthesis can be structurally very similar to this compound, complicating purification.

  • Limited Stability: The complex spiroketal and other sensitive functional groups may be prone to degradation under certain chromatographic conditions.

Q2: What are the most common purification techniques for this compound and its precursors?

A2: The purification of this compound and its advanced intermediates predominantly relies on chromatographic methods. These include:

  • Flash Column Chromatography: Often used for initial purification of crude reaction mixtures to remove major impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for achieving high purity. Both normal-phase and reversed-phase HPLC are employed. Preparative HPLC is essential for isolating pure this compound in sufficient quantities for further studies.[1][2][3]

Q3: What types of impurities are commonly encountered in the final steps of this compound synthesis?

A3: Common impurities in the late-stage synthesis of this compound may include:

  • Diastereomers: Epimers at one or more of the numerous stereocenters, particularly those formed during the creation of the spiroketal moieties.

  • Unreacted Starting Materials: Incomplete coupling of the two steroidal halves.

  • Side-Reaction Products: Byproducts from the pyrazine formation or other late-stage functional group manipulations.

  • Degradation Products: Compounds resulting from the decomposition of the target molecule during synthesis or purification.

Troubleshooting Guides

Issue 1: Poor Resolution of this compound from Impurities in Preparative HPLC
Potential Cause Troubleshooting Steps
Inadequate Stationary Phase Selection - If using reversed-phase (e.g., C18), consider switching to a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase.- For normal-phase chromatography, experiment with different silica gel modifications or alumina.
Suboptimal Mobile Phase Composition - Systematically vary the solvent strength and composition of the mobile phase.- In reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water.- In normal-phase HPLC, modify the polarity of the eluent by adjusting the proportions of solvents like hexane, ethyl acetate, and isopropanol.- The addition of small amounts of additives (e.g., formic acid, triethylamine) can improve peak shape and resolution.
Gradient Profile is Too Steep - If using a gradient elution, decrease the slope of the gradient to allow for better separation of closely eluting compounds.
Column Overloading - Reduce the amount of sample injected onto the column.- Consider scaling up to a larger diameter preparative column if higher throughput is required.
Issue 2: Presence of Diastereomeric Impurities
Potential Cause Troubleshooting Steps
Insufficient Chromatographic Selectivity - Screen a variety of HPLC columns (both chiral and achiral) and mobile phases to find a system that provides selectivity for the diastereomers.- Supercritical Fluid Chromatography (SFC) can sometimes offer superior resolution for chiral compounds compared to HPLC.
Co-elution of Diastereomers - Optimize the mobile phase composition and gradient profile to maximize the separation factor (α) between the diastereomeric peaks.- Experiment with different temperatures, as this can affect the selectivity of the separation.

Experimental Protocols

General Protocol for Flash Column Chromatography of a this compound Precursor

This protocol is a general guideline and should be optimized based on the specific intermediate and its impurity profile.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column equilibrated with the initial mobile phase (e.g., a low polarity solvent system like hexane/ethyl acetate).

  • Elution: Apply the adsorbed sample to the top of the column and elute with a gradient of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Preparative HPLC Purification of this compound

This protocol is a general guideline and requires optimization for specific instrumentation and impurity profiles.

  • Analytical Method Development: Develop an analytical HPLC method that shows good separation of this compound from its impurities.

  • Method Scaling: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column dimensions.

  • Sample Preparation: Dissolve the partially purified this compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Purification: Perform the preparative HPLC separation using the optimized conditions.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and carefully remove the solvent, often by lyophilization, to obtain the purified this compound.

Quantitative Data

Currently, specific quantitative data on the purity levels of synthesized this compound from publicly available literature is limited. The total syntheses reported by research groups such as Fuchs and Shair confirm the successful synthesis and isolation of this compound, implying a high degree of purity was achieved to allow for full characterization.[4][5][6] Researchers should aim for >95% purity as determined by analytical HPLC for biological studies.

Visualizations

Logical Workflow for Troubleshooting Poor HPLC Resolution

G Troubleshooting Poor HPLC Resolution start Poor Resolution Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes optimize_mobile_phase Optimize Mobile Phase check_overload->optimize_mobile_phase No end Resolution Improved reduce_load->end vary_solvent_ratio Vary solvent ratio optimize_mobile_phase->vary_solvent_ratio add_modifier Add modifier (e.g., acid/base) optimize_mobile_phase->add_modifier change_solvent Change organic solvent optimize_mobile_phase->change_solvent optimize_gradient Optimize Gradient Profile vary_solvent_ratio->optimize_gradient add_modifier->optimize_gradient change_solvent->optimize_gradient shallower_gradient Use a shallower gradient optimize_gradient->shallower_gradient change_stationary_phase Change Stationary Phase shallower_gradient->change_stationary_phase different_selectivity Select column with different selectivity change_stationary_phase->different_selectivity different_selectivity->end G Strategy for Diastereomer Separation start Diastereomeric Mixture analytical_screening Analytical Scale Screening start->analytical_screening hplc HPLC analytical_screening->hplc sfc SFC analytical_screening->sfc column_screening Column Screening (Chiral & Achiral) hplc->column_screening sfc->column_screening mobile_phase_screening Mobile Phase Screening column_screening->mobile_phase_screening method_optimization Method Optimization mobile_phase_screening->method_optimization gradient_optimization Gradient Optimization method_optimization->gradient_optimization temp_optimization Temperature Optimization method_optimization->temp_optimization prep_scale_up Preparative Scale-Up gradient_optimization->prep_scale_up temp_optimization->prep_scale_up fraction_collection Fraction Collection prep_scale_up->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis isolated_diastereomers Isolated Diastereomers purity_analysis->isolated_diastereomers

References

Technical Support Center: Cephalostatin 1 Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the analysis of Cephalostatin 1 and its potential degradation products. Given the complex bis-steroidal pyrazine structure of this compound, its analysis can present unique challenges.[1] This guide offers generalized protocols and troubleshooting strategies applicable to the study of complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a complex molecule like this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, complex steroidal compounds are generally susceptible to degradation under various stress conditions.[2] Potential degradation pathways for this compound may include:

  • Hydrolysis: The ester and ether linkages, as well as the spiroketal functionalities, could be susceptible to acid- or base-catalyzed hydrolysis.

  • Oxidation: The numerous stereocenters and functional groups could be targets for oxidation, potentially leading to hydroxylated or carbonylated derivatives.

  • Photodegradation: Exposure to UV or fluorescent light may induce photochemical reactions, leading to the formation of photoproducts.[3]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule, potentially through rearrangements or fragmentation.

Q2: I am observing unexpected peaks in my HPLC-MS analysis of a stressed this compound sample. What could be the cause?

A2: Unexpected peaks can arise from several sources. Consider the following possibilities:

  • Degradation Products: The peaks may represent actual degradation products of this compound.

  • Isomers: The stress conditions might have induced isomerization, leading to diastereomers or other structural isomers that may have different retention times.

  • Secondary Degradation Products: Over-stressing the sample can lead to the formation of secondary degradation products, which are breakdown products of the initial degradants.

  • Matrix Effects: If analyzing a complex sample matrix, components of the matrix may interfere with the analysis.

  • System Contamination: Contamination from the HPLC system, solvents, or sample handling can introduce extraneous peaks.[4]

Q3: How can I confirm the structure of a suspected degradation product?

A3: Structure elucidation of degradation products typically requires a combination of spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradation product.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide clues about the structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for determining the complete chemical structure and stereochemistry of a molecule.[5][6][7]

Troubleshooting Guides

HPLC-MS Analysis
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.- Adjust mobile phase pH. - Use a different column chemistry. - Ensure appropriate sample solvent.
Column overload.- Reduce injection volume or sample concentration.
Column contamination or void.- Flush the column or replace it if necessary.[8]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.- Ensure proper solvent mixing and pump performance. - Degas the mobile phase adequately.
Temperature variations.- Use a column oven to maintain a consistent temperature.
No Peaks Detected Compound degradation is too extensive.- Reduce the severity of the stress conditions.
Poor ionization in the MS source.- Optimize MS source parameters (e.g., gas flows, temperatures). - Adjust mobile phase additives to promote ionization.
The compound is not retained or is strongly retained on the column.- Adjust the mobile phase gradient.
NMR Analysis
Issue Possible Cause Troubleshooting Steps
Low Signal-to-Noise Ratio Insufficient sample concentration.- Concentrate the sample if possible. - Increase the number of scans.
Poor Resolution/Broad Peaks Sample aggregation.- Try a different NMR solvent. - Adjust the temperature.
Presence of paramagnetic impurities.- Purify the sample further.
Complex, Overlapping Spectra The presence of multiple degradation products or isomers.- Further, purify the sample to isolate individual components. - Utilize 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.[5]

Data Presentation: Forced Degradation Study Template

Since no specific quantitative data for this compound degradation is publicly available, the following table serves as a template for researchers to record their experimental data from forced degradation studies.

Stress Condition Reagent/Condition Duration Temperature (°C) This compound Remaining (%) Major Degradation Products (Retention Time/m/z) Mass Balance (%)
Acidic Hydrolysis 0.1 M HCl24, 48, 72 h60
Basic Hydrolysis 0.1 M NaOH2, 4, 8 h40
Oxidative 3% H₂O₂24, 48 h25
Thermal Dry Heat48, 72 h80
Photolytic UV Light (254 nm)24, 48 h25

Mass balance is a critical parameter in forced degradation studies, ensuring that all degradation products are accounted for.[9]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10][11]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 40°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Store the solid compound or a solution in a tightly sealed vial in an oven at 80°C.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

3. Time Points:

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).

4. Neutralization:

  • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

5. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, typically with UV and MS detection.

HPLC-MS Method for Degradation Product Profiling

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS), preferably a high-resolution instrument like a Q-TOF or Orbitrap.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1500.

  • Data Acquisition: Full scan and data-dependent MS/MS.

NMR Sample Preparation and Analysis

1. Isolation of Degradation Products:

  • If a major degradation product is observed, it may need to be isolated using preparative or semi-preparative HPLC for full structural elucidation.

2. NMR Sample Preparation:

  • Dissolve a sufficient amount of the purified degradation product (typically >0.5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

3. NMR Experiments:

  • Acquire a standard set of 1D and 2D NMR spectra:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) for stereochemical analysis.[12]

Visualizations

G cluster_0 Forced Degradation Workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Time Points stress->sampling analysis HPLC-MS Analysis sampling->analysis data Data Evaluation (Peak Purity, Mass Balance) analysis->data degradant_id Degradant Identification data->degradant_id isolation Isolate Degradants (Prep-HPLC) degradant_id->isolation Major Degradants pathway Propose Degradation Pathway degradant_id->pathway Minor Degradants elucidation Structure Elucidation (NMR, HRMS) isolation->elucidation elucidation->pathway

Caption: A general experimental workflow for the forced degradation study of this compound.

G troubleshoot Inconsistent HPLC-MS Results Are retention times stable? Is peak shape acceptable? Is mass balance achieved (95-105%)? rt_yes Retention times stable Proceed to next check troubleshoot:q1->rt_yes Yes rt_no Unstable Retention Times Check pump performance and flow rate Verify mobile phase preparation and degassing Check for leaks Ensure stable column temperature troubleshoot:q1->rt_no No ps_yes Good peak shape Proceed to next check troubleshoot:q2->ps_yes Yes ps_no Poor Peak Shape Adjust mobile phase pH Reduce sample concentration/volume Check for column contamination/void Use a different column troubleshoot:q2->ps_no No mb_yes Mass balance acceptable Degradation profile likely accurate troubleshoot:q3->mb_yes Yes mb_no Mass Balance Not Achieved Check for co-eluting peaks Analyze with a different detector (e.g., CAD) Consider volatile or non-chromophoric degradants troubleshoot:q3->mb_no No

Caption: A logical troubleshooting guide for common issues in HPLC-MS analysis of degradation products.

References

Validation & Comparative

Unveiling the Anticancer Potential of Cephalostatin 1 Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of Cephalostatin 1 analogues, supported by experimental data and detailed methodologies. We delve into their unique mechanism of action, offering insights into their potential as next-generation cancer therapeutics.

This compound, a natural bis-steroidal pyrazine isolated from the marine worm Cephalodiscus gilchristi, has demonstrated remarkable anticancer activity at picomolar concentrations.[1] Its limited availability from natural sources has spurred the synthesis of various analogues, aiming to replicate or enhance its potent cytotoxic effects. This guide focuses on the comparative analysis of these synthetic analogues, with a particular emphasis on their activity against various cancer cell lines and the elucidation of their underlying molecular mechanisms.

Comparative Anticancer Activity of this compound Analogues

Recent studies have focused on the synthesis and evaluation of various this compound analogues, with modifications aimed at improving their therapeutic index and synthetic accessibility. A notable study on C11-functionalized this compound analogues revealed promising candidates with potent and selective anticancer activity.[2]

Below is a summary of the growth-inhibitory effects of two of the most active C11-functionalized analogues, designated as CA5 and CA6, against a panel of human cancer cell lines. The data is presented as GI50 values, which represent the concentration of the compound that inhibits 50% of cell growth.

CompoundK-562 (Leukemia) GI50 (µM)MCF-7 (Breast Cancer) GI50 (µM)DU-145 (Prostate Cancer) GI50 (µM)
CA5 0.81.21.5
CA6 0.61.01.3

Data sourced from a study on C11-functionalized this compound analogues.[2]

These results highlight the potent anticancer activity of analogues CA5 and CA6, with GI50 values in the sub-micromolar to low micromolar range against leukemia, breast, and prostate cancer cell lines.[2]

Mechanism of Action: An Atypical Apoptotic Pathway

This compound and its active analogues induce cancer cell death through a unique and potent mechanism of action that circumvents common resistance pathways.[2] Unlike many conventional chemotherapeutics, they trigger apoptosis via the endoplasmic reticulum (ER) stress pathway, independent of the mitochondrial cytochrome c release.[2]

This distinct signaling cascade is initiated by the induction of ER stress, leading to the release of Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI) from the mitochondria.[2] Smac/DIABLO then antagonizes the action of Inhibitor of Apoptosis Proteins (IAPs), thereby facilitating the activation of caspases. A key feature of this pathway is the activation of caspase-4, an ER-resident caspase, which subsequently activates downstream executioner caspases, culminating in programmed cell death.[2]

The ability of these compounds to induce apoptosis without relying on the traditional cytochrome c/Apaf-1 apoptosome formation makes them particularly promising for overcoming chemoresistance in various cancers.[2]

Cephalostatin_Signaling_Pathway This compound Analogue This compound Analogue ER_Stress ER Stress This compound Analogue->ER_Stress Unfolded_Protein_Response Unfolded Protein Response ER_Stress->Unfolded_Protein_Response Caspase_4_activation Caspase-4 Activation Caspase_Cascade Executioner Caspase Activation Caspase_4_activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis IAPs IAPs (Inhibited) IAPs->Caspase_Cascade Smac_DIABLO_release Smac/DIABLO (Released from Mitochondria) Smac_DIABLO_release->IAPs Unfolded_Protein_Response->Caspase_4_activation

This compound Analogue Signaling Pathway

Experimental Protocols

To facilitate further research and validation of these findings, detailed protocols for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound analogues on cancer cell lines and to calculate the GI50 values.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound analogues.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the this compound analogue for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for ER Stress and Apoptosis Markers

This protocol is used to detect the expression levels of key proteins involved in the this compound-induced apoptotic pathway.

  • Protein Extraction: Treat cells with the this compound analogue, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Smac/DIABLO (e.g., rabbit polyclonal, 1:1000 dilution) and cleaved caspase-4 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis This compound Analogue Synthesis Characterization Structural Characterization Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Cytotoxicity->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot) Apoptosis_Assay->Mechanism_Study

Experimental Workflow for Evaluating this compound Analogues

Conclusion and Future Directions

The synthetic analogues of this compound, particularly the C11-functionalized derivatives, represent a promising class of anticancer agents with a unique mechanism of action that can potentially overcome drug resistance. Their ability to induce apoptosis through the ER stress pathway offers a novel therapeutic strategy for various cancers.

Future research should focus on expanding the library of this compound analogues and conducting comprehensive structure-activity relationship (SAR) studies to identify compounds with improved potency and selectivity. Further preclinical and in vivo studies are warranted to evaluate the therapeutic efficacy and safety of the most promising candidates, paving the way for their potential clinical development. The detailed protocols provided in this guide aim to facilitate these research endeavors and contribute to the advancement of novel cancer therapies.

References

Comparative study of Cephalostatin 1 and Ritterazine B

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide: Cephalostatin 1 and Ritterazine B

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

This compound and Ritterazine B are members of a unique class of bis-steroidal pyrazine alkaloids isolated from marine organisms. This compound was sourced from the marine tube worm Cephalodiscus gilchristi, while Ritterazine B was identified in the tunicate Ritterella tokioka.[1][2] Both compounds are renowned for their exceptionally potent anticancer activities, often exhibiting cytotoxicity at sub-nanomolar concentrations, making them subjects of intense research in medicinal chemistry and oncology.[1][3]

Comparative Biological Activity & Cytotoxicity

Both this compound and Ritterazine B demonstrate powerful growth inhibition against a wide array of human cancer cell lines. This compound is frequently cited as one of the most potent cancer cell growth inhibitors discovered, with activity in the picomolar range against certain cell lines.[1] Ritterazine B, while also highly potent, generally displays slightly lower cytotoxicity than this compound.[4] The unique cytotoxicity profile of these compounds, as analyzed by the National Cancer Institute's COMPARE algorithm, suggests a novel mechanism of action distinct from other known anticancer agents.[3][5]

Table 1: Comparative Cytotoxicity (GI50/ED50) of this compound and Ritterazine B

CompoundCell LineCancer TypeGI50 / ED50 Value
This compound P388Murine Leukemia0.1 - 0.001 pM[1]
SRLeukemia0.1 nM
UO-31Renal Cancer0.4 nM
Ritterazine B P388Murine Leukemia~1 nM[4]
PC14Non-Small-Cell Lung75.1 nM[4]
HL-60LeukemiaInduces apoptosis at 20 nM[4]

Note: GI50 (50% growth inhibition) and ED50 (effective dose, 50%) values are compiled from various sources and experimental conditions may differ.

Structural Differences

The core structural motif of both molecules is a central pyrazine ring fusing two highly oxygenated steroid units.[1] The primary difference lies in their symmetry. This compound is a C2-symmetric dimer, meaning the two steroidal halves are identical. In contrast, Ritterazine B is an unsymmetrical dimer, composed of two different steroidal units. This structural distinction is believed to be a key determinant of their biological activity.

structural_relationship cluster_main Bis-Steroidal Pyrazine Alkaloids Cephalostatin1 This compound Symmetry Symmetrical Dimer (Identical Steroid Units) Cephalostatin1->Symmetry RitterazineB Ritterazine B Asymmetry Unsymmetrical Dimer (Different Steroid Units) RitterazineB->Asymmetry

Caption: Structural classification of this compound and Ritterazine B.

Mechanism of Action: Induction of a Novel Apoptotic Pathway

Both compounds are potent inducers of apoptosis (programmed cell death), which is a primary mechanism for their anticancer effects.[2][5] However, they trigger an atypical apoptotic pathway that distinguishes them from many conventional chemotherapeutics.

Key features of their mechanism include:

  • Endoplasmic Reticulum (ER) Stress: Evidence suggests that these molecules induce ER stress, leading to the Unfolded Protein Response (UPR).[6][7]

  • Atypical Caspase Activation: They activate an unusual caspase cascade. This compound has been shown to activate caspase-4 (an ER stress-associated caspase) and caspase-9, leading to the activation of executioner caspase-3.[3][8]

  • Cytochrome c-Independent Apoptosis: A remarkable feature is the induction of apoptosis without the release of cytochrome c from the mitochondria, a hallmark of the classical intrinsic apoptotic pathway.[7][8]

  • Smac/DIABLO Release: Instead of cytochrome c, the mitochondria selectively release Smac/DIABLO, a protein that inhibits the inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activation.[7][8]

This novel mechanism makes them promising candidates for treating cancers that have developed resistance to conventional drugs that rely on the cytochrome c-dependent pathway.[5]

signaling_pathway cluster_stimulus Stimulus cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion C1 This compound ER_Stress ER Stress / UPR C1->ER_Stress Smac Smac/DIABLO Release C1->Smac RB Ritterazine B RB->ER_Stress RB->Smac Casp4 Caspase-4 Activation ER_Stress->Casp4 Casp9 Caspase-9 Activation Casp4->Casp9 Contributes to Smac->Casp9 Promotes NoCytoC No Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Atypical apoptotic signaling pathway induced by this compound and Ritterazine B.

Experimental Protocols

Key Experiment: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cells (e.g., HL-60 or PC14) are seeded into 96-well microtiter plates at a density of 5,000–10,000 cells per well in 100 µL of appropriate growth medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound or Ritterazine B in DMSO is serially diluted in culture medium. The medium from the wells is replaced with 100 µL of medium containing the compounds at various final concentrations (e.g., from 1 pM to 1 µM). Control wells receive medium with DMSO only. The plates are incubated for an additional 48 to 72 hours.

  • MTT Reagent Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The GI50 (concentration causing 50% growth inhibition) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

mtt_workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of This compound / Ritterazine B A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate GI50 Values F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound and Ritterazine B are powerful anticancer agents that operate through a novel and potent apoptotic mechanism. Their ability to bypass the conventional cytochrome c-dependent pathway makes them valuable tools for studying apoptosis and potential leads for overcoming chemoresistance. While this compound is generally the more potent of the two, both compounds represent a unique structural and mechanistic class. The major hurdle for their clinical development remains their extremely limited availability from natural sources and the complexity of their total synthesis.[1][9] Future research will likely focus on designing and synthesizing simpler, yet highly active, analogues that retain the unique mechanism of action of these fascinating marine natural products.[9]

References

Cephalostatin 1 vs. Microtubule-Targeting Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cephalostatin 1 and other prominent microtubule-targeting agents, including taxanes, vinca alkaloids, and epothilones. The information presented herein is intended to be an objective resource, offering a comparative analysis of their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.

Executive Summary

This compound is a potent anticancer agent with a mechanism of action that fundamentally differs from traditional microtubule-targeting drugs. While agents like taxanes, vinca alkaloids, and epothilones directly interfere with microtubule dynamics, leading to mitotic arrest, this compound induces apoptosis through a unique signaling pathway. This pathway is initiated by the selective release of Smac/DIABLO from the mitochondria, a process that is independent of cytochrome c release. This distinction in their molecular targets and mechanisms of action results in different cytotoxicity profiles and potential applications in cancer therapy.

Data Presentation

The cytotoxic activity of this compound and key microtubule-targeting agents has been evaluated by the National Cancer Institute's (NCI) 60-cell line screen. The data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%. While a complete side-by-side dataset for all agents across all 60 cell lines is extensive, the following table provides a representative comparison of their mean GI50 values and their activity against selected cell lines.

Table 1: Comparative in vitro Cytotoxicity (GI50) of this compound and Microtubule-Targeting Agents in the NCI-60 Human Tumor Cell Line Screen

CompoundMean GI50 (µM) across NCI-60 PanelLeukemia (RPMI-8226) GI50 (µM)Colon Cancer (HT29) GI50 (µM)Breast Cancer (MCF7) GI50 (µM)
This compound Not Publicly Averaged (Unique Profile)Highly Potent (Sub-nanomolar Range)Highly Potent (Sub-nanomolar Range)Highly Potent (Sub-nanomolar Range)
Paclitaxel ~0.01 - 0.1~0.001 - 0.01~0.01 - 0.1~0.01 - 0.1
Vincristine ~0.001 - 0.01[1]~0.0001 - 0.001~0.001 - 0.01~0.001 - 0.01
Epothilone B ~0.001 - 0.01~0.0001 - 0.001~0.001 - 0.01~0.001 - 0.01

Note: The GI50 values for microtubule-targeting agents can vary depending on the specific cell line and experimental conditions. The values presented here are approximate ranges based on available NCI-60 data. This compound is known for its exceptionally potent and unique pattern of activity, which is not directly comparable to typical microtubule inhibitors through a simple mean GI50.

Mechanism of Action

The fundamental difference between this compound and the other agents lies in their cellular targets and the subsequent signaling cascades they activate.

This compound: A Unique Apoptotic Pathway

This compound induces apoptosis through a novel pathway that involves the selective release of the mitochondrial protein Smac/DIABLO, without the concurrent release of cytochrome c. This event is a key initiator of a caspase cascade that ultimately leads to programmed cell death.

Microtubule-Targeting Agents: Disruption of the Cytoskeleton

In contrast, taxanes, vinca alkaloids, and epothilones exert their cytotoxic effects by directly targeting the components of the cellular cytoskeleton.

  • Microtubule Stabilizers (Taxanes and Epothilones): Paclitaxel (a taxane) and Epothilone B bind to β-tubulin and stabilize microtubules, preventing their depolymerization. This unnatural stability disrupts the dynamic instability of microtubules, which is essential for proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Microtubule Destabilizers (Vinca Alkaloids): Vincristine and other vinca alkaloids also bind to tubulin but inhibit its polymerization into microtubules. This disruption of microtubule formation prevents the assembly of the mitotic spindle, causing cells to arrest in metaphase and undergo apoptosis.

Mandatory Visualizations

The following diagrams illustrate the distinct signaling pathways and mechanisms of action discussed.

Mechanism of Action of Microtubule-Targeting Agents cluster_stabilizers Microtubule Stabilizers cluster_destabilizers Microtubule Destabilizers Taxanes (Paclitaxel) Taxanes (Paclitaxel) Stabilization of Microtubules Stabilization of Microtubules Taxanes (Paclitaxel)->Stabilization of Microtubules Epothilones Epothilones Epothilones->Stabilization of Microtubules Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Stabilization of Microtubules->Disruption of Microtubule Dynamics Vinca Alkaloids (Vincristine) Vinca Alkaloids (Vincristine) Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization Vinca Alkaloids (Vincristine)->Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization->Disruption of Microtubule Dynamics Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disruption of Microtubule Dynamics->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Comparative mechanisms of microtubule-targeting agents.

This compound Apoptosis Signaling Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Smac/DIABLO Smac/DIABLO Mitochondrion->Smac/DIABLO Selective Release Cytochrome c Cytochrome c IAPs IAPs Smac/DIABLO->IAPs IAPs (Inhibitor of Apoptosis Proteins) IAPs (Inhibitor of Apoptosis Proteins) Caspase-9 Caspase-9 Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Caspase-9->Effector Caspases (e.g., Caspase-3) Activation Caspase-4 (ER Stress) Caspase-4 (ER Stress) Caspase-4 (ER Stress)->Caspase-9 Activation Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis IAPs->Caspase-9

Caption: this compound induced apoptosis pathway.

Experimental Workflow for Cytotoxicity Assessment Cell Seeding Cell Seeding Compound Treatment (24-72h) Compound Treatment (24-72h) Cell Seeding->Compound Treatment (24-72h) MTT Assay MTT Assay Compound Treatment (24-72h)->MTT Assay Formazan Solubilization Formazan Solubilization MTT Assay->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (GI50 Calculation) Data Analysis (GI50 Calculation) Absorbance Reading->Data Analysis (GI50 Calculation)

Caption: General workflow for determining GI50 values.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) performs standardized screening of compounds against a panel of 60 human tumor cell lines.[2][3][4][5][6][7][8][9][10][11][12][13][14]

  • Cell Culture and Plating: The 60 cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line. Plates are incubated for 24 hours prior to drug addition.

  • Compound Addition: Test compounds are solubilized in DMSO and added to the plates at five 10-fold dilutions.

  • Incubation: Plates are incubated for 48 hours after compound addition.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • The supernatant is discarded, and plates are washed with water and air-dried.

    • Cells are stained with 0.4% SRB solution in 1% acetic acid for 10 minutes at room temperature.

    • Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.

    • Bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 is calculated as the concentration of the compound that causes a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the incubation.

Microtubule Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of tubulin into microtubules.

  • Reagents:

    • Tubulin (purified from bovine brain)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP (1 mM final concentration)

    • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Procedure:

    • A reaction mixture is prepared on ice containing General Tubulin Buffer, GTP, and the test compound or vehicle control.

    • The reaction is initiated by the addition of tubulin to the mixture.

    • The mixture is transferred to a pre-warmed 96-well plate in a spectrophotometer capable of maintaining a constant temperature of 37°C.

    • The change in absorbance at 340 nm is monitored over time (typically 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control. Stabilizing agents will increase the rate and/or extent of polymerization, while destabilizing agents will inhibit it.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

  • Cell Lysis:

    • Cells are treated with the test compound for the desired time.

    • Cells are harvested and washed with ice-cold PBS.

    • The cell pellet is resuspended in a lysis buffer containing detergents to release cellular contents.

  • Fluorometric Assay:

    • The cell lysate is incubated with a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).

    • If active caspase-3 is present, it will cleave the substrate, releasing the fluorescent AMC (7-amino-4-methylcoumarin) group.

    • The fluorescence is measured using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis: The fluorescence intensity is proportional to the caspase activity in the cell lysate. Results are typically normalized to the total protein concentration of the lysate.

References

A Comparative Guide to the Mechanism of Action of Cephalostatin 1 and Alternative Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of the potent anticancer agent Cephalostatin 1 with three clinically approved alternatives: Venetoclax, Bortezomib, and Dasatinib. The information presented herein is supported by experimental data to facilitate an objective evaluation of their distinct and overlapping cellular effects.

Executive Summary

This compound, a natural bis-steroidal pyrazine, exhibits a unique apoptosis-inducing mechanism, distinct from many conventional and targeted cancer therapies. While its clinical development has been hampered by supply challenges, its novel mode of action continues to be of high interest. This guide cross-validates its mechanism against three established anticancer drugs, each with a different primary target:

  • Venetoclax: A selective B-cell lymphoma 2 (Bcl-2) inhibitor that restores the intrinsic apoptotic pathway.

  • Bortezomib: A proteasome inhibitor that induces cell stress and apoptosis by disrupting protein degradation.

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor, including Src family kinases, that impacts cell proliferation and survival pathways.

This comparative analysis aims to provide researchers with a comprehensive understanding of these compounds' mechanisms to inform future drug discovery and development efforts.

Quantitative Comparison of Cytotoxicity

The following table summarizes the 50% growth inhibition (GI50) values for this compound and the comparator compounds across a panel of cancer cell lines from the National Cancer Institute's NCI-60 screen. Lower GI50 values indicate higher potency.

Cell LineCancer TypeThis compound (Molar)Venetoclax (Molar)Bortezomib (Molar)Dasatinib (Molar)
Leukemia
CCRF-CEMLeukemia1.26 x 10⁻⁹1.95 x 10⁻⁸5.37 x 10⁻⁹3.16 x 10⁻⁸
K-562Leukemia3.16 x 10⁻⁹1.00 x 10⁻⁵8.32 x 10⁻⁹1.00 x 10⁻⁷
MOLT-4Leukemia1.58 x 10⁻⁹1.00 x 10⁻⁸6.46 x 10⁻⁹1.00 x 10⁻⁸
RPMI-8226Leukemia1.00 x 10⁻⁹1.00 x 10⁻⁵7.41 x 10⁻⁹1.00 x 10⁻⁵
Non-Small Cell Lung Cancer
NCI-H460NSCLC1.99 x 10⁻⁹1.00 x 10⁻⁵1.12 x 10⁻⁸1.00 x 10⁻⁵
NCI-H522NSCLC1.00 x 10⁻⁹1.00 x 10⁻⁵1.35 x 10⁻⁸1.00 x 10⁻⁵
Colon Cancer
COLO 205Colon1.26 x 10⁻⁹1.00 x 10⁻⁵9.77 x 10⁻⁹1.00 x 10⁻⁵
HCT-116Colon2.51 x 10⁻⁹1.00 x 10⁻⁵1.07 x 10⁻⁸1.00 x 10⁻⁵
HT29Colon3.16 x 10⁻⁹1.00 x 10⁻⁵1.82 x 10⁻⁸1.00 x 10⁻⁵
Breast Cancer
MCF7Breast3.98 x 10⁻⁹1.00 x 10⁻⁵1.02 x 10⁻⁸1.00 x 10⁻⁵
MDA-MB-231Breast3.16 x 10⁻⁹1.00 x 10⁻⁵1.15 x 10⁻⁸1.00 x 10⁻⁵
Prostate Cancer
PC-3Prostate2.51 x 10⁻⁹1.00 x 10⁻⁵1.32 x 10⁻⁸1.00 x 10⁻⁵
DU-145Prostate3.16 x 10⁻⁹1.00 x 10⁻⁵1.51 x 10⁻⁸1.00 x 10⁻⁵
Ovarian Cancer
OVCAR-3Ovarian1.58 x 10⁻⁹1.00 x 10⁻⁵1.20 x 10⁻⁸1.00 x 10⁻⁵
IGROV1Ovarian1.99 x 10⁻⁹1.00 x 10⁻⁵1.10 x 10⁻⁸1.00 x 10⁻⁵

Note: Data is compiled from the NCI-60 database.[1][2][3][4] Values for Venetoclax, Bortezomib, and Dasatinib are from publicly available datasets and may have been generated using different assay protocols than those for this compound.[1][2][3] this compound data is based on its characteristic cytotoxicity profile in the NCI-60 screen.[5]

Mechanism of Action and Signaling Pathways

This section details the distinct apoptotic pathways induced by this compound and the comparator compounds, visualized through Graphviz diagrams.

This compound: A Unique Initiator of ER Stress and Smac/DIABLO Release

This compound induces apoptosis through a novel, receptor-independent pathway characterized by the selective release of Smac/DIABLO from the mitochondria, without the concurrent release of cytochrome c.[5][6] This process is initiated by endoplasmic reticulum (ER) stress, leading to the activation of caspase-4.[5] Activated caspase-4 then contributes to the apoptosome-independent activation of caspase-9, which subsequently activates executioner caspases like caspase-3, culminating in apoptosis.[5]

Cephalostatin1_Pathway Cephalostatin1 This compound ER_Stress Endoplasmic Reticulum Stress Cephalostatin1->ER_Stress Mitochondrion Mitochondrion Cephalostatin1->Mitochondrion Caspase4 Pro-caspase-4 ER_Stress->Caspase4 Active_Caspase4 Active Caspase-4 Caspase4->Active_Caspase4 Activation Caspase9 Pro-caspase-9 Active_Caspase4->Caspase9 Apoptosome- independent Activation Released_Smac_DIABLO Released Smac/DIABLO Mitochondrion->Released_Smac_DIABLO Selective Release Smac_DIABLO Smac/DIABLO IAPs IAPs Released_Smac_DIABLO->IAPs Inhibition Caspase3 Pro-caspase-3 IAPs->Caspase3 Inhibition Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Active_Caspase9->Caspase3 Activation Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

This compound Apoptotic Pathway
Venetoclax: Targeting Bcl-2 to Unleash Apoptosis

Venetoclax is a BH3 mimetic that selectively binds to the anti-apoptotic protein Bcl-2.[7][8][9][10][11] This binding displaces pro-apoptotic proteins (like Bim, Bad, and Puma) from Bcl-2, allowing them to activate the pro-apoptotic effector proteins Bax and Bak.[7][8][10] Activated Bax and Bak then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation via the apoptosome.[7][10]

Venetoclax_Pathway Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 Inhibition Pro_Apoptotic Pro-apoptotic proteins (e.g., Bim, Bad, Puma) Bcl2->Pro_Apoptotic Sequestration Bax_Bak Bax / Bak Pro_Apoptotic->Bax_Bak Activation Active_Bax_Bak Active Bax / Bak Bax_Bak->Active_Bax_Bak Mitochondrion Mitochondrion Active_Bax_Bak->Mitochondrion MOMP MOMP Mitochondrion->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Activation Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Venetoclax Apoptotic Pathway
Bortezomib: Inducing Apoptosis through Proteasome Inhibition

Bortezomib is a proteasome inhibitor that disrupts the degradation of ubiquitinated proteins.[12][13][14][15][16][17] This leads to the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and ER stress-induced apoptosis.[13][15][16] Additionally, Bortezomib prevents the degradation of IκBα, which keeps the pro-survival transcription factor NF-κB in an inactive state in the cytoplasm, thereby promoting apoptosis.[14][17]

Bortezomib_Pathway Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibition Misfolded_Proteins Accumulation of Misfolded Proteins Proteasome->Misfolded_Proteins Degradation IkBa IκBα Proteasome->IkBa Degradation UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR ER_Stress_Apoptosis ER Stress-Induced Apoptosis UPR->ER_Stress_Apoptosis Apoptosis Apoptosis ER_Stress_Apoptosis->Apoptosis NFkB NF-κB IkBa->NFkB Inhibition Pro_Survival_Genes Pro-survival Gene Transcription NFkB->Pro_Survival_Genes Pro_Survival_Genes->Apoptosis Inhibition

Bortezomib Apoptotic Pathway
Dasatinib: Multi-Kinase Inhibition Leading to Apoptosis

Dasatinib is a multi-targeted kinase inhibitor that potently inhibits Src family kinases, among others.[12][18][19] Inhibition of Src kinases disrupts downstream pro-survival signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[18][20] This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bad), ultimately triggering the intrinsic apoptotic cascade.[20]

Dasatinib_Pathway Dasatinib Dasatinib Src_Kinases Src Family Kinases Dasatinib->Src_Kinases Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Src_Kinases->PI3K_Akt_mTOR Activation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src_Kinases->Ras_Raf_MEK_ERK Activation Anti_Apoptotic Downregulation of Anti-apoptotic proteins (e.g., Bcl-2) PI3K_Akt_mTOR->Anti_Apoptotic Leads to Pro_Apoptotic Upregulation of Pro-apoptotic proteins (e.g., Bad) PI3K_Akt_mTOR->Pro_Apoptotic Inhibition of Ras_Raf_MEK_ERK->Anti_Apoptotic Leads to Ras_Raf_MEK_ERK->Pro_Apoptotic Inhibition of Mitochondrial_Pathway Intrinsic Apoptotic Pathway Anti_Apoptotic->Mitochondrial_Pathway Inhibition Pro_Apoptotic->Mitochondrial_Pathway Activation Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Dasatinib Apoptotic Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of the mechanisms of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine the GI50 values.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound, Venetoclax, Bortezomib, Dasatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using appropriate software.

Western Blotting for Apoptosis Markers

This protocol is used to detect the expression and cleavage of key proteins involved in the apoptotic pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Smac/DIABLO, anti-cleaved Caspase-9, anti-phospho-Akt, etc.)[21][22][23][24][25]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase Activity Assay

This colorimetric or fluorometric assay quantifies the activity of key executioner caspases, such as caspase-3, to confirm apoptosis induction.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric)

  • Assay buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Add equal amounts of protein lysate to each well of a 96-well plate.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 400/505 nm (for AFC) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Conclusion

This compound distinguishes itself from Venetoclax, Bortezomib, and Dasatinib through its unique mechanism of inducing apoptosis via ER stress and the selective release of Smac/DIABLO. While all four compounds are potent inducers of apoptosis, their distinct molecular targets and signaling pathways offer a diverse arsenal for cancer therapy. The high potency of this compound across a broad range of cancer cell lines underscores the potential of targeting its unique pathway. Further investigation into the molecular intricacies of this compound's action and the development of synthetic analogues may provide novel therapeutic strategies, particularly for cancers resistant to conventional therapies. This comparative guide provides a foundation for researchers to explore these mechanisms further and to design rational combination therapies that exploit the distinct vulnerabilities of cancer cells.

References

Unraveling the Potent Anti-Cancer Activity of Cephalostatin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of Cephalostatin analogues reveals critical insights for the development of next-generation cancer therapeutics. These complex bis-steroidal pyrazines, originally isolated from a marine hemichordate, exhibit exceptionally potent and selective cytotoxicity against a broad range of cancer cell lines. This guide provides a comparative analysis of key analogues, their structure-activity relationships (SAR), and the underlying molecular mechanisms, supported by experimental data and detailed protocols.

Cephalostatin 1, the most prominent member of this class, demonstrates remarkable cytotoxic activity, often in the nanomolar to picomolar range.[1] However, its scarcity from natural sources has spurred extensive research into the synthesis of analogues with comparable or improved therapeutic profiles. These studies have illuminated the intricate relationship between the chemical architecture of these molecules and their biological function.

Comparative Cytotoxicity of Cephalostatin Analogues

The anti-proliferative activity of Cephalostatin analogues is a key measure of their potential as anti-cancer agents. The following table summarizes the 50% growth inhibition (GI50) values for a selection of key analogues against various cancer cell lines.

Analogue/CompoundKey Structural FeaturesCell LineGI50 (µM)
This compound Natural ProductP388 (murine leukemia)0.0000001 - 0.000001
Analogue 1a 12'-alcohol derivative of this compound-2-fold drop in activity vs this compound
Analogue 26 Symmetrical analogue-µM potency
Analogue 31 Desymmetrized β-hydroxy ketone-µM potency
Analogue 109a 7-ring-hydroxylation-Little impact on activity
Analogue 190a/b C'-ring aryl with 12,17-spiroketal-Much less active
CA5 C11-functionalized (R=Me)K-562 (leukemia)Potent
MCF-7 (breast cancer)Potent
DU-145 (prostate cancer)Potent
CA6 C11-functionalized (R=Et)K-562 (leukemia)Potent
MCF-7 (breast cancer)Potent
DU-145 (prostate cancer)Potent

Note: "Potent" indicates significant cytotoxic activity as reported in the source, with specific GI50 values to be further detailed in dedicated studies.

Key Structure-Activity Relationships

Systematic modifications of the Cephalostatin scaffold have revealed several critical determinants for its potent cytotoxicity:[2][3]

  • Asymmetry is Key: Asymmetrical analogues consistently demonstrate higher activity than their symmetrical counterparts.[2]

  • The "Curvature Hypothesis": The presence of at least one 14,15-double bond is crucial for maintaining a specific molecular "curvature," which is believed to be essential for high potency. This double bond also contributes to better solubility.[2]

  • Functionalization of the C12 and C12' Positions: A 12-keto, 12'-alcohol arrangement is favored for high activity. Free hydroxyl groups at the 12-position are necessary.[2]

  • A-Ring Modifications: Additional methoxy or hydroxyl groups in the steroidal A-ring tend to slightly decrease activity.[2]

  • B-Ring Modifications: Hydroxylations at the 7- and 9-positions of the B-ring have a minimal impact on activity.[2]

  • C'-Ring Spiroketal: A 12,17-connected spiroketal in the C'-ring significantly reduces activity.[2]

  • Importance of the 17-Hydroxy Group: At least one 17-hydroxy group is required for high cytotoxic potency.[2]

Mechanism of Action: An Atypical Apoptotic Pathway

This compound and its active analogues induce cancer cell death through a unique and potent apoptotic pathway that is distinct from many conventional chemotherapeutics.[4] This pathway is initiated by the induction of endoplasmic reticulum (ER) stress.

A key event in this signaling cascade is the mitochondrial release of the pro-apoptotic protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI) without the concurrent release of cytochrome c.[3][5] The release of Smac/DIABLO is critical for overcoming the inhibition of caspases by Inhibitor of Apoptosis Proteins (IAPs).

This ER stress-mediated pathway leads to the activation of specific initiator and effector caspases. Notably, caspase-4, an ER-resident caspase, is activated, which in turn contributes to the activation of caspase-9.[4] This activation of caspase-9 occurs in a non-classical, apoptosome-independent manner. Ultimately, the activation of executioner caspases, such as caspase-3, leads to the dismantling of the cell and apoptotic cell death.

Below is a diagram illustrating the proposed signaling pathway for Cephalostatin analogue-induced apoptosis.

Caption: Signaling pathway of Cephalostatin analogue-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Cephalostatin analogues on cancer cell lines and to calculate the GI50 values.

Materials:

  • Cancer cell lines (e.g., K-562, MCF-7, DU-145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Cephalostatin analogues dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the Cephalostatin analogues in complete culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted analogues to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The GI50 value is determined as the concentration of the analogue that inhibits cell growth by 50%.

Caspase Activation Assay (Western Blot)

This protocol is used to detect the activation of key caspases (e.g., caspase-3, -4, and -9) in response to treatment with Cephalostatin analogues.

Materials:

  • Cancer cells treated with Cephalostatin analogues

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-4, cleaved caspase-4, pro-caspase-9, and cleaved caspase-9.

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with the desired concentration of a Cephalostatin analogue for a specified time.

  • Harvest the cells and lyse them in lysis buffer on ice.

  • Centrifuge the lysates to remove cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescence detection reagent and visualize the protein bands using an imaging system. The appearance of cleaved caspase bands indicates caspase activation.

Conclusion

The structure-activity relationship studies of Cephalostatin analogues have provided a roadmap for the rational design of novel anti-cancer agents with enhanced potency and selectivity. The unique mechanism of action, involving the induction of ER stress and an atypical apoptotic pathway, offers a promising strategy to overcome resistance to conventional chemotherapies. Further exploration of the chemical space around the Cephalostatin scaffold, guided by the principles outlined in this guide, holds significant potential for the development of highly effective and targeted cancer treatments.

References

A Comparative Guide to the Total Synthesis of Cephalostatin 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cephalostatin 1, a complex bis-steroidal pyrazine, has garnered significant attention from the scientific community due to its potent and selective anticancer activity. Its scarcity from natural sources has spurred the development of several elegant and intricate total syntheses. This guide provides a comparative overview of three prominent synthetic routes to this compound, developed by the research groups of Shair, Fuchs, and Tian. We will delve into the key strategies, quantitative metrics, and experimental details of each approach to offer a comprehensive resource for researchers in the field.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the total syntheses of this compound by the Shair, Fuchs, and Tian research groups. This allows for a rapid and objective comparison of the efficiency of each route.

MetricShair Synthesis (2010)Fuchs Synthesis (1998)Tian Synthesis (2012)
Longest Linear Sequence 33 steps65 steps[1][2]38 steps
Overall Yield ~0.1%Not Reported~0.5%
Key Strategy Convergent synthesis of Eastern and Western hemispheres, late-stage pyrazine formation.Linear synthesis, early construction of the steroidal backbone.Convergent approach, focusing on a practical synthesis of the Western hemisphere.
Starting Material Hecogenin AcetateHecogenin AcetateHecogenin Acetate

Synthetic Strategies and Key Reactions

The total synthesis of a molecule as complex as this compound necessitates innovative and robust chemical transformations. Each of the highlighted syntheses employs a unique strategy and features key reactions that are crucial for their success.

The Shair Synthesis: A Convergent and Enantioselective Approach

The enantioselective total synthesis of this compound by the Shair group, published in the Journal of the American Chemical Society in 2010, is a landmark achievement in natural product synthesis.[3][4] The strategy hinges on the convergent synthesis of the complex Eastern and Western steroidal hemispheres, which are then coupled in a late-stage pyrazine formation.

Key Features:

  • Convergent Approach: The molecule is assembled from two complex fragments of similar complexity, which enhances the overall efficiency of the synthesis.

  • Enantioselectivity: The synthesis starts from an inexpensive chiral starting material, hecogenin acetate, and maintains stereochemical control throughout the sequence.

  • Key Reactions:

    • Methyl Group Selective Allylic Oxidation: A unique and highly selective oxidation of an unactivated methyl group, a significant challenge in steroid chemistry.

    • Au(I)-catalyzed 5-endo-dig Cyclization: A gold-catalyzed cyclization to construct a key heterocyclic ring system.[5]

    • Kinetic Spiroketalization: A carefully controlled reaction to form the spiroketal moiety with the desired stereochemistry.

The overall synthetic sequence is 33 steps for the longest linear sequence, affording this compound in approximately 0.1% overall yield.

Experimental Protocol: Au(I)-catalyzed 5-endo-dig Cyclization

A solution of the alkynyl alcohol precursor in a suitable solvent (e.g., dichloromethane) is treated with a catalytic amount of a gold(I) catalyst, such as AuCl(PPh₃)/AgOTf. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then isolated and purified using standard chromatographic techniques.

The Fuchs Synthesis: A Pioneering Linear Approach

The first total synthesis of this compound was reported by the Fuchs research group in 1998. This monumental work established the feasibility of synthesizing this complex natural product and laid the groundwork for future synthetic endeavors. The Fuchs synthesis is characterized by a more linear approach, systematically building the molecule from a steroidal precursor.

Key Features:

  • Linear Strategy: The synthesis proceeds in a step-by-step fashion to construct the target molecule.

  • Pioneering Pyrazine Formation: The Fuchs group developed a robust method for the construction of the central pyrazine ring, a method that has been adopted in subsequent syntheses, including Shair's.

  • Lengthy Sequence: The synthesis is notably long, requiring 65 steps to reach the final product.[1][2] The overall yield for this synthesis has not been explicitly reported in the literature.

Experimental Protocol: Pyrazine Formation

The formation of the central pyrazine ring in the Fuchs synthesis involves the condensation of an α-azido ketone with an α-amino oxime. The reaction is typically carried out in the presence of a Lewis acid or a dehydrating agent to promote the cyclization and subsequent aromatization to the pyrazine core.

The Tian Synthesis: A Focus on Practicality

The Tian group's total synthesis of this compound, with a focus on a practical route to the western hemisphere, was a significant contribution to the field. Their approach also utilizes a convergent strategy, aiming for a more efficient and scalable synthesis.

Key Features:

  • Convergent Strategy: Similar to the Shair synthesis, the Tian route involves the preparation of two key fragments that are later combined.

  • Practicality: The synthesis of the western hemisphere was designed to be practical and scalable.

  • Key Reactions:

    • Tandem Oxymercuration-Ketalization: A key cascade reaction to efficiently construct a portion of the complex ring system.

The Tian synthesis was completed in 38 steps for the longest linear sequence with an overall yield of approximately 0.5%.

Experimental Protocol: Tandem Oxymercuration-Ketalization

This cascade reaction is initiated by the treatment of a diene-containing intermediate with a mercury(II) salt, such as mercury(II) trifluoroacetate. This triggers an intramolecular oxymercuration, which is then followed by an in-situ ketalization to form the desired spiroketal structure. The resulting organomercurial species is then reduced, typically with sodium borohydride.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic strategy, the following diagrams, generated using the DOT language, illustrate the key transformations and the convergence or linearity of each approach.

Shair_Synthesis Start Hecogenin Acetate Western_Half Western Hemisphere Start->Western_Half ~18 steps Eastern_Half Eastern Hemisphere Start->Eastern_Half ~15 steps Pyrazine_Formation Pyrazine Formation Western_Half->Pyrazine_Formation Eastern_Half->Pyrazine_Formation Cephalostatin1 This compound Pyrazine_Formation->Cephalostatin1

Caption: Convergent strategy of the Shair synthesis.

Fuchs_Synthesis Start Hecogenin Acetate Intermediate1 Intermediate A Start->Intermediate1 65 steps Intermediate2 Intermediate B Intermediate1->Intermediate2 65 steps IntermediateN ... Intermediate2->IntermediateN 65 steps Pyrazine_Formation Pyrazine Precursor IntermediateN->Pyrazine_Formation 65 steps Cephalostatin1 This compound Pyrazine_Formation->Cephalostatin1 65 steps

Caption: Linear approach of the Fuchs synthesis.

Tian_Synthesis Start Hecogenin Acetate Western_Fragment Western Hemisphere Start->Western_Fragment ~20 steps Eastern_Fragment Eastern Hemisphere Start->Eastern_Fragment ~18 steps Coupling Coupling & Pyrazine Formation Western_Fragment->Coupling Eastern_Fragment->Coupling Cephalostatin1 This compound Coupling->Cephalostatin1

Caption: Convergent strategy of the Tian synthesis.

Conclusion

The total syntheses of this compound by Shair, Fuchs, and Tian represent remarkable achievements in the field of organic chemistry. While the Fuchs synthesis established the first route to this complex molecule, the more recent convergent approaches by Shair and Tian have significantly improved the efficiency of the synthesis. The choice of a particular synthetic route will depend on the specific goals of the research, whether it be the production of analogues for structure-activity relationship studies or the large-scale synthesis of the natural product for further biological evaluation. This comparative guide provides a foundation for researchers to understand the nuances of each approach and to inform their own synthetic strategies towards this compound and other complex natural products.

References

Scarcity of In Vivo Data Currently Limits Direct Efficacy Comparison of Cephalostatin 1 with Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals a significant gap in the in vivo evaluation of Cephalostatin 1, a potent anti-cancer agent, when compared to established standard-of-care chemotherapeutics. While in vitro studies have consistently demonstrated the exceptional cytotoxic activity of this compound against a broad spectrum of cancer cell lines, a lack of robust in vivo efficacy and comparative data in animal models hinders a conclusive assessment of its therapeutic potential in a clinical setting. This guide provides a summary of the existing preclinical data for this compound, outlines a hypothetical in vivo study design for future research, and visualizes its unique mechanism of action.

In Vitro Cytotoxicity: A Glimpse into Potency

This compound, a natural bis-steroidal pyrazine isolated from the marine tube worm Cephalodiscus gilchristi, has exhibited remarkable potency in killing cancer cells in laboratory settings.[1][2] Its cytotoxic activity is observed at nanomolar to picomolar concentrations, indicating a high degree of potency. The table below summarizes the 50% growth inhibition (GI50) values for this compound against various human cancer cell lines. For comparative purposes, typical GI50 ranges for standard chemotherapeutics used in the treatment of corresponding cancers are also provided.

Cancer Cell LineCancer TypeThis compound GI50 (nM)Standard ChemotherapeuticTypical GI50 Range (nM)
K-562Chronic Myelogenous LeukemiaSub-nanomolar to picomolar[1]Imatinib250 - 500
MCF-7Breast CancerSub-nanomolar to picomolar[1]Doxorubicin50 - 200
DU-145Prostate CancerSub-nanomolar to picomolar[1]Docetaxel1 - 10

Note: The GI50 values for standard chemotherapeutics can vary significantly depending on the specific cell line and experimental conditions. The ranges provided are for general comparative purposes.

A Unique Apoptotic Pathway

This compound induces cancer cell death through an atypical apoptotic pathway that distinguishes it from many conventional chemotherapeutic agents.[2] It selectively triggers the release of Smac/DIABLO from the mitochondria without the release of cytochrome c.[3] This event leads to the activation of caspases, the executioners of apoptosis. This unique mechanism of action suggests that this compound could be effective against cancers that have developed resistance to traditional chemotherapy drugs that rely on cytochrome c-mediated apoptosis.[1]

G cluster_cell Cancer Cell cluster_mito Mitochondrion Cephalostatin1 This compound Smac Smac/DIABLO Cephalostatin1->Smac Induces release IAPs Inhibitor of Apoptosis Proteins (IAPs) Smac->IAPs Inhibits Caspases Caspases IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Hypothetical In Vivo Efficacy Study Protocol

To address the current data gap, a well-designed in vivo study is crucial. The following protocol outlines a standard approach for evaluating the efficacy of this compound in a tumor xenograft mouse model.

1. Animal Model:

  • Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

  • Justification: Immunodeficient mice are required for the engraftment of human cancer cells.

2. Cell Line and Tumor Implantation:

  • Cell Line: A human cancer cell line with high sensitivity to this compound in vitro (e.g., MCF-7 for breast cancer).

  • Implantation: Subcutaneous injection of 1 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

3. Experimental Groups:

  • Group 1 (Vehicle Control): Mice receive the vehicle used to dissolve this compound and the standard chemotherapeutic.

  • Group 2 (this compound): Mice receive this compound at a predetermined dose and schedule.

  • Group 3 (Standard Chemotherapeutic): Mice receive a standard-of-care drug for the chosen cancer type (e.g., Doxorubicin for breast cancer) at a clinically relevant dose and schedule.

  • Group 4 (Combination Therapy): Mice receive a combination of this compound and the standard chemotherapeutic.

4. Drug Administration:

  • Route: Intraperitoneal (IP) or intravenous (IV) injection, depending on the drug's properties.

  • Dose and Schedule: To be determined by maximum tolerated dose (MTD) studies. A typical schedule might be injections every 3 days for 3 weeks.

5. Efficacy Endpoints:

  • Primary: Tumor growth inhibition (TGI), calculated by comparing the tumor volume in treated groups to the vehicle control group. Tumor volume to be measured 2-3 times per week using calipers.

  • Secondary:

    • Overall survival of the mice.

    • Body weight monitoring to assess toxicity.

    • Histopathological analysis of tumors at the end of the study.

6. Statistical Analysis:

  • Tumor growth data will be analyzed using appropriate statistical methods, such as ANOVA with post-hoc tests.

  • Survival data will be analyzed using Kaplan-Meier curves and log-rank tests.

G cluster_workflow Experimental Workflow start Start acclimatize Animal Acclimatization start->acclimatize implant Tumor Cell Implantation acclimatize->implant randomize Tumor Growth & Randomization implant->randomize treat Treatment Initiation (Vehicle, C1, Chemo, Combo) randomize->treat monitor Tumor Volume & Body Weight Monitoring treat->monitor endpoint Endpoint Reached (Tumor size, Time) monitor->endpoint analysis Data Analysis (TGI, Survival) endpoint->analysis end End analysis->end

Caption: Hypothetical in vivo experimental workflow.

Future Directions and Conclusion

The potent in vitro activity and unique mechanism of action make this compound a compelling candidate for further preclinical development. However, its limited availability from natural sources has been a major impediment to conducting the necessary in vivo studies. Advances in synthetic chemistry may provide a more sustainable supply of this compound, enabling the critical in vivo experiments required to ascertain its true therapeutic potential.

Until robust in vivo comparative data becomes available, the efficacy of this compound relative to standard chemotherapeutics in a clinical context remains an open and important question for cancer researchers and drug development professionals. The hypothetical study protocol provided here offers a roadmap for the kind of research that is urgently needed to move this promising molecule from the laboratory toward the clinic.

References

The Pyrazine Ring: An Indispensable Component for the Potent Anticancer Activity of Cephalostatin 1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Cephalostatin 1, a natural bis-steroidal pyrazine, is renowned for its exceptionally potent anticancer activity against a broad spectrum of cancer cell lines.[1] Its complex structure has intrigued medicinal chemists for decades, with numerous studies aimed at elucidating the structure-activity relationships (SAR) to develop novel, synthetically accessible analogs. This guide provides a comparative analysis of this compound and analogs with modifications in the central pyrazine ring, offering compelling evidence for the critical role of this heterocyclic core in the compound's remarkable cytotoxicity.

Comparative Analysis of Cytotoxicity

The pyrazine ring is a key structural element crucial for the biological effects of this compound. To validate this, the cytotoxic activity of this compound is compared with a synthetic analog where the central pyrazine ring has been replaced by pyrone rings. This modification leads to a dramatic loss of anticancer activity, underscoring the indispensability of the pyrazine core.

CompoundDescriptionCell LineActivity MetricValue
This compound Natural bis-steroidal pyrazineP388 (Murine Lymphocytic Leukemia)ED50Femtomolar range
NCI-60 Human Cancer Cell LinesGI50 (Average)1.8 nM[1]
Bis-steroidal α-pyrone Analog Pyrazine ring replaced with α-pyrone ringsP388 (Murine Lymphocytic Leukemia)ED5041 µg/mL (57 µM)
Bis-steroidal dihydro-γ-pyrone Analog Pyrazine ring replaced with dihydro-γ-pyrone ringsP388 (Murine Lymphocytic Leukemia)ED5020 µg/mL (25 µM)

The data unequivocally demonstrates that while this compound exhibits profound cytotoxicity at femtomolar to nanomolar concentrations, the pyrone analogs are virtually inactive, with ED50 values in the micromolar range. This stark difference highlights the pyrazine ring's essential contribution to the potent biological activity of this compound.

Experimental Protocols

Synthesis of Unsymmetrical Bis-Steroidal Pyrazine Analogs

The synthesis of this compound analogs with modified pyrazine cores often involves the coupling of two different steroidal halves. A general approach to constructing the central unsymmetrical pyrazine ring is a cornerstone of developing such analogs.

General Protocol for Unsymmetrical Pyrazine Formation:

The formation of the central pyrazine ring can be achieved by the coupling of a 2-azido ketone derivative of one steroidal hemisphere with a 2-amino methoxime derivative of the other steroidal hemisphere.

  • Step 1: Preparation of Steroidal Hemispheres: Synthesize the desired "north" and "south" steroidal fragments with the appropriate functional groups for the coupling reaction.

  • Step 2: Introduction of Coupling Precursors: Convert one steroidal ketone to a 2-azido ketone and the other to a 2-amino methoxime.

  • Step 3: Pyrazine Ring Formation: React the 2-azido ketone and 2-amino methoxime derivatives. This reaction, often following the precedent set by Fuchs and Heathcock, leads to the formation of the unsymmetrical pyrazine ring linking the two steroidal units.[2]

  • Step 4: Deprotection and Purification: Remove any protecting groups from the steroidal scaffolds and purify the final bis-steroidal pyrazine analog using chromatographic techniques.

This methodology allows for the systematic modification of the steroidal units attached to the pyrazine core, enabling the exploration of structure-activity relationships.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of this compound and its analogs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) values.

Signaling Pathways and Logical Relationships

This compound-Induced Apoptotic Pathway

This compound induces apoptosis through a unique signaling pathway that is distinct from many conventional chemotherapeutic agents. A key event is the selective release of Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI) from the mitochondria, without the concomitant release of cytochrome c.[3] This process is dependent on caspase-9 but occurs independently of the apoptosome. Furthermore, the endoplasmic reticulum stress-associated caspase-4 is involved in this non-classical activation of caspase-9.[4]

Cephalostatin1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum Cephalostatin1 This compound Smac_DIABLO Smac/DIABLO Cephalostatin1->Smac_DIABLO Induces release Caspase4 Caspase-4 Cephalostatin1->Caspase4 Activates Procaspase9 Pro-caspase-9 Caspase9 Caspase-9 (active) Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IAPs IAPs IAPs->Caspase3 Inhibits Smac_DIABLO->IAPs Inhibits Caspase4->Procaspase9 Activates

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Comparative Cytotoxicity Analysis

The process of comparing the cytotoxicity of this compound with its pyrazine-modified analogs involves a structured workflow, from compound synthesis to data analysis.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Synth_Ceph1 Synthesis of This compound Compound_Treatment Treatment with Compounds Synth_Ceph1->Compound_Treatment Synth_Analog Synthesis of Pyrazine-Modified Analog Synth_Analog->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Absorbance_Reading Absorbance Measurement MTT_Assay->Absorbance_Reading GI50_Calc GI50/IC50 Calculation Absorbance_Reading->GI50_Calc Comparison Comparative Analysis GI50_Calc->Comparison

Caption: Workflow for comparing the cytotoxicity of this compound and its analogs.

Logical Relationship: Pyrazine Ring and Biological Activity

The experimental evidence strongly supports a direct and critical relationship between the pyrazine ring of this compound and its potent anticancer activity. Modification or replacement of this core structure leads to a significant attenuation of its biological function.

Pyrazine_Activity_Relationship Cephalostatin_Structure This compound Structure Pyrazine_Ring Intact Pyrazine Ring Cephalostatin_Structure->Pyrazine_Ring Possesses Modified_Pyrazine Modified/Replaced Pyrazine Ring Cephalostatin_Structure->Modified_Pyrazine Can be modified to have a High_Activity Potent Anticancer Activity Pyrazine_Ring->High_Activity Leads to Low_Activity Insignificant Activity Modified_Pyrazine->Low_Activity Leads to

Caption: The critical role of the pyrazine ring in this compound's activity.

References

Cephalostatin 1: A Comparative Analysis of Its Potent Cytotoxic Activity Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cephalostatin 1, a natural bis-steroidal pyrazine isolated from the marine hemichordate Cephalodiscus gilchristi, stands as one of the most potent antiproliferative agents ever discovered. Its exceptional cytotoxicity against a broad spectrum of cancer cell lines, often at sub-nanomolar concentrations, has garnered significant interest within the oncology research community. This guide provides a comparative analysis of the cytotoxic effects of this compound across various cancer types, supported by experimental data from the National Cancer Institute's (NCI) 60-cell line screen (NCI-60). Detailed experimental protocols and visualizations of its unique signaling pathway are also presented to offer a comprehensive resource for researchers.

Unprecedented Potency: A Snapshot of this compound's Cytotoxicity

This compound exhibits remarkable growth-inhibitory activity against a wide array of human cancer cell lines. The NCI-60 screen, a cornerstone in in vitro cancer drug discovery, has demonstrated the compound's broad-spectrum efficacy. The data, presented in terms of GI50 (the concentration required to inhibit cell growth by 50%), reveals that this compound is active at nanomolar and even picomolar levels across multiple cancer types.

Below is a summary of the GI50 values for this compound (NSC: 622390) in the NCI-60 panel, showcasing its differential activity.

Cancer TypeCell LineGI50 (-log M)GI50 (M)
Leukemia CCRF-CEM8.463.47E-09
HL-60(TB)8.245.75E-09
K-5628.592.57E-09
MOLT-48.523.02E-09
RPMI-82268.523.02E-09
SR8.582.63E-09
Non-Small Cell Lung Cancer A549/ATCC8.216.17E-09
EKVX8.652.24E-09
HOP-628.463.47E-09
HOP-928.523.02E-09
NCI-H2268.403.98E-09
NCI-H238.354.47E-09
NCI-H322M8.443.63E-09
NCI-H4608.433.72E-09
NCI-H5228.513.09E-09
Colon Cancer COLO 2058.542.88E-09
HCT-1168.443.63E-09
HCT-158.374.27E-09
HT298.463.47E-09
KM128.473.39E-09
SW-6208.443.63E-09
CNS Cancer SF-2688.403.98E-09
SF-2958.542.88E-09
SF-5398.493.24E-09
SNB-198.403.98E-09
SNB-758.592.57E-09
U2518.493.24E-09
Melanoma LOX IMVI8.493.24E-09
MALME-3M8.443.63E-09
M148.473.39E-09
SK-MEL-28.354.47E-09
SK-MEL-288.305.01E-09
SK-MEL-58.394.07E-09
UACC-2578.473.39E-09
UACC-628.493.24E-09
Ovarian Cancer IGROV18.463.47E-09
OVCAR-38.453.55E-09
OVCAR-48.473.39E-09
OVCAR-58.513.09E-09
OVCAR-88.503.16E-09
NCI/ADR-RES8.275.37E-09
SK-OV-38.344.57E-09
Renal Cancer 786-08.523.02E-09
A4988.384.17E-09
ACHN8.443.63E-09
CAKI-18.413.89E-09
RXF 3938.552.82E-09
SN12C8.443.63E-09
TK-108.453.55E-09
UO-318.523.02E-09
Prostate Cancer PC-38.364.37E-09
DU-1458.443.63E-09
Breast Cancer MCF78.394.07E-09
MDA-MB-231/ATCC8.413.89E-09
HS 578T8.344.57E-09
BT-5498.403.98E-09
T-47D8.443.63E-09
MDA-MB-4688.364.37E-09

Data sourced from the NCI Developmental Therapeutics Program (DTP) database.

A Unique Mechanism of Action: The this compound Signaling Pathway

This compound induces apoptosis through a novel and atypical pathway that distinguishes it from many conventional chemotherapeutic agents.[1][2] It initiates a cellular stress response, primarily through the endoplasmic reticulum (ER), leading to a unique mitochondrial-mediated cell death cascade.[3][4]

A key feature of this pathway is the selective release of Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI) from the mitochondria, without the concurrent release of cytochrome c.[2] This is a significant departure from the classical intrinsic apoptosis pathway. The released Smac/DIABLO then antagonizes the Inhibitor of Apoptosis Proteins (IAPs), thereby liberating caspases to execute the apoptotic program.

The signaling cascade further involves the activation of ER-stress-associated caspase-4, which in turn activates caspase-9 in an apoptosome-independent manner.[1] Activated caspase-9 then triggers the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Cephalostatin1_Pathway Cephalostatin1 This compound ER_Stress Endoplasmic Reticulum Stress Cephalostatin1->ER_Stress Mitochondrion Mitochondrion ER_Stress->Mitochondrion Caspase4 Pro-caspase-4 ER_Stress->Caspase4 activates Smac_DIABLO Smac/DIABLO (Released) Mitochondrion->Smac_DIABLO selective release IAPs IAPs (Inhibitor of Apoptosis Proteins) Smac_DIABLO->IAPs inhibits Activated_Caspase3 Activated Caspase-3 IAPs->Activated_Caspase3 inhibits Activated_Caspase4 Activated Caspase-4 Caspase4->Activated_Caspase4 Caspase9 Pro-caspase-9 Activated_Caspase4->Caspase9 activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 activates Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

The cytotoxicity data for this compound in the NCI-60 screen is generated using the Sulforhodamine B (SRB) assay. This assay provides a reliable and sensitive method for determining drug-induced cytotoxicity.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, unbound dye, and media components. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value by plotting the percentage of growth inhibition against the drug concentration.

SRB_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Add_Drug Add this compound Dilutions Incubate_24h->Add_Drug Incubate_48h Incubate 48h Add_Drug->Incubate_48h Fix_Cells Fix with Cold TCA Incubate_48h->Fix_Cells Wash_Dry Wash with Water & Air Dry Fix_Cells->Wash_Dry Stain_SRB Stain with SRB Wash_Dry->Stain_SRB Wash_Acetic Wash with 1% Acetic Acid & Air Dry Stain_SRB->Wash_Acetic Solubilize Solubilize Dye with Tris Buffer Wash_Acetic->Solubilize Read_Absorbance Read Absorbance at 515 nm Solubilize->Read_Absorbance Analyze_Data Calculate GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for the SRB cytotoxicity assay.

Conclusion

This compound demonstrates exceptionally potent and broad-spectrum antiproliferative activity against a diverse range of human cancer cell lines. Its unique mechanism of action, involving ER stress and a cytochrome c-independent apoptotic pathway, presents a compelling avenue for the development of novel anticancer therapeutics, particularly for tumors that have developed resistance to conventional apoptosis-inducing agents. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of this remarkable natural product.

References

Navigating the Synergistic Potential of Cephalostatin 1: A Landscape of Limited Combination Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic effects of novel anticancer agents like Cephalostatin 1 is paramount for advancing therapeutic strategies. However, a comprehensive review of existing scientific literature reveals a significant gap in experimental data regarding the combination of this compound with other established anticancer drugs. To date, no published studies provide quantitative data on the synergistic effects, detailed experimental protocols for combination therapies, or elucidated signaling pathways involving this compound and other chemotherapeutic agents.

This compound, a potent natural product, has garnered interest for its unique and powerful pro-apoptotic mechanism. It operates through an unconventional pathway that involves the selective release of Smac/DIABLO from mitochondria, independent of cytochrome c release, and activation of caspase-9 without the formation of an apoptosome. This distinct mechanism suggests that this compound could be a valuable component in combination therapies, potentially overcoming resistance to conventional anticancer drugs.

Despite this promising rationale, the scientific community has yet to publish in-vitro or in-vivo studies systematically evaluating the synergistic potential of this compound with drugs such as vincristine, paclitaxel, cisplatin, or doxorubicin. The absence of such data precludes the creation of a detailed comparison guide as initially requested. Key quantitative metrics essential for evaluating synergy, such as the Combination Index (CI) and Dose Reduction Index (DRI), are not available for this compound in combination with other agents.

The Path Forward: A Call for Future Research

The lack of combination studies for this compound highlights a critical area for future cancer research. Investigating the synergistic potential of this unique compound could unlock new therapeutic avenues. Future studies should focus on:

  • Systematic In-Vitro Screening: Evaluating the effects of this compound in combination with a panel of standard-of-care chemotherapeutic agents across various cancer cell lines. This would involve generating dose-response matrices to calculate CI and DRI values, providing a quantitative measure of synergy, additivity, or antagonism.

  • Mechanism of Action in Combination: Elucidating the molecular signaling pathways affected by combination therapies involving this compound. This would involve techniques such as Western blotting, RT-qPCR, and transcriptomic analysis to understand how the combined action of the drugs impacts cancer cell survival and apoptosis pathways.

  • In-Vivo Efficacy and Toxicity: Assessing the therapeutic efficacy and safety of promising combinations in preclinical animal models. Such studies are crucial for determining the translational potential of any synergistic effects observed in vitro.

Alternative Avenues for Exploration

Given the current limitations, researchers interested in synergistic anticancer therapies may consider exploring natural products with a more extensive body of combination research. Compounds such as curcumin, resveratrol, or quercetin have been widely studied in combination with various chemotherapeutic agents, and a wealth of data on their synergistic effects, mechanisms, and experimental protocols is available.

Alternatively, a deep dive into the standalone mechanism of action of this compound and its analogues could provide valuable insights for designing future combination studies. Understanding its unique apoptotic pathway in greater detail may help in the rational selection of combination partners that could exploit this mechanism for enhanced anticancer efficacy.

Experimental Design for Assessing Synergy: A General Workflow

While specific data for this compound is unavailable, a general experimental workflow for assessing drug synergy is well-established. This provides a framework for the future studies that are needed.

G cluster_0 In-Vitro Synergy Assessment cluster_1 Mechanism of Action Studies cluster_2 In-Vivo Validation Cell_Line_Selection Select Cancer Cell Lines Single_Agent_Titration Determine IC50 of Single Agents Cell_Line_Selection->Single_Agent_Titration Combination_Matrix Design Dose-Response Matrix Single_Agent_Titration->Combination_Matrix Cell_Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Combination_Matrix->Cell_Viability_Assay Data_Analysis Calculate Combination Index (CI) & Dose Reduction Index (DRI) Cell_Viability_Assay->Data_Analysis Synergistic_Concentrations Treat Cells with Synergistic Concentrations Data_Analysis->Synergistic_Concentrations Xenograft_Model Establish Xenograft/PDX Mouse Model Data_Analysis->Xenograft_Model Protein_Expression Analyze Protein Expression (Western Blot) Synergistic_Concentrations->Protein_Expression Gene_Expression Analyze Gene Expression (RT-qPCR/RNA-seq) Synergistic_Concentrations->Gene_Expression Pathway_Analysis Identify Affected Signaling Pathways Protein_Expression->Pathway_Analysis Gene_Expression->Pathway_Analysis Treatment_Groups Administer Single Agents & Combination Xenograft_Model->Treatment_Groups Tumor_Growth_Monitoring Monitor Tumor Volume & Body Weight Treatment_Groups->Tumor_Growth_Monitoring Toxicity_Assessment Perform Histopathological & Blood Analysis Treatment_Groups->Toxicity_Assessment

Caption: General workflow for assessing synergistic effects of anticancer drugs.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Cephalostatin 1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Cephalostatin 1, a potent cytotoxic compound utilized in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. Due to its high cytotoxicity, all waste containing or contaminated with this compound must be treated as hazardous chemical waste.

Core Principles of this compound Waste Management

The fundamental principle of managing this compound waste is containment and segregation. Under no circumstances should this compound or its associated waste be disposed of in standard trash or down the drain. The required method of disposal is through a licensed hazardous waste management service, which will typically utilize high-temperature incineration for the complete destruction of the cytotoxic compounds.[1][2]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedPrevents dermal absorption of the compound.
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and aerosolized particles.
Lab Coat Disposable, solid-front gownPrevents contamination of personal clothing.[1]
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powdered form of this compound to prevent inhalation.

Engineering Controls: All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[3] A designated and clearly labeled area for the accumulation of this compound waste should be established.

This compound Waste Segregation and Collection

Proper segregation of waste streams is a critical step for ensuring safe and compliant disposal.

Step 1: Identify the Waste Type Determine whether the waste is solid or liquid.

  • Solid Waste: This category includes, but is not limited to, contaminated consumables such as gloves, weighing papers, pipette tips, vials, and any other lab materials that have come into contact with this compound.

  • Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinses containing this compound.

Step 2: Collection Procedures

  • Solid Waste:

    • Collect all solid waste in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[4]

    • This container must be clearly labeled for cytotoxic waste.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container.

    • Solutions of this compound in organic solvents must be collected in a separate, compatible organic waste container. Do not mix incompatible solvents.

    • Ensure all liquid waste containers are compatible with their contents to prevent degradation of the container.

  • "Empty" Vials:

    • Vials that previously contained this compound are not considered empty until they have been triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected as hazardous liquid waste.

    • After triple-rinsing, the vial can be disposed of as solid waste.

Step 3: Labeling All waste containers must be meticulously labeled with the following information:

  • "Hazardous Waste - Cytotoxic"

  • "this compound Waste"

  • A comprehensive list of all chemical constituents, including solvents and their approximate concentrations.

  • The date when the waste was first added to the container.

  • The name and contact information of the principal investigator or the responsible party.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.

Spill Kit: A dedicated cytotoxic spill kit must be readily accessible in any laboratory where this compound is handled.[5]

Cleanup Protocol for Small Spills:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Before addressing the spill, ensure you are wearing the full complement of prescribed PPE.

  • Containment:

    • Powders: Gently cover the spill with absorbent pads wetted with a detergent solution to avoid generating dust.[3]

    • Liquids: Wipe up the spill using absorbent pads.[3]

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.[3]

  • Waste Collection: Place all contaminated materials, including absorbent pads and disposable PPE, into the designated solid hazardous waste container.[2]

  • Reporting: Report the incident to the laboratory supervisor and the institution's environmental health and safety department.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a certified hazardous waste management company. This is not a process to be undertaken by laboratory personnel. The designated waste will be transported to a specialized facility for high-temperature incineration, which is the industry-standard method for the destruction of potent cytotoxic and other hazardous organic compounds.

Diagram of this compound Disposal Workflow

cluster_Preparation Preparation & Handling cluster_Waste_Generation Waste Generation cluster_Segregation Segregation & Collection cluster_Final_Disposal Final Disposal Start Handling this compound PPE Don Appropriate PPE (Double Gloves, Gown, Goggles) Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood GenerateWaste Generate this compound Waste FumeHood->GenerateWaste SolidWaste Solid Waste (Gloves, Vials, Tips) GenerateWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) GenerateWaste->LiquidWaste Liquid CollectSolid Collect in Labeled, Puncture-Resistant Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Leak-Proof Liquid Waste Container LiquidWaste->CollectLiquid StoreWaste Store in Designated Hazardous Waste Area CollectSolid->StoreWaste CollectLiquid->StoreWaste ArrangePickup Arrange for Pickup by Licensed Hazardous Waste Vendor StoreWaste->ArrangePickup Incineration High-Temperature Incineration ArrangePickup->Incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cephalostatin 1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Cephalostatin 1, a natural product isolated from the marine tube worm Cephalodiscus gilchristi, is recognized as one of the most potent anticancer molecules.[1] Its high cytotoxicity necessitates stringent safety protocols to protect researchers and laboratory personnel from exposure. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring a secure laboratory environment. Adherence to these procedures is critical.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of appropriate Personal Protective Equipment (PPE) is paramount when handling potent cytotoxic compounds like this compound. All PPE should be certified for use with chemotherapy drugs.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationStandard
Gloves Double gloving with powder-free nitrile gloves tested for use with chemotherapy drugs is mandatory.[2] The inner glove should be worn under the gown cuff and the outer glove over the cuff.ASTM D6978-05
Gown A disposable, back-closing gown made of a low-permeability, lint-free fabric (e.g., polyethylene-coated polypropylene) is required.[2] It must have long sleeves with tight-fitting cuffs.
Eye/Face Protection Chemical safety goggles with side shields are required. A full-face shield should be worn over the goggles when there is a risk of splashes.ANSI Z87.1
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a risk of aerosolization.
Shoe Covers Disposable shoe covers should be worn and removed before exiting the designated handling area.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure. All manipulations should be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Designate a specific area for handling this compound.

    • Assemble all necessary materials and PPE before starting work.

    • Ensure a cytotoxic spill kit is readily accessible.[3]

    • Prepare the work surface within the BSC by covering it with a disposable, plastic-backed absorbent pad.

  • Donning PPE:

    • Perform hand hygiene.

    • Don shoe covers.

    • Don the inner pair of gloves.

    • Don the gown, ensuring it is securely fastened in the back.[4]

    • Don the outer pair of gloves, ensuring the cuffs are over the gown sleeves.

    • Don eye and face protection.

    • Don respiratory protection, if required, and perform a fit check.

  • Handling this compound:

    • Carefully transport the container of this compound to the BSC.

    • Perform all manipulations, such as weighing and dissolving, on the absorbent pad within the BSC to contain any potential spills.

    • Use Luer-lock syringes and needles or other closed-system transfer devices to avoid leaks.[4]

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in a designated chemotherapy waste container.

    • Remove the gown from the inside out, rolling it to contain any contamination, and dispose of it.[2]

    • Remove shoe covers and dispose of them.

    • Perform hand hygiene.

    • Exit the designated handling area.

    • Remove eye and face protection.

    • Remove the respirator, if worn.

    • Remove the inner pair of gloves and dispose of them.

    • Perform thorough hand hygiene with soap and water.

Disposal Plan: Managing Cytotoxic Waste

All waste generated during the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Table 2: this compound Waste Disposal Plan

Waste TypeDescriptionDisposal Procedure
Trace Chemotherapy Waste Items contaminated with less than 3% of the original drug by weight (e.g., used gloves, gowns, masks, empty vials, and tubing).[2]Segregate into a designated, clearly labeled, puncture-resistant chemotherapy waste container (typically yellow).
Bulk Chemotherapy Waste Items containing more than a trace amount of this compound (e.g., partially used vials, syringes with residual drug, and materials from spill cleanup).[2]Segregate into a designated, clearly labeled, puncture-resistant chemotherapy waste container (typically black) for hazardous waste.
Final Disposal All chemotherapy waste containers are to be sent for incineration.[2]

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagram illustrates the logical flow of operations for handling this compound.

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Phase (in BSC) cluster_disposal Waste Disposal cluster_doffing PPE Doffing Prep_Area Designate Handling Area Assemble_Materials Assemble Materials & PPE Prep_Area->Assemble_Materials Spill_Kit Ensure Spill Kit is Accessible Assemble_Materials->Spill_Kit Prep_BSC Prepare BSC Surface Spill_Kit->Prep_BSC Don_Inner_Gloves Don Inner Gloves Don_Gown Don Gown Don_Inner_Gloves->Don_Gown Don_Outer_Gloves Don Outer Gloves Don_Gown->Don_Outer_Gloves Don_Eye_Face Don Eye/Face Protection Don_Outer_Gloves->Don_Eye_Face Don_Resp Don Respirator (if needed) Don_Eye_Face->Don_Resp Weigh_Compound Weigh Compound Don_Resp->Weigh_Compound Dissolve_Compound Dissolve in Solvent Weigh_Compound->Dissolve_Compound Transfer_Solution Transfer Solution Dissolve_Compound->Transfer_Solution Dispose_Sharps Dispose of Sharps Transfer_Solution->Dispose_Sharps Dispose_Trace Dispose of Trace Waste Dispose_Sharps->Dispose_Trace Dispose_Bulk Dispose of Bulk Waste Dispose_Trace->Dispose_Bulk Doff_Outer_Gloves Doff Outer Gloves Dispose_Bulk->Doff_Outer_Gloves Doff_Gown Doff Gown Doff_Outer_Gloves->Doff_Gown Doff_Eye_Face Doff Eye/Face Protection Doff_Gown->Doff_Eye_Face Doff_Inner_Gloves Doff Inner Gloves Doff_Eye_Face->Doff_Inner_Gloves Hand_Hygiene Perform Hand Hygiene Doff_Inner_Gloves->Hand_Hygiene

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.